molecular formula C23H31ClFN3O5 B2698976 Alimix CAS No. 260779-88-2; 81098-60-4

Alimix

Katalognummer: B2698976
CAS-Nummer: 260779-88-2; 81098-60-4
Molekulargewicht: 483.97
InChI-Schlüssel: QBYYXIDJOFZORM-IKGOIYPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alimix is a useful research compound. Its molecular formula is C23H31ClFN3O5 and its molecular weight is 483.97. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYXIDJOFZORM-IKGOIYPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260779-88-2
Record name Cisapride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Prokinetic Agent Cisapride: A Deep Dive into its Mechanism of Action on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), formerly marketed as Alimix, is a potent gastroprokinetic agent that enhances motility throughout the gastrointestinal (GI) tract. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) from the myenteric plexus, thereby stimulating smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying cisapride's effects on gut motility, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for the cited research are provided to facilitate replication and further investigation. The guide also addresses the compound's significant cardiac side effect, the blockade of the hERG potassium channel, which led to its withdrawal from many markets.

Core Mechanism of Action: 5-HT4 Receptor Agonism and Acetylcholine Release

Cisapride's prokinetic effects are primarily mediated through its action as a selective serotonin 5-HT4 receptor agonist in the enteric nervous system.[1][2] This interaction initiates a signaling cascade that culminates in the enhanced release of the excitatory neurotransmitter, acetylcholine (ACh), from cholinergic neurons within the myenteric plexus.[3][4][5] The increased availability of ACh at the neuromuscular junction of the gut wall leads to augmented smooth muscle contraction and coordinated peristaltic activity.[5][6]

The signaling pathway initiated by cisapride's binding to the 5-HT4 receptor is depicted below:

Cisapride_Signaling_Pathway Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 Binds to G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release Triggers Smooth_muscle Smooth Muscle Contraction ACh_release->Smooth_muscle Stimulates

Figure 1: Cisapride's primary signaling pathway in enteric neurons.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the potency and efficacy of cisapride.

Table 1: Receptor Binding and Functional Potency
ParameterValueSpecies/SystemReference
5-HT4 Receptor
EC50 (Agonism)140 nM-[7]
hERG K+ Channel
IC50 (Blockade)6.5 nMHEK293 cells[8]
IC50 (Blockade)9.4 nM-[7]
Isolated Gut Preparations
EC50 (Ileum Contraction)9.2 x 10-9 MGuinea Pig[2]
EC50 (Antroduodenal Coordination)1.9 x 10-7 MGuinea Pig[2]
EC50 (Colon Ascendens Contraction)3.5 x 10-8 MGuinea Pig[2]
Table 2: Effects on Esophageal Motility
ParameterTreatmentBaselinePost-treatmentSpeciesReference
Lower Esophageal Sphincter Pressure (mmHg)Cisapride (10 mg, oral)20.6 ± 2.328.9 ± 2.3Human[9]
Lower Esophageal Sphincter Pressure (mmHg)Cisapride (0.5 mg/kg, oral)29.1 (23.6-48.4)44.4 (38.6-77.3) at 1hDog[10][11]
Peristaltic Wave Amplitude (% increase)Cisapride (0.15 mg/kg, IV)-+84%Human (Infants)[2]
Peristaltic Wave Duration (% increase)Cisapride (0.15 mg/kg, IV)-+24%Human (Infants)[2]
Table 3: Effects on Gastric Emptying
ParameterTreatmentControl/Placebo (T1/2 min)Cisapride (T1/2 min)SpeciesReference
Gastric Emptying Half-Time (Solid Meal)Cisapride (30-60 mg/day, oral)113 ± 494 ± 6Human[12]
Gastric Emptying Half-Time (Liquid Meal)Cisapride (20 mg, oral)73 (median)60 (median)Human[13]
Gastric Emptying Half-Time (Tracer-labeled meal)Cisapride (10 mg q.i.d.)78 ± 4018 ± 7Human (Critically ill)[1]
Gastric Emptying Half-Time (Semisolid Meal)Cisapride (8 mg, IV)121 (median)42 (median)Human (Anorexia nervosa)[14]
Table 4: Effects on Colonic Transit
ParameterTreatmentControl/PlaceboCisaprideSpeciesReference
Total Colon Half-Emptying Time (hours)Cisapride (10 mg, oral)38.5 ± 7.211.1 ± 2.9Human[3]
Cecum & Ascending Colon Half-Emptying Time (hours)Cisapride (10 mg, oral)1.68 ± 0.40.72 ± 0.15Human[3]
Left-sided Colonic Transit Time (hours)Cisapride (10 mg q.i.d.)-Reduced from 24.2 to 13.8Human (Spinal cord injury)[15]

Detailed Experimental Protocols

In Vitro Guinea Pig Ileum Contractility Assay

This assay is a classic method to assess the prokinetic activity of compounds.

Guinea_Pig_Ileum_Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Isolation Isolate Terminal Ileum Euthanasia->Isolation Segments Cut 2-3 cm Segments Isolation->Segments Mounting Mount Ileum in Organ Bath Segments->Mounting Krebs Krebs Solution (37°C, 95% O2/5% CO2) Mounting->Krebs Transducer Connect to Isometric Transducer Mounting->Transducer Measurement Measure Twitch Amplitude Transducer->Measurement Equilibration Equilibrate (1g preload) Stimulation Electrical Field Stimulation (0.1 Hz, 1 ms) Equilibration->Stimulation Cisapride_add Add Cumulative Concentrations of Cisapride Stimulation->Cisapride_add Recording Record Contractile Responses Cisapride_add->Recording Dose_response Construct Dose-Response Curve Measurement->Dose_response EC50_calc Calculate EC50 Dose_response->EC50_calc

Figure 2: Workflow for the in vitro guinea pig ileum contractility assay.
  • Tissue Preparation: Male guinea pigs are euthanized, and the terminal ileum is excised and placed in Krebs solution. Longitudinal muscle-myenteric plexus preparations are obtained by stripping away the mucosa and submucosa. 2-3 cm segments are cut for mounting.

  • Organ Bath Setup: The ileal segments are suspended in a 10 mL organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Experimental Procedure: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. Transmural electrical stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) is applied to elicit twitch contractions. After a stable baseline is achieved, cumulative concentrations of cisapride are added to the organ bath.

  • Data Analysis: The amplitude of the twitch contractions is measured, and the effect of cisapride is expressed as a percentage of the baseline response. A dose-response curve is constructed to determine the EC50 value.[16]

hERG Potassium Channel Electrophysiology

This assay is crucial for assessing the cardiac safety profile of a drug.

hERG_Patch_Clamp_Assay cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_data_analysis Data Analysis Cell_line HEK293 cells stably expressing hERG channels Culture Culture cells to 50-80% confluency Cell_line->Culture Patch_clamp Whole-cell patch-clamp configuration Culture->Patch_clamp Solutions Internal and External Solutions Patch_clamp->Solutions Voltage_protocol Apply Voltage-clamp Protocol Patch_clamp->Voltage_protocol Current_recording Record hERG tail currents Voltage_protocol->Current_recording Measure_current Measure peak tail current amplitude Current_recording->Measure_current Baseline Record baseline currents Cisapride_perfusion Perfuse with increasing concentrations of Cisapride Baseline->Cisapride_perfusion Washout Washout with drug-free solution Cisapride_perfusion->Washout Concentration_response Construct concentration-response curve Measure_current->Concentration_response IC50_calc Calculate IC50 Concentration_response->IC50_calc

Figure 3: Workflow for the hERG potassium channel patch-clamp assay.
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used to record hERG currents.

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Voltage-Clamp Protocol: A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail current.

  • Drug Application and Data Analysis: Baseline currents are recorded, followed by the perfusion of increasing concentrations of cisapride. The peak tail current amplitude at -50 mV is measured, and the percentage of inhibition is calculated for each concentration to construct a concentration-response curve and determine the IC50 value.[8][17]

In Vivo Gastrointestinal Manometry in Dogs

This technique allows for the direct measurement of contractile activity in different regions of the gut.

  • Animal Preparation: Adult beagle dogs are fasted overnight. A high-resolution manometry catheter with multiple pressure sensors is passed through the nose into the esophagus and stomach.

  • Procedure: After an adaptation period, baseline lower esophageal sphincter (LES) pressure and esophageal peristalsis are recorded. Cisapride (e.g., 0.5 mg/kg, oral) is administered, and recordings are continued for several hours to assess the drug's effect on LES pressure and esophageal contractility.[10][11]

  • Data Analysis: Manometric data are analyzed to determine changes in LES pressure, and the amplitude, duration, and velocity of peristaltic waves.

Human Gastric Emptying Scintigraphy

This is a standard clinical method to quantify the rate of gastric emptying.

  • Patient Preparation: Patients fast overnight. Prokinetic and opioid medications are withheld for at least 48 hours prior to the study.

  • Procedure: The patient consumes a standardized meal (e.g., egg meal) labeled with a radioisotope (e.g., 99mTc-sulfur colloid). Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours).

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying half-time (T1/2).[1][12]

Human Colonic Transit Time Measurement

This method assesses the time it takes for material to pass through the colon.

  • Procedure (Radiopaque Markers): The patient ingests a capsule containing a known number of radiopaque markers (e.g., 24). Abdominal X-rays are taken on subsequent days (e.g., day 5) to count the number of remaining markers in different segments of the colon (right, left, and rectosigmoid).

  • Data Analysis: The colonic transit time is calculated based on the number and location of the retained markers. A retention of >20% of markers on day 5 is generally considered abnormal.[13][18]

Effects on Different Regions of the Gastrointestinal Tract

Cisapride exerts its prokinetic effects throughout the GI tract:

  • Esophagus: Cisapride increases lower esophageal sphincter (LES) pressure and the amplitude and duration of esophageal peristaltic contractions, which is beneficial in gastroesophageal reflux disease (GERD).[2][9]

  • Stomach: It enhances gastric motility and accelerates gastric emptying of both solids and liquids in patients with gastroparesis.[1][12][14]

  • Small Intestine: Cisapride stimulates small intestinal motor activity.[19]

  • Colon: It accelerates colonic transit time, making it effective in the treatment of chronic constipation.[3][15][20]

Cardiac Side Effects: hERG Channel Blockade

Despite its efficacy as a prokinetic agent, cisapride was withdrawn from many markets due to serious cardiac side effects, including QT interval prolongation and torsades de pointes.[8] This is caused by its high-affinity blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[8][17] The IC50 for hERG channel blockade is in the low nanomolar range, which is within the therapeutic plasma concentrations of the drug, creating a narrow therapeutic window.[7][8]

Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT4 receptor agonism and subsequent acetylcholine release in the myenteric plexus. Its efficacy in enhancing motility throughout the gastrointestinal tract has been demonstrated in a multitude of preclinical and clinical studies. However, its significant off-target effect on the hERG potassium channel, leading to life-threatening cardiac arrhythmias, underscores the critical importance of thorough safety pharmacology profiling in drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating novel prokinetic agents, with the aim of developing safer and more effective therapies for gastrointestinal motility disorders.

References

What is the pharmacology of Alimix (Cisapride)?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of Cisapride (B12094)

Introduction

Cisapride is a gastroprokinetic agent that enhances or restores motility throughout the gastrointestinal (GI) tract.[1][2] Chemically, it is a substituted piperidinyl benzamide, related to metoclopramide.[1][2] It was developed by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Propulsid and Prepulsid.[3] Cisapride was primarily used to treat conditions like gastroesophageal reflux disease (GERD), gastroparesis, and non-ulcer dyspepsia.[2][3][4] However, due to serious cardiac side effects, specifically the potential to cause life-threatening arrhythmias, its use has been withdrawn or severely restricted in many countries.[3][5] Despite this, it remains in use in veterinary medicine, particularly for treating megacolon in cats and GI stasis in rabbits.[3] This guide provides a detailed overview of the pharmacology of Cisapride for a scientific audience.

Pharmacodynamics

Primary Mechanism of Action

Cisapride's primary mechanism of action is the selective agonism of serotonin (B10506) 5-HT₄ receptors located on enteric neurons in the myenteric plexus.[3][5][6][7] Activation of these receptors enhances the physiological release of the neurotransmitter acetylcholine (B1216132) (ACh).[2][7][8] The increased availability of ACh at the neuromuscular junction of the GI tract stimulates muscarinic receptors on smooth muscle cells, thereby increasing motility, coordination, and tone of the esophagus, stomach, small intestine, and colon.[3][4][8] Unlike metoclopramide, Cisapride is largely devoid of central nervous system depressant or antidopaminergic effects, as it does not significantly block dopamine (B1211576) receptors.[1][2][6]

cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Cisapride Cisapride Receptor5HT4 5-HT4 Receptor Cisapride->Receptor5HT4 Binds & Activates AChVesicle ACh Vesicles Receptor5HT4->AChVesicle Triggers Exocytosis AChRelease Acetylcholine (ACh) Release AChVesicle->AChRelease MuscarinicReceptor Muscarinic Receptor AChRelease->MuscarinicReceptor ACh Binds Contraction Increased Motility & Contraction MuscarinicReceptor->Contraction Activates

Caption: Cisapride's 5-HT₄ receptor agonist activity on enteric neurons.

Cardiovascular Effects and Off-Target Activity

The primary safety concern with Cisapride is its ability to prolong the QT interval of the electrocardiogram (ECG), which creates a risk for serious cardiac arrhythmias, including Torsades de Pointes and ventricular fibrillation.[3][8][9][10] This effect is not related to its prokinetic mechanism but is due to off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[11] The hERG channel is critical for the repolarization phase of the cardiac action potential. By blocking this channel, Cisapride delays repolarization, leading to a lengthened QT interval.[9][12] The risk is dose-dependent and significantly exacerbated by factors that increase Cisapride plasma concentrations or have additive QT-prolonging effects.[9][10][12]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Cisapride is administered orally.[1] Its bioavailability is relatively low, around 30-40%.[3] The drug is highly protein-bound in the plasma, at approximately 97.5%.[3]

The metabolism of Cisapride is the most critical aspect of its pharmacokinetics, particularly concerning drug interactions. It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][10][13][14] The major metabolic pathway is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, which forms the primary metabolite, norcisapride.[13][14] Other minor pathways include aromatic hydroxylation.[15] Due to its reliance on CYP3A4, co-administration with potent inhibitors of this enzyme can dramatically increase Cisapride plasma levels, elevating the risk of cardiotoxicity.[8][10][16]

The elimination half-life of Cisapride is approximately 10 hours, though it can be considerably longer in elderly patients.[3][17] Excretion occurs through both renal and biliary pathways.[3]

Cisapride Cisapride CYP3A4 CYP3A4 (Primary) Cisapride->CYP3A4 Major Pathway OtherCYPs CYP2A6, CYP2C8, etc. (Minor) Cisapride->OtherCYPs Minor Pathways Norcisapride Norcisapride (N-dealkylation) CYP3A4->Norcisapride Hydroxylated Hydroxylated Metabolites OtherCYPs->Hydroxylated

Caption: Primary metabolic pathways of Cisapride via Cytochrome P450 enzymes.

Quantitative Pharmacological Data

The pharmacological profile of Cisapride is defined by several key quantitative parameters derived from in vitro and clinical studies.

Table 1: Receptor and Ion Channel Binding & Activity

Target Parameter Value Reference
5-HT₄ Receptor EC₅₀ 140 nM [11]
hERG (Kv11.1) Channel IC₅₀ 9.4 nM [11]

| Kv4.3 Channel | IC₅₀ | 9.8 µM |[11] |

Table 2: Key Pharmacokinetic Parameters

Parameter Value Population / Condition Reference
Bioavailability 30 - 40% Adults [3]
Protein Binding 97.5% Adults [3]
Elimination Half-life ~10 hours Healthy Adults [3]
Elimination Half-life 21.8 ± 10.6 hours Elderly Patients [17]
Apparent Kₘ (Metabolism) 8.6 ± 3.5 µM Human Liver Microsomes [14]
Vₘₐₓ (Norcisapride formation) 155 ± 91 pmol/min/mg Human Liver Microsomes [15]
Kₘ (Norcisapride formation) 23.4 ± 8.6 µM Human Liver Microsomes [15]

| Oral Plasma Clearance | 380 ± 161 ml/min | Hemodialysis Patients |[18] |

Table 3: Clinical and Drug Interaction Data

Parameter Condition Value Reference
QTc Interval Cisapride 10mg tid vs. Baseline +13 ± 15 ms (B15284909) increase [12]
Cₘₐₓ 10mg dose with Grapefruit Juice 87 ± 40 ng/mL (vs. 65 ± 398 ng/mL with water) [19]

| AUC(₀₋₂₅) | 10mg dose with Grapefruit Juice | 580 ± 289 h*ng/mL (vs. 418 ± 280 with water) |[19] |

Drug Interactions

Drug interactions are a major concern with Cisapride, primarily due to its metabolism and cardiac effects.

Pharmacokinetic Interactions

The most critical interactions involve potent inhibitors of the CYP3A4 enzyme.[8][10] Co-administration with these drugs can lead to significantly elevated plasma concentrations of Cisapride, increasing the risk of QT prolongation.[8][9][16]

  • Strong Inhibitors (Contraindicated):

    • Azole antifungals (e.g., ketoconazole (B1673606), itraconazole).[8][16]

    • Macrolide antibiotics (e.g., erythromycin, clarithromycin).[8][16]

    • HIV Protease Inhibitors (e.g., ritonavir, indinavir).[8][14]

  • Other Interactions:

    • Grapefruit juice, a known CYP3A4 inhibitor, increases the oral bioavailability of Cisapride.[19]

    • Cimetidine can cause a small increase in Cisapride plasma levels.[16]

Pharmacodynamic Interactions

Cisapride should not be used with other medications that are known to prolong the QT interval. The additive effect increases the risk of cardiac arrhythmias.[10] Examples include certain antiarrhythmics (e.g., quinidine, procainamide, sotalol), tricyclic antidepressants, and some antipsychotics.[10] Additionally, the prokinetic effects of Cisapride can be compromised by anticholinergic drugs.[8]

cluster_pk Pharmacokinetic Interaction cluster_pd Pharmacodynamic Consequences CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4 CYP3A4 Enzyme CYP3A4_Inhibitor->CYP3A4 Inhibits Cisapride_Metabolism Cisapride Metabolism CYP3A4->Cisapride_Metabolism Mediates Cisapride_Plasma ↑ Plasma Cisapride Cisapride_Metabolism->Cisapride_Plasma Decreased Metabolism Leads to hERG_Blockade ↑ hERG Channel Blockade Cisapride_Plasma->hERG_Blockade QT_Prolongation ↑ QT Prolongation hERG_Blockade->QT_Prolongation TdP Risk of Torsades de Pointes QT_Prolongation->TdP

Caption: Logic of Cisapride's interaction with a CYP3A4 inhibitor.

Cited Experimental Methodologies

Detailed experimental protocols are not fully available in the cited review articles. However, the methodologies employed in the key studies can be summarized as follows:

  • Identification of Metabolic Pathways:

    • Protocol: In vitro studies utilized human liver microsomes (HLMs) and a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C8) expressed in cell lines.[13][15] Cisapride was incubated with these preparations, and the formation of metabolites (e.g., norcisapride) was quantified using High-Performance Liquid Chromatography (HPLC) or gas chromatography.[15][18] To identify the specific enzymes involved, correlation studies were run comparing metabolite formation rates with the known activities of specific CYPs in a panel of HLMs. Additionally, isoform-specific chemical inhibitors (e.g., ketoconazole for CYP3A4) were used to demonstrate their effect on Cisapride metabolism.[15]

  • Clinical Pharmacokinetic and Interaction Studies:

    • Protocol: Healthy volunteers or specific patient populations were enrolled in randomized, crossover design studies.[19][20] Subjects received a single oral dose of Cisapride with a potential interactor (e.g., grapefruit juice) or a control (e.g., water).[19] Serial blood samples were collected over a defined period (e.g., 24-25 hours), and plasma concentrations of Cisapride and its metabolites were measured by HPLC.[19] Standard pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, and AUC were then calculated using noncompartmental methods to determine the significance of any interaction.[19][20]

  • Assessment of Cardiac Effects:

    • Protocol: Clinical studies prospectively enrolled patients indicated for Cisapride therapy.[12] Exclusion criteria included pre-existing conditions or medications known to affect cardiac conduction.[12] Patients were administered escalating doses of Cisapride (e.g., 5 mg tid followed by 10 mg tid).[12] Twelve-lead ECGs were performed at baseline and at the completion of each dosing stage to measure the corrected QT (QTc) interval.[12] Holter monitoring was also used in some cases to detect arrhythmias over a longer duration.[12]

start Start prep Prepare Human Liver Microsomes (HLMs) or Recombinant CYPs start->prep incubate Incubate with Cisapride prep->incubate add_inhibitors Add Specific CYP Inhibitors (e.g., Ketoconazole) incubate->add_inhibitors Parallel Experiment measure Measure Metabolite Formation (e.g., Norcisapride via HPLC) incubate->measure add_inhibitors->measure analyze Analyze Data: Correlate formation with CYP activity & assess inhibition measure->analyze end Identify Key Enzymes (e.g., CYP3A4) analyze->end

Caption: Workflow for an in vitro study to identify Cisapride-metabolizing enzymes.

Conclusion

Cisapride is a potent gastroprokinetic agent whose therapeutic action is mediated by 5-HT₄ receptor agonism. Its efficacy in treating motility disorders like GERD and gastroparesis is well-documented.[1][4] However, its clinical utility is severely limited by a significant pharmacodynamic liability: the blockade of the hERG potassium channel, which leads to QT interval prolongation and a risk of fatal arrhythmias.[3][9] The drug's pharmacokinetic profile, characterized by extensive metabolism via CYP3A4, makes it highly susceptible to drug-drug interactions that can amplify its cardiotoxicity.[3][10] This complex interplay between efficacy, off-target effects, and metabolic vulnerabilities underscores the challenges in its clinical use and led to its withdrawal from many markets.

References

The Rise and Fall of a Prokinetic Agent: A Technical History of Cisapride (Alimix)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cisapride (B12094), marketed under trade names including Alimix and Propulsid, was a novel gastroprokinetic agent developed by Janssen Pharmaceutica in 1980.[1] It represented a significant therapeutic advancement for patients with gastrointestinal motility disorders, such as gastroparesis and gastroesophageal reflux disease (GERD).[1][2] Cisapride's unique mechanism of action, primarily as a selective serotonin (B10506) 5-HT4 receptor agonist, offered a targeted approach to enhancing gut motility.[1][3] However, reports of serious cardiac adverse events, specifically QT interval prolongation and life-threatening arrhythmias, led to its eventual withdrawal from many markets, including the United States in 2000.[1][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of cisapride, intended for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The development of cisapride emerged from research into the role of serotonin receptors in gastrointestinal function.[5] Scientists at Janssen Pharmaceutica synthesized and screened a series of benzamide (B126) derivatives to identify a compound with potent prokinetic activity but lacking the dopamine (B1211576) D2 receptor antagonism responsible for the central nervous system side effects of its predecessor, metoclopramide.[6]

Chemical Synthesis

The chemical synthesis of cisapride, systematically named cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, involves a multi-step process.[7] A key industrial method involves the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This is followed by a reaction with the mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxy-benzoic acid and ethyl chloroformate to yield the final cisapride molecule.[3][8][9] The synthesis is designed to selectively produce the cis-isomer, which possesses the desired pharmacological activity.[10]

Preclinical Pharmacology

In Vitro Studies:

Early in vitro experiments were crucial in elucidating cisapride's mechanism of action. Studies using isolated muscle strips from animal models, such as the guinea pig ileum and colon, demonstrated that cisapride induced dose-dependent contractions.[11] These contractions were found to be largely independent of cholinergic and nicotinic receptor stimulation, pointing towards a novel mechanism.[11][12]

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Transducer Attachment: One end of the ileum segment is fixed, and the other is attached to an isometric force transducer to measure muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.

  • Drug Administration: Cisapride is added to the organ bath in a cumulative, dose-response manner (e.g., 4 nM, 40 nM, 400 nM).[11]

  • Data Acquisition: The contractile responses are recorded and analyzed. The effects of antagonists, such as atropine (B194438) or tetrodotoxin, can be evaluated by pre-incubating the tissue with these agents before adding cisapride.[11]

In Vivo Studies:

Preclinical in vivo studies in animal models, including dogs, confirmed the prokinetic effects of cisapride.[13] These studies demonstrated that cisapride accelerates gastric emptying, increases intestinal transit, and enhances lower esophageal sphincter pressure.

Mechanism of Action: A Serotonergic Pathway

Cisapride's primary mechanism of action is as a selective agonist of the serotonin 5-HT4 receptor.[1][3] These receptors are located on enteric neurons in the myenteric plexus.[3][8]

Signaling Pathway:

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a downstream signaling cascade.[1][5] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][5] Elevated cAMP levels then activate protein kinase A (PKA).[1][5] This signaling pathway ultimately enhances the release of acetylcholine (B1216132) from cholinergic nerve endings in the gut wall.[1][3][12] Acetylcholine then acts on muscarinic receptors on smooth muscle cells to increase gastrointestinal motility.[1]

Cisapride Signaling Pathway Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh Acetylcholine Release PKA->ACh Motility Increased GI Motility ACh->Motility

Figure 1: Simplified signaling pathway of Cisapride's prokinetic action.

Pharmacokinetics

Cisapride is administered orally and has a bioavailability of approximately 30-40%.[1] It is highly protein-bound (97.5%) and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The elimination half-life of cisapride is approximately 10 hours.[1]

Pharmacokinetic ParameterValue
Bioavailability30-40%[1]
Protein Binding97.5%[1]
MetabolismHepatic (CYP3A4)[1]
Elimination Half-life10 hours[1]
ExcretionKidney and Bile Duct[1]

Table 1: Pharmacokinetic Properties of Cisapride

Clinical Development and Efficacy

Cisapride underwent numerous clinical trials to evaluate its efficacy in treating various gastrointestinal motility disorders.

Gastroparesis

Gastroparesis is a condition characterized by delayed gastric emptying in the absence of a mechanical obstruction. Clinical trials demonstrated that cisapride could significantly accelerate gastric emptying of solids in patients with idiopathic and diabetic gastroparesis.[14][15]

Experimental Protocol: Radionuclide Gastric Emptying Scintigraphy

  • Patient Preparation: Patients are required to fast overnight. Any medications that could affect gastrointestinal motility are withheld for a specified period before the study.

  • Radiolabeled Meal: A standardized meal, typically a low-fat, egg-based meal, is labeled with a radionuclide, such as Technetium-99m sulfur colloid.

  • Image Acquisition: Immediately after ingestion of the meal, the patient is positioned under a gamma camera. Serial images of the stomach are acquired at specific time points (e.g., 0, 1, 2, and 4 hours).

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying. The results are often expressed as the percentage of the meal remaining at various time points or as the gastric emptying half-time (T50).

StudyNDiagnosisCisapride DoseOutcome
Abell et al. (1991)[14]19Severe Gastroparesis20 mg t.i.d.Significant acceleration of solid gastric emptying (P = 0.005) vs. placebo. No significant symptom improvement.
Camilleri et al. (1989)[15]11Gastroparesis10 mg t.i.d.Significant increase in solid gastric emptying (p < 0.05) vs. placebo.
Stacher et al. (1997)[16]24Severe Gastroparesis20 mg t.i.d.Significant improvement in gastric emptying in 10 patients (P < 0.05) over 2 years.

Table 2: Summary of Selected Clinical Trials of Cisapride in Gastroparesis

Gastroesophageal Reflux Disease (GERD)

Cisapride was also indicated for the symptomatic treatment of nocturnal heartburn due to GERD.[17] Clinical studies showed that cisapride could reduce the symptoms of heartburn and improve endoscopic healing in patients with GERD.[2][7]

StudyNCisapride DoseOutcome
Castell et al. (1998)[7]17710 or 20 mg q.i.d.20 mg dose significantly reduced heartburn at 4, 8, and 12 weeks vs. placebo. Endoscopic healing was significantly higher with 20 mg cisapride (51% vs 36% for placebo, p ≤ 0.044).
Kahrilas et al. (1998)[2]6020 mg b.d.Significantly higher prevention of heartburn (40% vs. 21% for placebo, P = 0.017) after a provocative meal.

Table 3: Summary of Selected Clinical Trials of Cisapride in GERD

Safety and Withdrawal from the Market

The widespread use of cisapride revealed a significant safety concern: the risk of serious cardiac arrhythmias, including QT interval prolongation and torsades de pointes.[3][8] These adverse events were more likely to occur in patients with pre-existing cardiac conditions, electrolyte imbalances, or those taking other medications that inhibit CYP3A4, leading to increased plasma concentrations of cisapride.[12]

Experimental Protocol: hERG Channel Assay

The cardiotoxicity of cisapride is primarily due to its blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for cardiac repolarization.

  • Cell Line: A mammalian cell line (e.g., HEK 293) stably expressing the hERG channel is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG potassium current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit and measure the hERG current.

  • Drug Application: Cisapride is applied to the cells at various concentrations to determine its inhibitory effect on the hERG current.

  • Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the hERG current.

The U.S. Food and Drug Administration (FDA) issued warnings to healthcare professionals about these risks, and the drug's labeling was updated multiple times.[1] Despite these measures, reports of adverse events continued. As of December 31, 1999, cisapride use was associated with 341 reports of heart rhythm abnormalities, including 80 deaths.[4] Consequently, Janssen Pharmaceutica, in consultation with the FDA, voluntarily withdrew cisapride from the U.S. market on July 14, 2000.[1][4] The drug was also withdrawn or its use restricted in many other countries.[1]

Drug Development and Safety Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-marketing Synthesis Synthesis & Screening InVitro In Vitro Studies (e.g., Muscle Strips) Synthesis->InVitro InVivo In Vivo Animal Studies InVitro->InVivo Tox Preclinical Toxicology InVivo->Tox Phase1 Phase I (Safety & PK) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Monitoring Post-marketing Surveillance Approval->Monitoring Withdrawal Market Withdrawal Monitoring->Withdrawal Monitoring->Withdrawal Adverse Event Reports (hERG Blockade)

References

Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094), marketed under trade names such as Alimix and Propulsid, is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] It was first synthesized by Janssen Pharmaceuticals in 1980.[1] Cisapride functions primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist, which indirectly stimulates parasympathetic nerve activity by promoting the release of acetylcholine (B1216132) in the myenteric plexus.[1][2] This mechanism of action made it a therapeutic option for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[1][3] However, due to significant safety concerns related to serious cardiac side effects, including long QT syndrome and arrhythmias, its use has been withdrawn or severely restricted in many countries.[1][2][4] This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental methodologies related to Cisapride.

Molecular Structure and Physicochemical Properties

Cisapride is a substituted piperidinyl benzamide (B126) derivative.[4] Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic moieties.

Chemical Identity
IdentifierValue
IUPAC Name 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide[4][5]
CAS Number 81098-60-4[4][6]
Chemical Formula C₂₃H₂₉ClFN₃O₄[4][6]
Molecular Weight 465.9 g/mol [4][5]
Synonyms R 51619, Prepulsid, Propulsid, Enteropride[4][6][7]
Physicochemical Data
PropertyValueSource
Melting Point 109.8 °C (monohydrate)[7]
pKa 7.9 (primary, associated with the piperidinyl nitrogen)[3]
LogP (computed) 3.4[5]
Solubility Practically insoluble in water.[4][7] Soluble in DMSO (to 100 mM) and acetone.[7] Sparingly soluble in methanol.[7]
Appearance White to slightly beige powder.[8]

Pharmacology and Mechanism of Action

Cisapride's primary pharmacological effect is the enhancement of gastrointestinal motility. This is achieved through its action as a selective agonist at serotonin 5-HT₄ receptors.[1][2]

5-HT₄ Receptor Agonism

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit. Activation of this receptor by an agonist like Cisapride initiates a downstream signaling cascade.

Gs_Signaling_Pathway

Signaling Pathway Details:

  • Receptor Binding: Cisapride binds to the 5-HT₄ receptor on myenteric neurons.

  • G-Protein Activation: This binding event activates the associated Gαs protein.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Acetylcholine Release: PKA activation ultimately results in an increased release of acetylcholine (ACh) from the neuron terminals.[2]

This released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced motility.[2]

Other Potential Mechanisms

Some studies have suggested that Cisapride may also have actions independent of the 5-HT₄ receptor, including a possible direct effect on smooth muscle, though the primary mechanism is considered to be the facilitation of acetylcholine release.

Pharmacokinetics and Pharmacodynamics

A summary of key pharmacokinetic and pharmacodynamic parameters for Cisapride is provided below.

Pharmacokinetic Properties
ParameterValueDetails
Bioavailability 30-40%Subject to significant first-pass metabolism.[1]
Protein Binding 97.5%Primarily binds to albumin.[1]
Metabolism HepaticExtensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]
Elimination Half-life ~10 hoursCan be prolonged in elderly patients.[1][9]
Excretion Urine and FecesThe parent drug and its metabolites are eliminated via both renal and biliary routes.
Pharmacodynamic Properties
ParameterValueTarget/Effect
EC₅₀ 140 nM5-HT₄ Receptor Agonism[1]
IC₅₀ 9.4 nMhERG Potassium Channel Blockade[1]

The potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the primary mechanism responsible for the observed cardiac side effects, as it leads to a prolongation of the QT interval and an increased risk of potentially fatal arrhythmias.

Experimental Protocols

Characterization of Cisapride's interaction with the 5-HT₄ receptor involves various in-vitro assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like Cisapride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of Cisapride for the 5-HT₄ receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing 5-HT₄ receptors (e.g., guinea pig striatum).[4]

  • Radioligand: A high-affinity 5-HT₄ receptor antagonist, such as [³H]-GR113808.[4]

  • Test Compound: Cisapride, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

Radioligand_Binding_Workflow

Methodology:

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand ([³H]-GR113808) and varying concentrations of unlabeled Cisapride.

  • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding inhibition against the logarithm of the Cisapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Cisapride that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Acetylcholine Release

This assay measures the functional consequence of 5-HT₄ receptor activation by quantifying the release of acetylcholine from neuronal preparations.

Objective: To measure the effect of Cisapride on acetylcholine release from myenteric plexus neurons.

Materials:

  • Tissue Preparation: Isolated strips of guinea pig ileum or colon containing the myenteric plexus.

  • Radiolabeling: [³H]-Choline to label the acetylcholine stores within the neurons.

  • Stimulation: Electrical field stimulation (EFS) to evoke neurotransmitter release.

  • Test Compound: Cisapride.

  • Inhibitors: Tetrodotoxin (to block neuronal action potentials) and atropine (B194438) (to block muscarinic receptors) can be used as controls.[6]

Methodology:

  • Tissue Loading: Incubate the tissue strips with [³H]-Choline, which is taken up by cholinergic neurons and converted into [³H]-Acetylcholine.

  • Washout: Perfuse the tissue with a physiological salt solution to wash out excess [³H]-Choline.

  • Sample Collection: Collect fractions of the perfusate at regular intervals to measure basal [³H]-ACh release.

  • Stimulation: Apply EFS to the tissue to evoke a consistent release of [³H]-ACh.

  • Drug Application: Add Cisapride to the perfusion solution and continue to collect fractions during and after its application, both under basal and EFS conditions.

  • Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.

  • Data Analysis: Compare the amount of [³H]-ACh released in the presence of Cisapride to the amount released under control conditions to determine its effect on acetylcholine release.

Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT₄ receptor agonism. Its molecular properties and pharmacokinetic profile led to its clinical use for motility disorders. However, the significant off-target activity on hERG potassium channels, resulting in cardiotoxicity, ultimately led to its withdrawal from many markets. The study of Cisapride remains a valuable case study in drug development, highlighting the critical importance of receptor selectivity and thorough off-target screening to ensure patient safety. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological profile of such compounds.

References

Alimix (Cisapride): A Deep Dive into its Effects on Myenteric Plexus Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), commercially known as Alimix, is a prokinetic agent that enhances gastrointestinal motility. Its primary mechanism of action is the potentiation of acetylcholine (B1216132) release from the nerve endings of the myenteric plexus. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and physiological consequences of cisapride's interaction with the enteric nervous system. We will explore the signaling pathways initiated by cisapride, detail the experimental protocols used to quantify its effects on acetylcholine release, and present the quantitative data from key studies in a structured format. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system (ENS), a vast network of neurons within the gut wall. The myenteric plexus, a key component of the ENS, plays a crucial role in regulating smooth muscle contractions and peristalsis. Acetylcholine is the primary excitatory neurotransmitter released by motor neurons of the myenteric plexus, driving gut motility.[1] Dysregulation of acetylcholine release can lead to various motility disorders, including gastroparesis and constipation.

Cisapride is a substituted piperidinyl benzamide (B126) that has been utilized to treat these conditions by enhancing gastrointestinal motility.[2] Unlike direct cholinergic agonists, cisapride's action is more nuanced, involving the modulation of presynaptic serotonin (B10506) receptors on myenteric neurons.[1] This guide will dissect the specific effects of cisapride on acetylcholine release within the myenteric plexus.

Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of cisapride are primarily mediated through its activity as a selective serotonin 5-HT4 receptor agonist.[1] These receptors are located on the presynaptic terminals of cholinergic neurons within the myenteric plexus.[3]

Signaling Pathway

Activation of the 5-HT4 receptor by cisapride initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate downstream targets involved in the machinery of neurotransmitter release, ultimately facilitating the exocytosis of acetylcholine-containing vesicles.[4]

Cisapride Signaling Pathway cluster_neuron Cholinergic Neuron Terminal Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 Binds to G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP  Increases PKA Protein Kinase A cAMP->PKA Activates Vesicle Acetylcholine Vesicle PKA->Vesicle  Facilitates  Exocytosis ACh_release Acetylcholine Release Vesicle->ACh_release ACh Release Protocol A Tissue Preparation (Guinea Pig Ileum LMMP) B Radiolabeling (Incubation with [3H]choline) A->B C Washout (Superfusion with label-free Krebs) B->C D Baseline Sample Collection C->D E Stimulation (Cisapride or Electrical Field) D->E F Stimulation Sample Collection E->F G Washout Sample Collection F->G H Quantification (Liquid Scintillation Counting) G->H Cisapride Logical Flow A Cisapride Administration B Binding to 5-HT4 Receptors on Myenteric Neurons A->B C Increased Intracellular cAMP and PKA Activation B->C D Enhanced Acetylcholine Release from Nerve Terminals C->D E Increased Stimulation of Muscarinic Receptors on Smooth Muscle D->E F Increased Gastrointestinal Smooth Muscle Contraction E->F G Improved Gastrointestinal Motility (Prokinetic Effect) F->G

References

A Technical Guide to the Basic Research Applications of Alimix (Cisapride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisapride (B12094), known by trade names including Alimix and Propulsid, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its primary mechanism of action is as a selective serotonin (B10506) 5-HT₄ receptor agonist, which indirectly stimulates the release of acetylcholine (B1216132) in the myenteric plexus.[1][3] While its clinical use has been heavily restricted or withdrawn in many countries due to serious cardiac side effects, namely QT interval prolongation and arrhythmias, Cisapride remains a valuable tool in basic and preclinical research.[4][5] Its well-characterized effects on both gastrointestinal and cardiac ion channel targets make it a critical reference compound for studying enteric nervous system function and for cardiac safety pharmacology. This guide provides an in-depth overview of Cisapride's core mechanisms, summarizes key quantitative data, details common experimental protocols, and visualizes its signaling pathways and research workflows.

Core Mechanism of Action

Cisapride's prokinetic effects are primarily mediated through its agonistic activity at serotonin 5-HT₄ receptors located on enteric neurons.[1][3] This interaction initiates a signaling cascade that facilitates the release of acetylcholine (ACh) from nerve terminals within the myenteric plexus.[6][7] The increased availability of ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to enhanced muscle contractions, improved coordination, and accelerated transit of contents through the esophagus, stomach, small intestine, and colon.[3][8][9] Unlike direct cholinergic agents, Cisapride's action is modulatory, enhancing the physiological release of neurotransmitters.[3]

G cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 Binds & Activates ACh_Vesicle ACh Vesicles HTR4->ACh_Vesicle Triggers Signaling Cascade ACh_Release Acetylcholine (ACh) Release ACh_Vesicle->ACh_Release Promotes Exocytosis Muscarinic_R Muscarinic Receptor ACh_Release->Muscarinic_R Binds To Contraction Increased GI Motility (Contraction) Muscarinic_R->Contraction Stimulates

Caption: Cisapride's primary signaling pathway in the enteric nervous system.

Pharmacological Data Summary

Cisapride's utility in research stems from its well-defined pharmacological profile. Its high affinity for the 5-HT₄ receptor drives its efficacy, while its potent, off-target blockade of the hERG potassium channel is responsible for its cardiotoxicity. This duality makes it an important compound for comparative studies.

ParameterTarget/AssaySpecies/SystemValueReference(s)
Gastrointestinal Effects
Effective ConcentrationGastric PeristalsisGuinea Pig (in vitro)10⁻⁷ - 10⁻⁶ M[10]
Dose-ResponseMuscle ContractionGuinea Pig (in vitro)4 - 400 nM (Stimulatory)[11]
Dose-ResponseMuscle ContractionGuinea Pig (in vitro)4 µM (Inhibitory)[11]
Receptor Affinity
Receptor Competition5-HT₄ Receptor BindingGuinea Pig Striatum1.9x more potent than 5-HT[12]
4.3x more potent than mosapride (B1662829)[12]
26x more potent than metoclopramide[12]
Cardiac Ion Channel Effects
IC₅₀hERG K⁺ Channel BlockMammalian Cells6.70 - 44.5 nM[13]
IC₅₀Kv1.5 K⁺ Channel BlockMammalian Cells21.2 µM[13]
Drug TrappingDynamic hERG AssayQPatch System~10%[14][15][16]

Key Experimental Protocols & Applications

Gastrointestinal Motility Assays (In Vitro)

Cisapride is frequently used as a positive control or test agent in studies investigating gut motility. The isolated organ bath technique is a foundational method for this purpose.

Objective: To measure the direct effect of Cisapride on the contractility of isolated gastrointestinal smooth muscle strips.

Detailed Protocol:

  • Tissue Preparation: Euthanize a small animal (commonly a guinea pig) and immediately excise a segment of the desired gastrointestinal tissue (e.g., distal colon, ileum, or antrum).[11][17]

  • Mounting: Dissect longitudinal or circular smooth muscle strips from the tissue segment and mount them in an organ bath containing a physiological buffer solution (e.g., Krebs solution) maintained at 37°C and continuously aerated (95% O₂ / 5% CO₂).[17]

  • Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record contractile activity.[17]

  • Equilibration: Allow the tissue to equilibrate under a slight, optimal tension until a stable baseline of spontaneous contractions is achieved.

  • Compound Application: Add Cisapride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁶ M).[17]

  • Data Recording: Record changes in contractile force (amplitude) and frequency.

  • Mechanism Elucidation (Optional): To investigate the involvement of cholinergic nerves, pre-incubate the tissue with antagonists like atropine (B194438) (a muscarinic receptor blocker) or tetrodotoxin (B1210768) (a neuronal voltage-gated sodium channel blocker) before applying Cisapride.[10][17] A diminished response to Cisapride in the presence of these blockers indicates a neuronally-mediated mechanism.

G cluster_workflow In Vitro GI Motility Assay Workflow start Euthanize Animal (e.g., Guinea Pig) step1 Isolate GI Tissue (e.g., Colon, Ileum) start->step1 step2 Prepare Muscle Strips (Longitudinal/Circular) step1->step2 step3 Mount in Organ Bath (37°C, Krebs Solution) step2->step3 step4 Connect to Force Transducer step3->step4 step5 Equilibrate to Stable Baseline step4->step5 step6 Add Cisapride (Cumulative Doses) step5->step6 step7 Record Contractile Force & Frequency step6->step7 end Data Analysis step7->end

Caption: Workflow for a typical in vitro gastrointestinal motility experiment.
Cardiac Safety & hERG Channel Assays

Cisapride's pro-arrhythmic risk has made it a benchmark compound in cardiac safety screening. It is a known blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization. Its use is central to validating assays under the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[14][15]

Objective: To quantify the inhibitory effect of Cisapride on the hERG potassium channel current using patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected to express the hERG (KCNH2) gene.[13] Culture the cells under standard conditions until they are ready for experimentation.

  • Patch-Clamp Setup: Place the cells on the stage of an inverted microscope integrated with a patch-clamp rig (manual or automated, such as QPatch).

  • Whole-Cell Configuration: Using a glass micropipette, form a high-resistance "giga-seal" with the membrane of a single cell and then rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -40 mV) where a large "tail current" is measured as channels recover from inactivation.[13] The Milnes protocol is often used to assess drug trapping dynamics.[15][16]

  • Compound Application: After recording a stable baseline current, perfuse the cell with a solution containing Cisapride at a known concentration.

  • Data Measurement: Measure the reduction in the peak tail current amplitude in the presence of the drug compared to the baseline.

  • IC₅₀ Determination: Repeat the experiment with a range of Cisapride concentrations to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).[13]

G cluster_workflow hERG Patch-Clamp Assay Workflow node1 Culture hERG-expressing Mammalian Cells (e.g., HEK) node2 Achieve Whole-Cell Patch-Clamp Configuration node1->node2 node3 Record Baseline Current using Voltage Protocol node2->node3 node4 Perfuse Cell with Cisapride Solution node3->node4 node5 Measure Reduction in hERG Tail Current node4->node5 node6 Repeat for Multiple Concentrations node5->node6 node7 Generate Dose-Response Curve & Calculate IC50 node6->node7

Caption: Experimental workflow for assessing hERG channel blockade by Cisapride.
Receptor Binding Assays

Competitive binding assays are used to determine the affinity of a compound like Cisapride for its target receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of Cisapride for the 5-HT₄ receptor.

Detailed Protocol:

  • Membrane Preparation: Homogenize a tissue known to be rich in 5-HT₄ receptors (e.g., guinea pig striatum) and prepare a crude membrane fraction through centrifugation.[12]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind specifically to 5-HT₄ receptors (e.g., ³H-GR113808), and varying concentrations of unlabeled Cisapride.[12][18]

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Cisapride. The resulting curve is used to calculate the IC₅₀ value, which represents the concentration of Cisapride that displaces 50% of the specific binding of the radioligand. This value can be converted to a binding affinity constant (Kᵢ). Scatchard analysis can further reveal if the competition is affecting the binding density (Bmax) or the dissociation constant (Kd) of the radioligand.[12]

Conclusion

Despite its clinical withdrawal, this compound (Cisapride) holds a significant place in the pharmacologist's toolkit. For gastrointestinal research, it serves as a potent and specific 5-HT₄ agonist to probe the mechanisms of cholinergic neurotransmission and smooth muscle function.[10][11] For drug development and safety professionals, its well-documented and potent blockade of the hERG channel makes it an indispensable positive control for cardiac safety assays.[13] A thorough understanding of its dual activities, supported by the quantitative data and experimental protocols outlined in this guide, is essential for its effective application in a modern research setting.

References

Alimix (Cisapride): An In-depth Technical Guide for the Study of Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Alimix (Cisapride), a potent gastroprokinetic agent, for its application in the research of gastrointestinal (GI) motility disorders. Cisapride, a selective serotonin (B10506) 5-HT₄ receptor agonist, has been instrumental in elucidating the mechanisms of GI motility and serves as a valuable pharmacological tool. This document details its mechanism of action, presents key quantitative data in structured tables, and provides detailed experimental protocols for its use in both in vitro and in vivo models. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological effects and experimental applications. Despite its withdrawal from many markets for human use due to cardiac side effects, Cisapride remains a critical compound for preclinical research in GI physiology and pharmacology.

Introduction

Gastrointestinal motility is a complex, coordinated process involving the smooth muscle of the GI tract, enteric neurons, and various neurotransmitters. Dysregulation of this process leads to a spectrum of motility disorders, including gastroparesis, chronic constipation, and gastroesophageal reflux disease (GERD).[1] this compound, with its active ingredient Cisapride, emerged as a significant therapeutic agent for these conditions by enhancing GI motor activity.[2]

Cisapride's primary mechanism of action is the selective agonism of serotonin 5-HT₄ receptors located on enteric neurons.[3][4] This action facilitates the release of acetylcholine (B1216132), a key excitatory neurotransmitter in the myenteric plexus, thereby stimulating smooth muscle contraction and promoting coordinated peristalsis throughout the GI tract.[4][5] Its prokinetic effects are observed from the esophagus to the colon.[1]

While its clinical use has been curtailed due to an association with cardiac arrhythmias stemming from the blockade of hERG potassium channels, Cisapride's well-defined mechanism of action makes it an invaluable tool for researchers studying the intricate regulation of GI motility.[6][7] This guide aims to provide the necessary technical information for its effective use in a research setting.

Mechanism of Action

Cisapride's prokinetic effects are primarily mediated through the activation of 5-HT₄ receptors on enteric neurons. This interaction initiates a signaling cascade that culminates in the enhanced release of acetylcholine (ACh) at the neuromuscular junction within the myenteric plexus.[4][8] The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an increase in motility.[5]

Some studies suggest that Cisapride may also possess weak 5-HT₃ receptor antagonist properties, which could contribute to its overall effect by modulating the inhibitory influence of serotonin on the myenteric plexus.[9] However, its primary and most significant action is through the 5-HT₄ receptor pathway.

Signaling Pathway Diagram

Cisapride_Mechanism_of_Action cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Agonist AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle ACh Vesicle PKA->Vesicle Phosphorylates proteins promoting vesicle fusion ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh_released Acetylcholine (ACh) Muscarinic_R Muscarinic Receptor ACh_released->Muscarinic_R Binds to Contraction Muscle Contraction Muscarinic_R->Contraction Initiates signaling for

Caption: Mechanism of action of Cisapride.

Quantitative Data

The following tables summarize key quantitative parameters of Cisapride, providing a basis for dose-selection and interpretation of experimental results.

Table 1: Receptor Binding and Functional Activity
ParameterReceptor/ChannelSpecies/SystemValueReference(s)
EC₅₀ 5-HT₄ Receptor-140 nM[10][11]
EC₅₀ Guinea Pig Ileum (contractile response to electrical stimulation)Guinea Pig9.2 x 10⁻⁹ M[12]
EC₅₀ Guinea Pig Colon Ascendens (contraction)Guinea Pig3.5 x 10⁻⁸ M[12]
IC₅₀ hERG Channel-9.4 nM[10][11]
IC₅₀ hERG Channel (tail currents at +25 mV, 20-22°C)CHO-K1 cells16.4 nM[13]
IC₅₀ hERG Channel (tail currents at +25 mV, 37°C)CHO-K1 cells23.6 nM[13]
IC₅₀ Kv4.3 ChannelCHO cells9.8 µM[11]
Binding Affinity (vs. ³H-GR113808) 5-HT₄ ReceptorGuinea Pig Striatal MembranesMore potent than 5-HT, mosapride, zacopride, and metoclopramide[14][15]
Table 2: Pharmacokinetic Properties
ParameterSpeciesValueReference(s)
Bioavailability (Oral) Human30-40%[3]
Protein Binding Human97.5%[3]
Metabolism HumanLiver (CYP3A4), Intestinal[3]
Elimination Half-life Human10 hours[3]
Elimination Half-life (Elderly) Human~21.8 hours[16]
Bioavailability (Oral) Cat29.0 ± 22.6%[17]
Elimination Half-life (Oral) Cat5.27 ± 3.16 hours[17]
Elimination Half-life (IV) Cat5.19 ± 3.77 hours[17]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Cisapride to study GI motility.

In Vitro Studies

This assay is a classic method to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.

  • Experimental Workflow Diagram

    Guinea_Pig_Ileum_Workflow Start Sacrifice Guinea Pig and Isolate Ileum Prepare_Tissue Prepare 2-3 cm Ileum Segments Start->Prepare_Tissue Mount_Tissue Mount Tissue in Organ Bath Prepare_Tissue->Mount_Tissue Equilibrate Equilibrate for 30 min (0.5g tension) Mount_Tissue->Equilibrate Add_Cisapride Add Cumulative Concentrations of Cisapride Equilibrate->Add_Cisapride Record_Response Record Contractile Response Add_Cisapride->Record_Response Analyze_Data Analyze Data (e.g., EC₅₀ calculation) Record_Response->Analyze_Data End End of Experiment Analyze_Data->End

    Caption: Workflow for isolated guinea pig ileum assay.

  • Detailed Protocol:

    • Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee. Open the abdomen and locate the ileocecal junction. Carefully dissect a segment of the ileum, placing it immediately into a petri dish containing warmed (32-33°C) and oxygenated Tyrode's or Krebs-Henseleit solution.[10]

    • Tissue Preparation: Gently flush the lumen of the ileum segment with the physiological salt solution to remove its contents. Cut the ileum into 2-3 cm long segments.[10]

    • Physiological Salt Solutions:

      • Tyrode's Solution (Composition per liter): NaCl 8.0 g, KCl 0.2 g, CaCl₂ 0.2 g, MgCl₂ 0.1 g, NaH₂PO₄ 0.05 g, NaHCO₃ 1.0 g, Glucose 1.0 g.

      • Krebs-Henseleit Solution (Composition in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.52, MgSO₄ 1.64, NaHCO₃ 24.88, KH₂PO₄ 1.18, Glucose 5.55.[13][18] Continuously aerate the solution with carbogen (B8564812) (95% O₂, 5% CO₂).[18]

    • Tissue Mounting: Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer. Mount the tissue in an organ bath containing the physiological salt solution maintained at 32-33°C and continuously bubbled with carbogen.[10]

    • Equilibration: Apply a resting tension of 0.5 g to the tissue and allow it to equilibrate for at least 30 minutes. During this period, wash the tissue with fresh physiological salt solution every 5-10 minutes.[10][19]

    • Drug Administration: Prepare stock solutions of Cisapride in an appropriate solvent (e.g., DMSO) and make serial dilutions in the physiological salt solution. Add cumulative concentrations of Cisapride to the organ bath at regular intervals, allowing the response to stabilize before adding the next concentration.

    • Data Acquisition and Analysis: Record the contractile responses using a data acquisition system. Measure the amplitude or area under the curve of the contractions. Plot a concentration-response curve and calculate the EC₅₀ value.

This assay directly measures the effect of Cisapride on the release of acetylcholine from enteric neurons.

  • Detailed Protocol:

    • Tissue Preparation: Prepare longitudinal muscle-myenteric plexus strips from the guinea pig ileum.[17]

    • Radiolabeling: Incubate the tissue preparations with [³H]choline to allow for its uptake and conversion to [³H]acetylcholine.[17][20]

    • Superfusion: Place the radiolabeled tissue in a superfusion chamber and perfuse with a physiological salt solution containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of released acetylcholine.[17]

    • Stimulation and Sample Collection: After a washout period to remove excess [³H]choline, collect baseline fractions of the superfusate. Then, add Cisapride to the superfusion medium and continue collecting fractions. Electrical field stimulation or high potassium can be used as a positive control to evoke acetylcholine release.[17][20]

    • Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting to determine the amount of [³H]acetylcholine released.

    • Data Analysis: Express the results as a percentage of total tissue radioactivity or as a fractional release rate.

In Vivo Studies

This model allows for the chronic measurement of GI motility in conscious, unrestrained animals.

  • Experimental Workflow Diagram

    InVivo_Motility_Workflow Start Surgical Implantation of Force Transducers Recovery Post-operative Recovery Period Start->Recovery Baseline Record Baseline Fasting Motility Recovery->Baseline Administer_Cisapride Administer Cisapride (Oral or IV) Baseline->Administer_Cisapride Record_Post_Drug Record Post-drug Motility Administer_Cisapride->Record_Post_Drug Data_Analysis Analyze Contractile Activity Patterns Record_Post_Drug->Data_Analysis End End of Experiment Data_Analysis->End

    Caption: Workflow for in vivo GI motility measurement.

  • Detailed Protocol:

    • Surgical Implantation of Force Transducers: Under general anesthesia and sterile surgical conditions, implant strain gauge force transducers on the serosal surface of the stomach, small intestine, and colon of dogs.[4][21] The transducers should be oriented to measure either circular or longitudinal muscle contractions.

    • Post-operative Care and Recovery: Allow the animals to recover fully from surgery, which may take several weeks.

    • Data Recording: House the dogs in a comfortable environment that allows for the connection of the transducer leads to a data acquisition system. Record baseline GI motility in the fasted state.[4]

    • Drug Administration: Administer Cisapride orally or intravenously at various doses.

    • Post-drug Recording: Continuously record the GI contractile activity for several hours after drug administration.

    • Data Analysis: Analyze the recordings to determine changes in the frequency, amplitude, and coordination of contractions. Quantify parameters such as the motility index.

Various methods can be employed to assess the effect of Cisapride on gastric emptying.

  • Scintigraphy: This is considered the gold standard for measuring gastric emptying.

    • Meal Preparation: Prepare a test meal (e.g., canned dog food) labeled with a radionuclide such as ⁹⁹ᵐTc.[8][22]

    • Administration: After an overnight fast, feed the labeled meal to the animal.

    • Imaging: Acquire images of the stomach using a gamma camera at regular intervals.[22]

    • Data Analysis: Quantify the amount of radioactivity remaining in the stomach over time to calculate the gastric emptying rate and half-time.[23]

  • Wireless Motility Capsule: A non-invasive method to measure gastric emptying time, pH, and pressure.

    • Administration: After an overnight fast, a wireless motility capsule is orally administered to the dog, followed by a test meal.[2][24]

    • Data Collection: A receiver worn by the dog collects data from the capsule.[2]

    • Data Analysis: The time from ingestion until the capsule passes into the small intestine (indicated by a sharp pH change) is the gastric emptying time.

Mandatory Visualizations

hERG Channel Blockade Assay Workflow

hERG_Workflow Start Prepare hERG-expressing HEK293 cells Patch_Clamp Establish Whole-cell Patch Clamp Configuration Start->Patch_Clamp Record_Baseline Record Baseline hERG Currents Patch_Clamp->Record_Baseline Apply_Cisapride Apply Increasing Concentrations of Cisapride Record_Baseline->Apply_Cisapride Record_Block Record hERG Current Blockade Apply_Cisapride->Record_Block Analyze_Data Calculate IC₅₀ Record_Block->Analyze_Data End End of Experiment Analyze_Data->End

Caption: Workflow for hERG channel blockade assay.

Logical Relationship of Cisapride's Effects

Cisapride_Effects_Logic Cisapride Cisapride HT4_Agonism 5-HT₄ Receptor Agonism Cisapride->HT4_Agonism hERG_Block hERG Channel Blockade Cisapride->hERG_Block ACh_Release Increased Acetylcholine Release HT4_Agonism->ACh_Release GI_Motility Increased Gastrointestinal Motility ACh_Release->GI_Motility Therapeutic_Effect Therapeutic Effect (Prokinesis) GI_Motility->Therapeutic_Effect QT_Prolongation QT Interval Prolongation hERG_Block->QT_Prolongation Adverse_Effect Adverse Effect (Arrhythmia) QT_Prolongation->Adverse_Effect

Caption: Logical relationship of Cisapride's effects.

Conclusion

Cisapride, through its potent 5-HT₄ receptor agonist activity, remains a cornerstone for the pharmacological investigation of gastrointestinal motility. This guide has provided a detailed overview of its mechanism of action, key quantitative data, and comprehensive experimental protocols to facilitate its use in a research context. While its clinical application is limited by safety concerns, its utility as a research tool is undeniable. The provided methodologies and data serve as a valuable resource for scientists and researchers aiming to further unravel the complexities of gastrointestinal physiology and pathophysiology. Careful consideration of its hERG channel blocking activity is crucial in the design and interpretation of experiments.

References

Inactivated Metabolites of Cisapride via Hepatic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hepatic metabolism of Cisapride (B12094) (marketed as Alimix), focusing on the formation of its pharmacologically inactive metabolites. The document outlines the primary metabolic pathways, the cytochrome P450 enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying Cisapride metabolism.

Introduction

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several inactive metabolites.[2][3] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and assessing the overall safety profile of the drug. The major metabolic routes are oxidative N-dealkylation and aromatic hydroxylation.[2][4] The contribution of the resulting metabolites to the overall pharmacological activity of Cisapride is considered negligible.[2]

Metabolic Pathways and Key Metabolites

The hepatic metabolism of Cisapride results in several inactivated metabolites. The two primary pathways are:

  • Oxidative N-dealkylation: This is the main metabolic pathway, leading to the formation of norcisapride (B1231896) .[2][5][6][7] This process involves the removal of the fluorophenoxypropyl side-chain from the piperidine (B6355638) nitrogen.[3] Norcisapride is the major metabolite observed both in vivo and in vitro.[2]

  • Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the aromatic rings of the Cisapride molecule.[2][8] Key hydroxylated metabolites include 3-fluoro-4-hydroxycisapride (3-F-4-OHCIS) and 4-fluoro-2-hydroxycisapride (4-F-2-OHCIS) .[9]

Minor metabolic pathways have also been described, including piperidine oxidation, O-dealkylation, O-demethylation of the methoxy (B1213986) substituent at the benzamide, and amine glucuronidation.[8]

Cytochrome P450 Enzymes Involved

The metabolism of Cisapride is predominantly catalyzed by the CYP3A4 isoenzyme.[2][3][5][6][7][9] Studies using human liver microsomes, competitive inhibition, correlation studies, and heterologous expression systems have all confirmed the major role of CYP3A4 in the biotransformation of Cisapride.[2][5][6][7]

Other CYP isoenzymes have been shown to contribute to a lesser extent:

  • CYP2A6: Contributes to the metabolism of Cisapride, albeit to a much lesser extent than CYP3A4.[2][5][6][7]

  • CYP2C8: Is involved in the formation of norcisapride and is the main catalyst for the formation of 3-fluoro-4-hydroxycisapride.[9]

  • CYP2B6: Also shows some activity in the formation of norcisapride.[9]

It is noteworthy that CYP3A7, the major isoform in the fetal liver, exhibits very limited activity towards Cisapride, which may explain the impaired elimination and potential for toxicity in neonates.[3]

Quantitative Metabolic Data

The following tables summarize the Michaelis-Menten kinetic parameters for the formation of the main inactivated metabolites of Cisapride in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for Cisapride Metabolism

Metabolic PathwayMetaboliteApparent Km (μM)Vmax (pmol/min/mg protein)Reference
Overall Metabolism-8.6 ± 3.5523 ± 330[2]
N-dealkylationNorcisapride23.4 ± 8.6155 ± 91[9]
Hydroxylation3-fluoro-4-hydroxycisapride32 ± 1152 ± 23[9]
Hydroxylation4-fluoro-2-hydroxycisapride31 ± 2331 ± 23[9]

Data presented as mean ± standard deviation.

Table 2: In Vitro Intrinsic Clearance for Cisapride Metabolite Formation

MetaboliteIn Vitro Intrinsic Clearance (Vmax/Km)
Norcisapride3.9- to 5.9-fold higher than hydroxylated metabolites

This indicates that the formation of norcisapride is the most efficient metabolic pathway.[9]

Experimental Protocols

This section details the methodologies used in key in vitro experiments to study the hepatic metabolism of Cisapride.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of Cisapride metabolism.

Materials:

  • Human liver microsomes (HLMs)

  • Cisapride (substrate)

  • 14C-labeled Cisapride (for radio-HPLC analysis) or a stable isotope-labeled internal standard (e.g., Cisapride-13C,d3) for LC-MS/MS[4]

  • NADPH regenerating system (e.g., glucose-6-phosphate, MgCl2, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile (B52724) (quenching solution)

Procedure:

  • Preparation of Incubation Mixtures: Prepare a series of incubation tubes containing a fixed concentration of HLMs in phosphate buffer.

  • Substrate Addition: Add varying concentrations of Cisapride to the incubation mixtures. For kinetic studies, concentrations typically range from 1.1 to 30 μM.[2]

  • Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5-10 minutes) at 37°C.[2][4]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of metabolite formation, with continuous shaking.[2]

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.[4]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using radio-HPLC or LC-MS/MS to quantify the amount of unmetabolized Cisapride and its metabolites.[2]

Metabolite Identification

Procedure:

  • Co-inject the radioactive samples from the metabolism assay with a mixture of the parent compound and postulated metabolite reference compounds.

  • Monitor the reference compounds using UV detection and the radiolabeled drug and metabolites using a radioactivity detector.

  • Identify the metabolites by co-chromatography and mass spectrometry.[2]

Visualizations

Metabolic Pathways of Cisapride

Cisapride_Metabolism Cisapride Cisapride Norcisapride Norcisapride (Major Metabolite) Cisapride->Norcisapride Oxidative N-dealkylation (CYP3A4, CYP2C8, CYP2B6) Hydroxylated_Metabolites Aromatic Hydroxylated Metabolites (e.g., 3-F-4-OHCIS, 4-F-2-OHCIS) Cisapride->Hydroxylated_Metabolites Aromatic Hydroxylation (CYP3A4, CYP2C8) Minor_Metabolites Other Minor Metabolites Cisapride->Minor_Metabolites Minor Pathways

Caption: Primary metabolic pathways of Cisapride in the liver.

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixtures (HLMs, Buffer, Cisapride) Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate with NADPH Regenerating System Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Processing Centrifuge and Collect Supernatant Termination->Processing Analysis HPLC or LC-MS/MS Analysis Processing->Analysis Data_Analysis Determine Kinetic Parameters (Km, Vmax) Analysis->Data_Analysis

Caption: General experimental workflow for in vitro Cisapride metabolism studies.

References

Methodological & Application

Application Notes and Protocols for Alimix (Cisapride) in In Vitro Gut Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Alimix (Cisapride), a well-characterized prokinetic agent, in various in vitro gut models. The following protocols and data are intended to facilitate the study of gastrointestinal motility and the underlying physiological mechanisms.

Introduction to this compound (Cisapride)

This compound, with the active ingredient Cisapride (B12094), is a substituted piperidinyl benzamide (B126) that enhances gastrointestinal motility.[1] Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) from the myenteric plexus, thereby stimulating smooth muscle contraction.[2][3] In vitro studies have been instrumental in elucidating its effects on different segments of the gastrointestinal tract.

Signaling Pathway of Cisapride

Cisapride primarily acts as a 5-HT4 receptor agonist on enteric neurons. This activation initiates a signaling cascade that leads to the release of acetylcholine (ACh) at the neuromuscular junction within the gut wall. ACh then binds to muscarinic receptors on smooth muscle cells, triggering depolarization and subsequent muscle contraction.

Cisapride_Signaling_Pathway Cisapride This compound (Cisapride) HT4R 5-HT4 Receptor (on Enteric Neuron) Cisapride->HT4R Binds to AC Adenylyl Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release Triggers Muscarinic_R Muscarinic Receptor (on Smooth Muscle) ACh_release->Muscarinic_R Binds to Contraction Smooth Muscle Contraction Muscarinic_R->Contraction Initiates

Caption: Cisapride's signaling pathway in enteric neurons.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Cisapride on various in vitro gut preparations as reported in the literature.

Table 1: EC50 Values of Cisapride in Isolated Gut Tissues

Tissue PreparationSpeciesEffectEC50 (M)Reference(s)
Ileum (longitudinal muscle)Guinea PigEnhanced contractile response to electrical stimulation9.2 x 10⁻⁹[4]
DuodenumGuinea PigStimulation of contraction (in the presence of disopyramide)9.6 x 10⁻⁸ (for ACh)[4]
IleumGuinea PigStimulation of contraction (in the presence of disopyramide)7.0 x 10⁻⁹ (for ACh)[4]
Ascending ColonGuinea PigInduction of contractions3.5 x 10⁻⁸[4]

Table 2: Dose-Response Characteristics of Cisapride on Guinea Pig Intestinal Motility

Gut RegionCisapride Concentration (nM)Observed EffectReference(s)
Antrum4, 40, 400Dose-related enhancement of baseline activity[5]
Ileum4, 40, 400Dose-related contraction[5]
Colon4, 40, 400Dose-related contraction[5]
Antrum, Ileum, Colon4000 (4 µM)Inhibition of activity[5]

Experimental Protocols

Protocol for Isolated Gut Tissue Contractility Assay (Organ Bath)

This protocol details the methodology for assessing the effect of Cisapride on the contractility of isolated intestinal smooth muscle strips using an organ bath setup. The guinea pig ileum is a commonly used and sensitive preparation for such studies.[6]

Experimental Workflow Diagram

Organ_Bath_Workflow start Start dissect Dissect Guinea Pig Ileum start->dissect prepare_tissue Prepare Ileum Segments (2-3 cm) dissect->prepare_tissue mount Mount Tissue in Organ Bath prepare_tissue->mount equilibrate Equilibrate (30-60 min) under 1g tension mount->equilibrate add_cisapride Cumulative Addition of Cisapride equilibrate->add_cisapride record Record Isometric Contractions add_cisapride->record analyze Analyze Data (Dose-Response Curve, EC50) record->analyze end End analyze->end

Caption: Workflow for isolated gut tissue contractility assay.

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Dissection Tools: Scissors, forceps

  • Organ Bath System: Including tissue holders, force-displacement transducers, and a data acquisition system.

  • Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution.

    • Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.[7][8][9][10][11]

  • Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen)

  • This compound (Cisapride) Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., distilled water or DMSO) and make serial dilutions.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Immediately open the abdomen and carefully excise a segment of the terminal ileum.

    • Place the excised tissue in a petri dish containing carbogen-gassed Tyrode's solution at 37°C.

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

    • Cut the ileum into 2-3 cm segments.

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.

    • Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Apply a resting tension of 1 g to the tissue.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 15 minutes.

  • Cumulative Dose-Response Curve:

    • After equilibration, record the baseline contractile activity.

    • Add Cisapride to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 1 nM).[12]

    • Allow the response to each concentration to reach a plateau before adding the next, higher concentration. A typical concentration range for Cisapride is 10⁻⁹ to 10⁻⁵ M.[5]

    • Continue adding increasing concentrations of Cisapride until a maximal response is achieved or the response begins to decrease.

  • Data Acquisition and Analysis:

    • Record the isometric contractions using a data acquisition system.

    • Measure the amplitude of contraction at each Cisapride concentration.

    • Express the responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or histamine) or as a percentage of the maximal response to Cisapride.

    • Plot the log concentration of Cisapride against the percentage response to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of Cisapride that produces 50% of the maximal response) using non-linear regression analysis.[13]

Protocol for Electrophysiological Recording from Myenteric Neurons

This protocol provides a general framework for studying the effects of Cisapride on the electrical activity of myenteric neurons using intracellular or patch-clamp recording techniques.[14][15]

Experimental Workflow Diagram

Electrophysiology_Workflow start Start dissect Dissect Intestinal Segment (e.g., Guinea Pig Ileum) start->dissect prepare_lmmp Prepare Longitudinal Muscle- Myenteric Plexus (LMMP) Whole Mount dissect->prepare_lmmp mount_chamber Mount Preparation in Recording Chamber prepare_lmmp->mount_chamber perfuse Perfuse with Oxygenated Physiological Saline mount_chamber->perfuse record_baseline Obtain Stable Intracellular or Patch-Clamp Recording perfuse->record_baseline apply_cisapride Bath Apply Cisapride record_baseline->apply_cisapride record_response Record Changes in Neuronal Activity (e.g., Membrane Potential, Firing Rate) apply_cisapride->record_response washout Washout and Record Recovery record_response->washout end End washout->end

Caption: Workflow for electrophysiological recording from myenteric neurons.

Materials:

  • Dissection and Recording Setup: Dissecting microscope, recording chamber, micromanipulators, amplifier, data acquisition system.

  • Electrodes: Glass microelectrodes for intracellular recording or patch pipettes for patch-clamp recording.

  • Physiological Saline: Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

  • Gas Mixture: 95% O₂ / 5% CO₂.

  • This compound (Cisapride) Stock Solution: As described in the previous protocol.

Procedure:

  • Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP):

    • Dissect a segment of the intestine (e.g., guinea pig ileum) in oxygenated, chilled Krebs solution.

    • Open the segment along the mesenteric border and pin it flat with the mucosal side up.

    • Carefully peel away the mucosal, submucosal, and circular muscle layers to expose the myenteric plexus lying on the longitudinal muscle.

  • Recording Setup:

    • Transfer the LMMP preparation to a recording chamber on the stage of an upright microscope.

    • Continuously perfuse the preparation with Krebs solution at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Electrophysiological Recording:

    • Intracellular Recording: Impale individual myenteric neurons with sharp glass microelectrodes (filled with 3 M KCl) to record membrane potential and action potentials.[16][17][18]

    • Patch-Clamp Recording: Use patch pipettes to form a high-resistance seal with the membrane of a myenteric neuron to record whole-cell currents or single-channel activity.[14][19][20][21]

  • Application of Cisapride:

    • Once a stable recording is obtained, record baseline neuronal activity.

    • Introduce Cisapride into the perfusing solution at the desired concentration(s). A concentration range of 10 nM to 10 µM has been used in previous studies to observe effects on neuronal activity.[6]

    • Record the changes in neuronal properties, such as resting membrane potential, input resistance, action potential firing frequency, and synaptic potentials.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to quantify the effects of Cisapride on neuronal excitability and synaptic transmission.

    • Compare the neuronal activity before, during, and after the application of Cisapride.

Concluding Remarks

The provided protocols and data offer a robust framework for investigating the effects of this compound (Cisapride) in in vitro gut models. These methodologies can be adapted to study various aspects of gastrointestinal physiology and pharmacology, contributing to a deeper understanding of gut motility and the development of novel therapeutic agents. It is recommended that researchers optimize these protocols for their specific experimental conditions and research questions.

References

Alimix (Cisapride) Application Notes and Protocols for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alimix, with the active ingredient Cisapride, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] It functions as a selective serotonin (B10506) 5-HT₄ receptor agonist, which indirectly stimulates the release of acetylcholine (B1216132) in the enteric nervous system.[1][3] This mechanism improves motility throughout the gastrointestinal tract, from the stomach to the colon.[4][5] In rodent studies, Cisapride is a valuable tool for investigating gastrointestinal physiology, modeling motility disorders, and evaluating the efficacy of prokinetic therapies. Unlike older prokinetics like metoclopramide, Cisapride does not cross the blood-brain barrier, thus avoiding central nervous system side effects in experimental models.[5]

These application notes provide detailed protocols and quantitative data for the use of Cisapride in rodent research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Cisapride's primary mechanism involves its action as a selective agonist at serotonin 5-HT₄ receptors located on enteric neurons in the myenteric plexus.[1][3][6][7] Binding to these G-protein coupled receptors activates the adenylate cyclase/cAMP pathway.[8][9] This signaling cascade facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals.[3][10] The released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced peristalsis.[1][3]

Cisapride_Signaling_Pathway cluster_neuron Myenteric Neuron Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP (from ATP) PKA PKA cAMP->PKA Activates ACh_Vesicle ACh Vesicle PKA->ACh_Vesicle Promotes Release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Contraction Increased Motility (Contraction) M_Receptor->Contraction GI_Transit_Workflow start Start: Acclimatize Rats (7 days) fasting 1. Fasting (12-18 hours, water ad libitum) start->fasting grouping 2. Group Allocation (n=8-10 per group) - Vehicle Control - Cisapride (e.g., 0.5 mg/kg) - Cisapride (e.g., 1.0 mg/kg) fasting->grouping drug_admin 3. Drug Administration (Oral Gavage, PO) grouping->drug_admin wait 4. Waiting Period (15-30 minutes) drug_admin->wait marker_admin 5. Marker Administration (1.5 ml Charcoal Meal, 10% charcoal in 5% gum acacia) wait->marker_admin transit_period 6. Transit Period (e.g., 30 minutes) marker_admin->transit_period euthanasia 7. Euthanasia & Dissection (Cervical Dislocation) transit_period->euthanasia measurement 8. Measurement - Total small intestine length - Distance traveled by marker euthanasia->measurement analysis 9. Data Analysis (% Transit = (Distance traveled / Total length) x 100) measurement->analysis end End analysis->end

References

Application Notes and Protocols for Alimix (Cisapride) in Canine Gastric Emptying Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimix, the brand name for the prokinetic agent cisapride (B12094), is a valuable tool in veterinary research, particularly for investigating gastric motility and emptying in canines. Cisapride enhances gastrointestinal motility, making it a subject of interest for studies on gastroparesis and other related disorders. These application notes provide detailed protocols and quantitative data to guide researchers in designing and executing canine gastric emptying studies using this compound (cisapride).

Mechanism of Action

Cisapride primarily acts as a selective serotonin (B10506) 5-HT₄ receptor agonist in the myenteric plexus of the gastrointestinal tract.[1][2][3] This agonistic activity stimulates the release of acetylcholine, a neurotransmitter that enhances smooth muscle contraction in the stomach and intestines, thereby promoting gastric emptying and intestinal transit.[1][2][3] Unlike metoclopramide, cisapride does not possess dopamine (B1211576) D₂ receptor antagonist properties and therefore does not typically induce extrapyramidal side effects.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of cisapride in canine studies.

Table 1: Recommended Dosages of Cisapride for Canine Gastric Emptying Studies

ConditionRecommended Dosage (Oral)FrequencyReference(s)
Normal Gastric Emptying0.1 - 0.5 mg/kgEvery 8 to 12 hours[4]
Delayed Gastric Emptying0.5 - 1.0 mg/kgEvery 8 to 12 hours
General Gastrointestinal Motility Disorders0.1 - 0.5 mg/kgEvery 8 to 12 hours

Table 2: Pharmacokinetic Parameters of Cisapride in Canines

ParameterValueReference(s)
Oral Bioavailability35-40%
Time to Peak Plasma Concentration1-1.5 hours
Elimination Half-life4.5-8 hours
MetabolismPrimarily hepatic (via CYP3A4)
ExcretionPrimarily in feces and urine

Table 3: Comparative Efficacy of Prokinetic Agents on Canine Gastric Emptying

AgentMechanism of ActionEffect on Gastric Emptying of SolidsEffect on Gastric Emptying of LiquidsNotable Side EffectsReference(s)
Cisapride 5-HT₄ AgonistAcceleratesAcceleratesDiarrhea, abdominal cramping (rare)
Metoclopramide D₂ Antagonist, 5-HT₄ AgonistVariable (may not improve solid emptying)AcceleratesExtrapyramidal signs (restlessness, tremors)
Erythromycin Motilin Receptor AgonistAcceleratesAcceleratesGastrointestinal upset, potential for antibiotic resistance with long-term use

Experimental Protocols

Protocol 1: Canine Gastric Emptying Scintigraphy Study

This protocol outlines the "gold standard" method for measuring gastric emptying in canines using scintigraphy.

1. Animal Preparation:

  • Fasting: Healthy dogs should be fasted for 12 hours prior to the study to ensure an empty stomach.[5][6][7] Water can be provided until 2 hours before the study.

  • Acclimation: Animals should be acclimated to the study environment and any necessary restraints (e.g., Pavlov sling) to minimize stress-induced alterations in gastric motility.

2. Preparation of Radiolabeled Test Meal:

  • Standard Meal: A standard meal consists of a solid component (e.g., cooked egg whites or canned dog food) and a liquid component (e.g., water). The composition and caloric content of the meal should be consistent across all study animals.[8][9]

  • Radiolabeling: The solid component of the meal is labeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid.[10][11][12]

    • Mix 1-2 mCi (37-74 MBq) of ⁹⁹ᵐTc sulfur colloid with the liquid egg whites before cooking.

    • Cook the egg mixture thoroughly to ensure the radiolabel is firmly bound to the solid food matrix.[10][11]

  • Meal Administration: The radiolabeled meal should be offered to the dog and consumed voluntarily within 10 minutes.

3. Cisapride Administration:

  • Administer the appropriate dose of this compound (cisapride) orally, typically 30-60 minutes before the test meal, to allow for drug absorption and onset of action. The exact timing should be standardized across the study.

4. Scintigraphic Imaging:

  • Instrumentation: A gamma camera equipped with a low-energy, high-resolution collimator is used.[12]

  • Positioning: The dog is positioned in a consistent manner for all imaging time points, typically in a sling or in a standing or sternal recumbency position.

  • Image Acquisition:

    • Acquire an initial image immediately after the meal is consumed (t=0).

    • Subsequent images are typically acquired at 0.5, 1, 2, 3, and 4 hours post-meal.[13]

    • Each image is a static acquisition of 1-2 minutes.

5. Data Analysis:

  • Region of Interest (ROI): Draw a region of interest around the stomach on each image.

  • Decay Correction: Correct the counts in each ROI for the physical decay of ⁹⁹ᵐTc.

  • Gastric Emptying Rate: Calculate the percentage of the meal remaining in the stomach at each time point relative to the initial counts at t=0.

  • Half-Time of Emptying (T₅₀): Determine the time it takes for 50% of the radiolabeled meal to empty from the stomach. This is a key parameter for comparing gastric emptying rates between different treatment groups.[9]

Visualizations

Signaling_Pathway cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell Cisapride Cisapride (this compound) HTR4 5-HT4 Receptor Cisapride->HTR4 Binds to AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Vesicle Acetylcholine Vesicles PKA->ACh_Vesicle Promotes exocytosis of ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor Binds to Contraction Muscle Contraction & Increased Motility Muscarinic_Receptor->Contraction Initiates

Caption: Cisapride's signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Prep 1. Animal Preparation (12-hour fast) Meal_Prep 2. Radiolabeled Meal Preparation (⁹⁹ᵐTc-Sulfur Colloid in food) Animal_Prep->Meal_Prep Drug_Admin 3. This compound (Cisapride) Administration (Oral, 30-60 min pre-meal) Meal_Prep->Drug_Admin Meal_Ingestion 4. Meal Ingestion (Within 10 minutes) Drug_Admin->Meal_Ingestion Imaging 5. Scintigraphic Imaging (t = 0, 0.5, 1, 2, 3, 4 hours) Meal_Ingestion->Imaging ROI_Analysis 6. ROI Analysis & Decay Correction Imaging->ROI_Analysis GE_Calculation 7. Gastric Emptying Rate Calculation (% retention over time) ROI_Analysis->GE_Calculation T50_Determination 8. T₅₀ Determination GE_Calculation->T50_Determination

Caption: Canine gastric emptying study workflow.

Logical_Relationships Dosage Cisapride Dosage Absorption Drug Absorption Dosage->Absorption Plasma_Conc Plasma Concentration Absorption->Plasma_Conc Receptor_Binding 5-HT4 Receptor Binding Plasma_Conc->Receptor_Binding ACh_Release Acetylcholine Release Receptor_Binding->ACh_Release Gastric_Motility Increased Gastric Motility ACh_Release->Gastric_Motility Gastric_Emptying Accelerated Gastric Emptying Gastric_Motility->Gastric_Emptying

Caption: Dosage to effect logical flow.

References

Application Note: Utilizing Alimix (Cisapride) in Animal Models of Diabetic Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use in humans.

Abstract

Diabetic gastroparesis is a significant complication of diabetes mellitus, characterized by delayed gastric emptying, which leads to poor glycemic control and severe gastrointestinal symptoms. Prokinetic agents are crucial for managing this condition. Cisapride (B12094), marketed as Alimix, is a potent gastrointestinal prokinetic agent that historically saw use in treating gastroparesis. It functions primarily as a serotonin (B10506) 5-HT4 receptor agonist, enhancing the release of acetylcholine (B1216132) in the myenteric plexus and thereby stimulating gastrointestinal motility.[1][2][3] Although its clinical use in humans has been largely discontinued (B1498344) due to risks of serious cardiac arrhythmias, Cisapride remains a valuable pharmacological tool in preclinical research for studying the pathophysiology of gastroparesis and evaluating novel therapeutic agents in established animal models.[4][5][6] This document provides detailed protocols for the use of Cisapride in streptozotocin-induced diabetic animal models, including methods for disease induction, drug administration, and assessment of gastric emptying.

Mechanism of Action

Cisapride is a substituted piperidinyl benzamide (B126) that enhances gastrointestinal motility.[7] Its primary mechanism involves acting as an agonist on serotonin 5-HT4 receptors located on enteric neurons.[8] This activation stimulates a signaling cascade that facilitates the release of acetylcholine from myenteric nerve endings.[2] The increased availability of acetylcholine enhances the contractility of smooth muscle in the stomach and intestines, improving antroduodenal coordination and accelerating gastric emptying.[2][9] Unlike metoclopramide (B1676508), Cisapride lacks significant dopamine (B1211576) D2 receptor antagonist properties, meaning it is largely devoid of central nervous system side effects like extrapyramidal symptoms.[7]

Cisapride_MoA cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell Cisapride Cisapride HT4R 5-HT4 Receptor Cisapride->HT4R Binds AC Adenylyl Cyclase HT4R->AC Activates cAMP ↑ cAMP AC->cAMP ACh_release ↑ Acetylcholine (ACh) Release cAMP->ACh_release ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor ACh binds Contraction ↑ Contraction & Motility ACh_receptor->Contraction Gastric_Emptying Accelerated Gastric Emptying Contraction->Gastric_Emptying Leads to Experimental_Workflow cluster_model Model Development cluster_study Cisapride Efficacy Study cluster_groups Cisapride Efficacy Study cluster_analysis Data Analysis start Healthy Animal (Rat/Mouse) stz STZ Injection (60-65 mg/kg) start->stz diabetes Confirm Hyperglycemia (>250 mg/dL) stz->diabetes wait 8-Week Maturation Period diabetes->wait gp_confirm Confirm Gastroparesis (Baseline GE Test) wait->gp_confirm randomize Randomize into Groups gp_confirm->randomize vehicle Vehicle Control Group randomize->vehicle cisapride Cisapride Group (0.5-1.0 mg/kg) randomize->cisapride meal Administer Test Meal with ¹³C Marker cisapride->meal measure Measure Gastric Emptying (Breath Test / X-Ray) meal->measure analysis Compare GE Rates between Groups measure->analysis conclusion Determine Efficacy analysis->conclusion Cisapride_Safety Cisapride Cisapride hERG hERG K+ Channel Blockade Cisapride->hERG Repolarization Delayed Cardiac Repolarization hERG->Repolarization QT QT Interval Prolongation Repolarization->QT Arrhythmia Risk of Torsades de Pointes & Ventricular Arrhythmia QT->Arrhythmia

References

Application of Alimix (Cisapride) in feline megacolon research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Feline idiopathic megacolon is a debilitating condition characterized by severe colonic dilation and hypomotility, leading to chronic constipation and obstipation. The pathogenesis is often linked to a dysfunction of the colonic smooth muscle. Cisapride (B12094), a substituted piperidinyl benzamide, is a prokinetic agent that has been investigated for its therapeutic potential in this condition. These application notes provide a comprehensive overview of the use of Cisapride in feline megacolon research, detailing its mechanism of action, experimental protocols, and relevant data. Cisapride is a serotonin (B10506) (5-HT₄) receptor agonist that stimulates gastrointestinal motility.[1] It is important to note that while Cisapride has shown promise in in vitro studies and is used clinically, it is not commercially available in many countries and must be obtained from compounding pharmacies for veterinary use.[2][3][4]

Mechanism of Action

Cisapride's primary mechanism of action in the feline colon involves a dual effect on both enteric neurons and colonic smooth muscle cells. It acts as an agonist at serotonin 5-HT₄ receptors on cholinergic enteric neurons, which enhances the release of acetylcholine (B1216132).[5] Acetylcholine then binds to muscarinic receptors on smooth muscle cells, leading to contraction.

In addition to its neurally-mediated effects, research has demonstrated that Cisapride also has a direct, potent stimulatory effect on feline colonic smooth muscle.[1][5][6] This direct action is largely dependent on the influx of extracellular calcium through voltage-dependent calcium channels and is only partially reliant on enteric cholinergic nerves.[1][5][6] This dual mechanism makes Cisapride a subject of interest for conditions like idiopathic megacolon where smooth muscle dysfunction is a key pathological feature.

Clinical Application and Dosage

In a clinical setting, Cisapride is used to manage chronic constipation and megacolon in cats.[2][7] Before initiating treatment, it is crucial to rule out any mechanical obstruction of the gastrointestinal tract.[2] The recommended oral dosage of Cisapride for cats is typically between 2.5 to 5 mg per cat, administered every eight to twelve hours.[5] Some anecdotal evidence suggests that doses may be titrated up to 7.5 mg per cat every twelve hours in cases that are less responsive.[4] For optimal absorption, it is recommended to administer the medication 30 minutes before feeding.[5]

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of Cisapride on feline colonic smooth muscle.

Table 1: Isometric Stress Responses of Feline Colonic Tissue to Cisapride and Control Substances

SubstanceProximal Colon Response (% of Acetylcholine max)Distal Colon Response (% of Acetylcholine max)
Cisapride32%53%
Substance P88%91%
Neurotensin (B549771)88%91%

Data adapted from Washabau & Sammarco, 1996.[5]

Table 2: Effect of Antagonists on Cisapride-Induced Contraction of Feline Colonic Smooth Muscle

AntagonistInhibition of Cisapride Response
Tetrodotoxin (Neuronal Blocker)~10% reduction
Atropine (Muscarinic Blocker)~10% reduction
Nifedipine (Calcium Channel Blocker)~80% inhibition
Extracellular Calcium Removal~80% inhibition

Data adapted from Washabau & Sammarco, 1996.[5]

Experimental Protocols

In Vitro Analysis of Feline Colonic Smooth Muscle Contraction

This protocol is based on the methodology described by Washabau and Sammarco (1996).[1][5]

1. Tissue Preparation:

  • Obtain intact colon from healthy adult cats.
  • Isolate longitudinal smooth muscle strips from the proximal and distal colon.
  • Suspend the muscle strips in a physiological buffer solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
  • Attach the muscle strips to isometric force transducers to measure contractions.
  • Stretch the muscle strips to their optimal length for maximal contraction.

2. Experimental Procedure:

  • Allow the muscle strips to equilibrate in the buffer solution.
  • Obtain control responses by exposing the tissues to known contractile agents such as acetylcholine (10⁻⁸ to 10⁻⁴ M), substance P (10⁻¹¹ to 10⁻⁷ M), and neurotensin (10⁻¹¹ to 10⁻⁷ M).
  • After each exposure, rinse the tissue bath to return to baseline.
  • Stimulate the muscle strips with cumulative or bolus doses of Cisapride (10⁻⁹ to 10⁻⁶ M).
  • To investigate the mechanism of action, pre-treat the tissues with antagonists before adding Cisapride:
  • Tetrodotoxin (10⁻⁶ M) to block neuronal conduction.
  • Atropine (10⁻⁶ M) to block muscarinic acetylcholine receptors.
  • Nifedipine (10⁻⁶ M) to block L-type voltage-dependent calcium channels.
  • To assess the role of extracellular calcium, replace the standard buffer with a calcium-free buffer solution before Cisapride administration.

3. Data Analysis:

  • Measure the isometric force of contraction in response to each substance.
  • Express the contractile responses to Cisapride as a percentage of the maximal contraction induced by a control substance (e.g., acetylcholine).
  • Analyze the effect of antagonists by comparing the Cisapride-induced contractions in their presence and absence.

Visualizations

Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Colonic Smooth Muscle Cell Cisapride Cisapride HT4R 5-HT4 Receptor Cisapride->HT4R Agonist AC Adenylate Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh ACh ACh_release->ACh Cisapride_direct Cisapride Ca_channel L-type Ca2+ Channel Cisapride_direct->Ca_channel Directly stimulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Muscarinic_R->Contraction

Caption: Signaling pathway of Cisapride in feline colon.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Feline Colon A2 Prepare Longitudinal Smooth Muscle Strips A1->A2 A3 Suspend in Physiological Buffer at 37°C A2->A3 A4 Attach to Isometric Force Transducers A3->A4 B1 Equilibration A4->B1 B2 Obtain Control Responses (Acetylcholine, Substance P) B1->B2 B4 Pre-treat with Antagonists (Tetrodotoxin, Atropine, Nifedipine) B1->B4 B3 Administer Cisapride B2->B3 C1 Measure Isometric Contraction Force B3->C1 B5 Administer Cisapride after Antagonists B4->B5 B5->C1 C2 Compare Cisapride Response to Controls C1->C2 C3 Analyze Inhibitory Effect of Antagonists C1->C3

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for Alimix (Cisapride) in Postoperative Ileus Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alimix (Cisapride) in the study of postoperative ileus (POI), a common complication following abdominal surgery characterized by a temporary cessation of bowel function. This document details the mechanism of action of cisapride (B12094), summarizes key quantitative data from clinical studies, and provides detailed experimental protocols for preclinical research.

Introduction

Postoperative ileus significantly impacts patient recovery, prolonging hospital stays and increasing healthcare costs.[1] Pharmacological interventions aimed at stimulating gastrointestinal motility are a key area of research. Cisapride, a serotonin (B10506) 5-HT4 receptor agonist, has been investigated for its prokinetic properties in the context of POI.[1][2] It enhances the release of acetylcholine (B1216132) from the myenteric plexus, thereby stimulating smooth muscle contraction in the gastrointestinal tract.[3][4][5] However, its clinical use has been largely discontinued (B1498344) in many countries due to concerns about cardiovascular side effects.[2][3] Despite this, cisapride remains a valuable tool in preclinical research for understanding the mechanisms of POI and for the evaluation of new prokinetic agents.

Mechanism of Action: Signaling Pathway

Cisapride's primary mechanism of action involves the activation of 5-HT4 receptors on enteric neurons. This activation facilitates the release of acetylcholine, a key neurotransmitter in the promotion of gastrointestinal motility.

Cisapride_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Cisapride Cisapride 5HT4R 5-HT4 Receptor Cisapride->5HT4R Agonist ACh_Vesicle ACh Vesicle 5HT4R->ACh_Vesicle Stimulates ACh_Release ACh_Vesicle->ACh_Release Promotes M_Receptor Muscarinic Receptor ACh_Release->M_Receptor ACh binds to Contraction Muscle Contraction & Increased Motility M_Receptor->Contraction

Caption: Cisapride's signaling pathway in enteric neurons.

Quantitative Data from Clinical Studies

The efficacy of cisapride in treating postoperative ileus in humans has been investigated in several clinical trials, with varying results. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of Cisapride in Postoperative Ileus - Time to First Bowel Movement/Stool

StudyNumber of PatientsSurgery TypeCisapride DosageMean Time to First Stool (Cisapride Group)Mean Time to First Stool (Placebo Group)Outcome
Hallerbäck et al. (1991)[6]69Upper GI or Colonic30 mg t.d.s. (rectal)85 hours (SD 32)91 hours (SD 43)No significant difference observed.[6]
Verlinden et al. (1987)40Cholecystectomy10 mg i.v. every 12h for 3 daysSignificantly earlier-First passage of feces occurred significantly earlier in the cisapride-treated patients (p < 0.05).[7]
A. Boghaert et al. (1987)[8]53Various4 mg i.v. (one or two injections)--Bowel sounds were present in 43-50% of patients within 1 hour of injection, and flatus in 36-43%, significantly more effective than placebo.[8]
A prospective, randomised, double blind trial[9][10]33 neonatesAbdominal surgery1.4–2.3 mg/kg/day (rectal) for 7 days--The first sustained feed occurred at 2.3 days in the cisapride group compared to 4.7 days with placebo. Stool was passed on more days in the cisapride group.[9][10]

Experimental Protocols for Preclinical Studies

Preclinical animal models are essential for investigating the pathophysiology of postoperative ileus and for the initial screening of potential therapeutic agents.

Animal Model: Murine Model of Postoperative Ileus

A common and reproducible method for inducing postoperative ileus in mice involves standardized intestinal manipulation.[11][12]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic: Ketamine/Xylazine solution (100/10 mg/kg)

  • Analgesic: Buprenorphine (0.01 mg/kg)

  • Sterile cotton applicators

  • Heating pad

  • 70% ethanol (B145695) for sterilization

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine. Administer buprenorphine subcutaneously for pain relief.[11]

  • Surgical Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature. Shave the abdomen and sterilize the area with 70% ethanol.

  • Laparotomy: Perform a midline laparotomy to expose the abdominal cavity.

  • Intestinal Manipulation: Gently exteriorize the small intestine and cecum. Manipulate the small intestine for a standardized duration (e.g., 10 minutes) to induce ileus.[11] Avoid excessive compression to prevent tissue damage.

  • Closure: Return the intestine to the abdominal cavity and close the abdominal wall and skin in layers.

  • Recovery: Allow the mouse to recover on a heating pad until fully awake.

Assessment of Gastrointestinal Motility

Several methods can be used to assess the effect of cisapride on gastrointestinal motility in the murine POI model.

1. Gastrointestinal Transit (Charcoal Meal Assay):

Materials:

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)

  • Gavage needle

Procedure:

  • At a predetermined time point after surgery (e.g., 24 hours), administer a single oral dose of cisapride or vehicle control.

  • 30 minutes after drug administration, orally gavage the mice with 0.2 mL of the charcoal meal.

  • After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculate the gastrointestinal transit as a percentage of the total intestinal length.

2. In Vivo Imaging:

Non-invasive imaging techniques can provide real-time assessment of gastrointestinal motility.

  • Fluoroscopy/X-ray: Barium sulfate (B86663) or another contrast agent can be administered orally, and its movement through the GI tract can be visualized over time.

  • Ultrasonography: High-frequency ultrasound can be used to visualize and quantify intestinal contractions.[13]

3. Colonic Manometry:

This technique measures intraluminal pressure changes to assess colonic motor activity. A small catheter with pressure sensors is inserted into the colon of a conscious or anesthetized mouse.[13]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of cisapride in a murine model of postoperative ileus.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Groups (Sham, POI + Vehicle, POI + Cisapride) Animal_Acclimation->Randomization Anesthesia Anesthesia & Analgesia Randomization->Anesthesia Surgery Laparotomy & Intestinal Manipulation (POI Groups) Anesthesia->Surgery Closure Surgical Closure Surgery->Closure PostOp_Recovery Postoperative Recovery (24 hours) Closure->PostOp_Recovery Drug_Admin Cisapride/Vehicle Administration PostOp_Recovery->Drug_Admin Motility_Assay Gastrointestinal Motility Assay (e.g., Charcoal Meal) Drug_Admin->Motility_Assay Data_Collection Data Collection & Measurement Motility_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: A typical experimental workflow for POI studies.

Conclusion

This compound (Cisapride) serves as a critical research tool for investigating the mechanisms of postoperative ileus and for the preclinical evaluation of novel prokinetic therapies. The protocols and data presented herein provide a framework for designing and conducting robust studies in this field. Researchers should be mindful of the historical context of cisapride's clinical use and its associated cardiovascular risks when translating findings to clinical applications.

References

Application Notes and Protocols: In Vivo Electrophysiological Recording with Alimix (Cisapride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimix, with the active ingredient Cisapride (B12094), is a gastrointestinal prokinetic agent that was widely used to treat conditions like gastroesophageal reflux disease (GERD).[1][2] Despite its efficacy, it was largely withdrawn from the market due to its significant risk of causing serious cardiac arrhythmias, specifically Torsades de Pointes (TdP).[3][4][5] This cardiotoxicity stems from its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7][8] This well-characterized proarrhythmic profile makes Cisapride an invaluable tool compound in cardiac safety pharmacology. It serves as a benchmark positive control for in vitro and in vivo studies designed to assess the potential of new chemical entities to cause delayed ventricular repolarization and QT interval prolongation.[9][10]

These application notes provide a comprehensive overview of the electrophysiological effects of Cisapride and detailed protocols for its use in in vivo models to study drug-induced arrhythmogenesis.

Mechanism of Action: Cardiotoxicity Pathway

Cisapride's primary mechanism of cardiotoxicity is the high-affinity blockade of the hERG potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[6][11][12] The IKr current is critical for Phase 3 repolarization of the cardiac action potential. By inhibiting this current, Cisapride delays repolarization, leading to a prolongation of the action potential duration (APD).[13][14][15] This cellular effect manifests on the surface electrocardiogram (ECG) as a prolongation of the QT interval.[3][10] Significant QT prolongation, coupled with an increase in the transmural dispersion of repolarization (TDR), creates an electrophysiological substrate for early afterdepolarizations (EADs) and the development of TdP.[3][16]

cluster_0 Molecular & Cellular Level cluster_1 Organ & System Level cisapride Cisapride (this compound) herg hERG (KCNH2) Potassium Channel cisapride->herg Blocks ikr Reduced IKr Current (K+ Efflux) herg->ikr apd Prolonged Action Potential Duration (APD) ikr->apd qt Prolonged QT Interval on ECG apd->qt ead Early Afterdepolarizations (EADs) qt->ead tdr Increased Transmural Dispersion of Repolarization (TDR) qt->tdr tdp Torsades de Pointes (TdP) Ventricular Arrhythmia ead->tdp tdr->tdp

Caption: Mechanism of Cisapride-induced cardiotoxicity.

Data Presentation: Quantitative Electrophysiological Effects

The following tables summarize the quantitative effects of Cisapride across various experimental models.

Table 1: In Vitro Effects of Cisapride on hERG Potassium Current

PreparationParameterValue (IC₅₀)Reference(s)
HEK293 cells expressing hERGhERG Current Block6.5 nM[6][8]
HEK293 cells expressing hERGhERG Current Block44.5 nM[7]
CHO-K1 cells expressing hERGhERG Current Block16.4 nM (at 20-22°C)[17]
Isolated rabbit cardiomyocytesIKr Block9 nM[11]
HEK293 cells expressing hERGhERG Current Block32.63 nM[18]

Table 2: Electrophysiological Effects of Cisapride in Isolated Cardiac Tissues

PreparationConcentrationEffectReference(s)
Rabbit Purkinje Fibers0.1 µM48% increase in Action Potential Duration (APD)[11]
Rabbit Purkinje Fibers0.01 - 10 µMConcentration-dependent APD lengthening & induction of EADs[7][13][14]
Canine Left Ventricular Wedge0.2 µMMaximal increase in Transmural Dispersion of Repolarization (TDR)[3][18]
Canine Left Ventricular Wedge0.1 - 5 µMProlonged QT interval[3][18]

Table 3: In Vivo Electrophysiological Effects of Cisapride in Animal Models

Animal ModelAdministrationDoseEffectReference(s)
Anesthetized Guinea Pigi.v.1.0 µmol/kg18% increase in Monophasic Action Potential (MAP) duration[10][11]
Rabbit (Long QT model)Infusion0.3 µmol/kg/min43 ms (B15284909) increase in QTU interval; TdP in 2 of 6 animals[10][11]
Conscious DogOralHigh Doses>10% increase in corrected QT (QTc) interval[9][10]
Anesthetized DogCumulative Infusion0.01 mg/kgProlonged repolarization phase and effective refractory period
Anesthetized DogCumulative Infusion1.0 mg/kgInduced Early Afterdepolarization (EAD)

Experimental Protocols

The following are detailed protocols for assessing the electrophysiological effects of Cisapride in vivo. These protocols are intended as a guide and should be adapted to specific institutional and regulatory guidelines (e.g., IACUC).

Protocol 1: Assessment of QT Interval Prolongation in Conscious Dogs using Telemetry

This protocol is a standard for preclinical cardiovascular safety assessment, allowing for the evaluation of drug effects in conscious, freely moving animals, which minimizes the confounding effects of anesthesia.[9][11]

1. Objective: To assess the effect of orally administered Cisapride on the QT interval and other ECG parameters in conscious beagle dogs.

2. Materials:

  • Male beagle dogs (n=4 or more)

  • Implantable telemetry transmitters (e.g., DSI PhysioTel)

  • Data acquisition and analysis system (e.g., Ponemah, EMKA)

  • Cisapride (this compound)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage equipment

3. Animal Preparation and Surgical Implantation:

  • Acclimatize animals to the laboratory environment and handling procedures.

  • Surgically implant telemetry transmitters under general anesthesia and sterile conditions. The transmitter body is typically placed in the abdominal cavity, with ECG leads positioned to record a Lead II configuration.

  • Allow for a post-operative recovery period of at least two weeks before any experimental procedures.

4. Experimental Procedure:

  • Baseline Recording: House dogs individually in their home pens. Record continuous telemetry data for at least 24 hours prior to the study day to establish a stable baseline. On the day of the study, record baseline ECG for at least 1-2 hours pre-dose.[12]

  • Dosing: Administer vehicle control or Cisapride via oral gavage. A crossover design is often used, where each animal receives all treatments with an adequate washout period (e.g., one week) between doses.[9]

    • Vehicle Dose: Administer vehicle.

    • Cisapride Doses: Administer at least three ascending doses of Cisapride. Doses should be selected to cover and exceed the expected therapeutic plasma concentrations.

  • Post-Dose Recording: Record continuous ECG, heart rate, and activity via telemetry for 24 hours post-administration.[9]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose) to determine plasma concentrations of Cisapride for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

5. Data Analysis:

  • Extract ECG data at various time points post-dose.

  • Measure RR interval, PR interval, QRS duration, and QT interval.

  • Correct the QT interval for heart rate using an individual dog-specific correction formula or a standard formula like Van de Water's (QTcV = QT / RR^0.28 for dogs).

  • Calculate the change from baseline (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc).

  • Correlate ΔΔQTc values with plasma concentrations of Cisapride to establish a concentration-effect relationship.[15]

Protocol 2: Monophasic Action Potential (MAP) Duration Recording in Anesthetized Guinea Pigs

This acute model allows for direct measurement of cardiac repolarization duration from the ventricular epicardium, providing a more direct assessment of drug effects on APD.[10]

1. Objective: To measure the effect of intravenously administered Cisapride on the monophasic action potential duration (MAPD) in anesthetized guinea pigs.

2. Materials:

  • Male guinea pigs

  • Anesthetic (e.g., pentobarbital)

  • Ventilator

  • MAP catheter (e.g., custom-designed suction electrode)

  • ECG recording system (Lead II)

  • Pacing electrodes

  • Data acquisition system (e.g., PowerLab, ADInstruments)

  • Cisapride (this compound)

  • Saline (vehicle)

  • Infusion pump

3. Animal Preparation:

  • Anesthetize the guinea pig (e.g., pentobarbital (B6593769) 40-50 mg/kg, i.p.). Ensure a stable plane of anesthesia throughout the experiment.

  • Perform a tracheotomy and artificially ventilate the animal with room air.

  • Cannulate a jugular vein for drug infusion and a carotid artery for blood pressure monitoring (optional).

  • Perform a left-sided thoracotomy to expose the heart.

  • Attach ECG leads to record a surface Lead II ECG.

4. Experimental Procedure:

  • MAP Recording: Gently place a custom-designed suction MAP electrode onto the epicardial surface of the left ventricle.[10] Ensure stable contact to obtain a clear MAP signal, which resembles a ventricular intracellular action potential.[6]

  • Pacing: Clip a bipolar pacing electrode to the left atrial appendage. Pace the heart at a constant cycle length (e.g., 250 ms) to control for heart rate variability.

  • Stabilization: Allow the preparation to stabilize for at least 20-30 minutes after instrumentation until MAP and ECG parameters are constant.

  • Baseline Recording: Record stable baseline MAP and ECG signals for 10-15 minutes.

  • Drug Administration: Infuse the vehicle (saline) intravenously for a control period. Following this, administer Cisapride via cumulative intravenous infusion at increasing doses (e.g., 0.01 to 10 µmol/kg).[10] Allow for a steady-state effect to be reached at each dose level (e.g., 10-15 minutes).

  • Continuous Recording: Continuously record MAP signals and ECG throughout the infusion protocol.

5. Data Analysis:

  • Measure the MAP duration at 90% repolarization (MAPD₉₀) from the recorded signals.

  • Measure the QT interval from the surface ECG.

  • Calculate the percentage change in MAPD₉₀ from baseline for each dose of Cisapride.

  • Analyze data for the induction of EADs, which may appear as depolarizations during the plateau phase of the MAP.

Visualizations: Workflows and Logical Relationships

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis acclimate Animal Acclimatization & Health Check surgery Surgical Implantation (e.g., Telemetry Device) [If applicable] acclimate->surgery recovery Post-Operative Recovery Period surgery->recovery baseline Baseline Recording (Pre-Dose) recovery->baseline dosing Drug / Vehicle Administration baseline->dosing post_dose Post-Dose Recording (Continuous Monitoring) dosing->post_dose sampling PK Blood Sampling post_dose->sampling pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling sampling->pkpd extract Signal Processing & Parameter Extraction (e.g., QTc, MAPD90) stats Statistical Analysis (Change from Baseline) extract->stats stats->pkpd report Final Report & Risk Assessment pkpd->report

Caption: General experimental workflow for an in vivo electrophysiology study.

node_drug Cisapride Administration node_herg Primary Effect hERG Channel Blockade node_drug->node_herg Initiates node_cellular Cellular Consequence • Decreased IKr Current • Delayed Repolarization • Prolonged APD node_herg->node_cellular Leads to node_ecg ECG Manifestation • Prolonged QT Interval node_cellular->node_ecg Results in node_substrate Proarrhythmic Substrate • Increased Transmural Dispersion of Repolarization (TDR) • Formation of Early Afterdepolarizations (EADs) node_ecg->node_substrate Creates node_arrhythmia Clinical Outcome Risk of Torsades de Pointes (TdP) node_substrate->node_arrhythmia Increases

Caption: Logical progression from hERG block to TdP arrhythmia.

References

Application Notes and Protocols for Measuring Colonic Transit Time with Alimix (Cisapride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and protocols for the use of Alimix (Cisapride) in the measurement of colonic transit time (CTT). Cisapride (B12094) is a prokinetic agent that has been historically used to enhance gastrointestinal motility. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which indirectly stimulates the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased contractility of the gastrointestinal smooth muscle.[1][2] While Cisapride has demonstrated efficacy in accelerating colonic transit, it is crucial to note that its use has been largely discontinued (B1498344) in many countries due to the risk of serious cardiac side effects, including QT prolongation and life-threatening arrhythmias.[3][4][5] Therefore, these notes are intended for preclinical research and specialized clinical investigations where the potential benefits outweigh the risks and are conducted under strict medical supervision.

Mechanism of Action

Cisapride acts as a selective serotonin 5-HT4 receptor agonist.[1] The activation of these G-protein coupled receptors on enteric neurons leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade facilitates the release of acetylcholine from cholinergic nerve endings in the myenteric plexus.[5][6] Acetylcholine then binds to muscarinic receptors on smooth muscle cells, promoting contraction and enhancing gastrointestinal motility, thereby accelerating colonic transit.[1][2]

cluster_0 Presynaptic Cholinergic Neuron Cisapride Cisapride (this compound) HTR4 5-HT4 Receptor Cisapride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to ACh_release Acetylcholine (ACh) Release cAMP->ACh_release Promotes Muscarinic_Receptor Muscarinic Receptor ACh_release->Muscarinic_Receptor ACh binds to Contraction Muscle Contraction Muscarinic_Receptor->Contraction Leads to

Cisapride's 5-HT4 receptor signaling pathway.

Quantitative Data on the Effect of Cisapride on Colonic Transit Time

The following tables summarize the quantitative effects of Cisapride on colonic transit time from various studies.

Table 1: Effect of Cisapride on Colonic Transit Time in Healthy Subjects

Study ParameterPlaceboCisapride (10 mg)Percentage Change
Caecum & Ascending Colon Half-Emptying Time (hours) 1.68 ± 0.40.72 ± 0.15-57.1%
Total Colon Half-Emptying Time (hours) 38.5 ± 7.211.1 ± 2.9-71.2%
Bowel Movements (per 48 hours) 2.5 ± 0.85.0 ± 0.4+100%
Data from a prospective, double-blind, cross-over trial in six male volunteers using colonic transit scintigraphy.[7]

Table 2: Effect of Cisapride on Colonic Transit Time in Patients with Constipation

Patient GroupStudy ParameterBefore CisaprideAfter Cisapride
Chronic Idiopathic Constipation Total Colonic Transit TimeShortened(Specific values not provided in abstract)[8]
Chronic Idiopathic Constipation Right Segmental Colonic Transit TimeShortened(Specific values not provided in abstract)[8]
Severe Idiopathic Constipation (Colonic Inertia Subtype) Half-Emptying Time of Cecum and Ascending Colon (hours)2.501.21
Parkinson's Disease with Constipation Average Colonic Transit Time (hours)13079
Spinal Cord Injury with Prolonged CTT Left-Sided Colonic Transit Time (hours)24.213.8
Data compiled from multiple studies.[8][9][10]

Experimental Protocols

Two primary methods for measuring colonic transit time are detailed below: the Radiopaque Marker Method and Colonic Transit Scintigraphy.

Protocol 1: Radiopaque Marker Method (Sitz Marker Test)

This method utilizes indigestible radiopaque markers that are ingested by the subject and tracked via abdominal X-rays.

Materials:

  • Gelatin capsules containing a standardized number of radiopaque markers (e.g., 24 Sitzmarks®).[10]

  • X-ray imaging equipment.

Pre-Procedure:

  • Discontinue all laxatives, enemas, and medications known to affect gastrointestinal motility for at least 3 days prior to and during the study.[11][12]

  • The subject should maintain their usual diet and fluid intake.

Procedure:

  • Day 1: The subject swallows one capsule containing 24 radiopaque markers with a glass of water.

  • Day 5 (120 hours later): An abdominal X-ray is taken.[10]

  • Data Analysis: The number of remaining markers in the colon is counted. Retention of more than 20% of the markers (i.e., >5 markers if 24 were ingested) is generally considered indicative of slow colonic transit.[11]

Alternative Procedure (Multiple Marker Ingestion):

  • Days 1, 2, and 3: The subject ingests one capsule of 10 markers each day.

  • Day 4 and 7: Abdominal X-rays are taken.[10]

  • Data Analysis: This method allows for the calculation of segmental transit times by observing the distribution of markers in the right colon, left colon, and rectosigmoid region.

cluster_0 Experimental Workflow: Radiopaque Marker Study start Start: Subject Preparation (Discontinue relevant medications) ingest Day 1: Ingest Capsule with Radiopaque Markers start->ingest wait Days 2-4: Maintain Normal Diet and Activity ingest->wait xray Day 5: Abdominal X-ray wait->xray analyze Data Analysis: Count Remaining Markers xray->analyze end End: Determine Colonic Transit Time analyze->end

Workflow for the radiopaque marker colonic transit study.

Protocol 2: Colonic Transit Scintigraphy

This technique involves the use of a radiolabeled substance to visualize and quantify the movement of contents through the colon.

Materials:

  • Radiopharmaceutical: 50 µCi of 111Indium diethylene triamine pentaacetic acid (111In-DTPA).[7]

  • Gamma camera interfaced with a digital computer.

  • Colonoscope or nasojejunal tube for cecal instillation.

Pre-Procedure:

  • Subject fasts overnight.

  • Bowel preparation may be required depending on the instillation method.

Procedure:

  • Radiolabel Instillation: The 111In-DTPA is instilled directly into the cecum via a colonoscope or a tube passed to the cecum.[7][9]

  • Imaging: The subject is positioned under a gamma camera, and images of the abdomen are acquired at regular intervals (e.g., immediately after instillation and at 4, 24, 48, and 72 hours).[9]

  • Data Analysis:

    • The colon is divided into regions of interest (ascending, transverse, descending, and rectosigmoid).

    • The geometric center of the radiolabel is calculated at each time point to provide a quantitative measure of transit.

    • Half-emptying times for different colonic segments can also be determined.

cluster_0 Experimental Workflow: Colonic Transit Scintigraphy start Start: Subject Preparation (Fasting, Bowel Prep) instill Instill 111In-DTPA into Cecum start->instill image Acquire Gamma Camera Images (0, 4, 24, 48, 72 hours) instill->image analyze Data Analysis: Calculate Geometric Center and Half-Emptying Times image->analyze end End: Quantify Colonic Transit analyze->end

Workflow for colonic transit scintigraphy.

Safety Considerations

Cardiovascular Risks: The use of Cisapride has been associated with serious cardiac arrhythmias, including ventricular tachycardia, ventricular fibrillation, torsades de pointes, and QT prolongation.[3][4] These events have been fatal in some cases. The risk is increased in patients with pre-existing heart conditions, electrolyte imbalances, and those taking other medications that prolong the QT interval or inhibit the metabolism of Cisapride (e.g., certain antifungal agents and antibiotics).[3][4]

Other Side Effects: More common, less severe side effects include headache, diarrhea, abdominal pain, nausea, constipation, and rhinitis.[4]

Due to these significant safety concerns, Cisapride was voluntarily removed from the market in the United States and its use is heavily restricted in other countries.[1] Any research involving Cisapride should be conducted with a thorough understanding of its risk profile and under appropriate ethical and safety oversight.

Conclusion

Cisapride has a clear and quantifiable prokinetic effect on the colon, significantly accelerating transit time. The protocols described herein for radiopaque marker studies and colonic transit scintigraphy are established methods for assessing this effect. However, the severe cardiovascular risks associated with Cisapride necessitate extreme caution. Its use should be limited to well-controlled research settings where the scientific question justifies the potential risks and where stringent safety monitoring is in place. For clinical applications, alternative prokinetic agents with more favorable safety profiles should be considered.

References

Alimix (Cisapride) Solution Preparation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimix, with the active pharmaceutical ingredient Cisapride (B12094), is a selective serotonin (B10506) 5-HT₄ receptor agonist. It was historically used as a prokinetic agent to enhance gastrointestinal motility.[1] Although largely withdrawn from the human market due to cardiac side effects, Cisapride remains a valuable tool in laboratory research for studying 5-HT₄ receptor pharmacology, gastrointestinal motility, and related cellular signaling pathways.[1][2][3] This document provides detailed application notes and protocols for the preparation of Cisapride solutions for various laboratory applications, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties

Cisapride is a white to almost white powder.[4] Understanding its solubility and stability is critical for the preparation of viable and effective solutions for experimental use.

Solubility

Cisapride is practically insoluble in water but exhibits solubility in various organic solvents.[4][5] For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.

Table 1: Solubility of Cisapride in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble up to 100 mM
MethanolSparingly soluble[4][5]
AcetoneSoluble[5]
WaterPractically insoluble (2.7 mg/L)[4][5]
Stability

Cisapride's stability in solution is influenced by temperature and pH. It is advisable to prepare fresh solutions for each experiment or to store stock solutions at low temperatures for short periods.

Table 2: Stability of Cisapride Solutions

Storage ConditionStabilitypHVehicleReference
4°CStable for at least 91 daysNot specified1% Methylcellulose (B11928114) and Simple Syrup (1:1)[6]
25°C (Room Temperature)Stable for at least 28 daysNot specified1% Methylcellulose and Simple Syrup (1:1)[6]
Room TemperatureStable for 3 weeks6.5 - 7.5Propylene glycol and Sodium bicarbonate buffer[2]
5°CStable for at least 12.5 months7.5Oral suspension with 0.3% HP-β-CD[7]
30°Ct₉₀ of approximately 11 months7.5Oral suspension with 0.3% HP-β-CD[7]

Mechanism of Action and Signaling Pathway

Cisapride primarily acts as a selective agonist at serotonin 5-HT₄ receptors.[8][9] Activation of these G-protein coupled receptors, predominantly found on neurons in the enteric nervous system, stimulates the release of acetylcholine. Acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility.

Cisapride_Signaling_Pathway cluster_neuron Within Enteric Neuron Cisapride Cisapride (this compound) HTR4 5-HT4 Receptor Cisapride->HTR4 Binds to G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP  Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release Triggers Muscarinic_R Muscarinic Receptor (on smooth muscle) ACh_release->Muscarinic_R Binds to Contraction Smooth Muscle Contraction Muscarinic_R->Contraction Induces Neuron Enteric Neuron

Caption: Cisapride's 5-HT4 receptor signaling pathway.

Experimental Protocols

The following protocols provide a starting point for the preparation of Cisapride solutions for common laboratory applications. It is recommended to perform a small-scale pilot experiment to determine the optimal concentration for your specific model system.

Protocol 1: Preparation of Cisapride Stock Solution for In Vitro Studies

This protocol is suitable for preparing a high-concentration stock solution of Cisapride for use in cell culture experiments.

Materials:

  • Cisapride powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of Cisapride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the tube thoroughly until the Cisapride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.

Note on Solvent Use in Cell Culture: When diluting the DMSO stock solution into cell culture medium, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.[10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of Cisapride Working Solution for In Vitro Assays

This protocol describes the dilution of the stock solution for direct application to cell cultures.

Materials:

  • Cisapride stock solution (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw an aliquot of the Cisapride stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.

  • Application: Add the appropriate volume of the working solution to your cell culture plates.

Protocol 3: Preparation of Cisapride Suspension for In Vivo Oral Administration (Rodent Model)

This protocol provides a method for preparing a homogenous suspension of Cisapride for oral gavage in small animals. This is adapted from veterinary compounding methods.[11]

Materials:

  • Cisapride powder

  • Vehicle: 1% Methylcellulose in sterile water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • Weighing: Weigh the required amount of Cisapride powder.

  • Trituration: Place the powder in a mortar and add a small amount of the 1% methylcellulose vehicle. Triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.

  • Suspension: Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension. A magnetic stir bar can be used for larger volumes.

  • Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust to the final desired volume with the vehicle.

  • Storage: This suspension should be prepared fresh before each use. If short-term storage is necessary, store at 4°C for no longer than 24 hours and ensure it is thoroughly resuspended before administration.

Dosage Consideration: For in vivo studies, the appropriate dosage will vary depending on the animal model and the experimental question. As a starting point, dosages used in cats (0.1 to 0.5 mg/kg) can be considered, but dose-response studies are recommended.[12][13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using Cisapride solutions in a laboratory setting.

Cisapride_Workflow start Start weigh Weigh Cisapride Powder start->weigh choose_app Select Application weigh->choose_app invitro In Vitro choose_app->invitro In Vitro invivo In Vivo choose_app->invivo In Vivo dissolve_dmso Dissolve in DMSO (Protocol 1) invitro->dissolve_dmso triturate Triturate with Vehicle (Protocol 3) invivo->triturate stock_sol Stock Solution (-20°C) dissolve_dmso->stock_sol dilute_medium Dilute in Culture Medium (Protocol 2) stock_sol->dilute_medium working_sol Working Solution dilute_medium->working_sol apply_cells Apply to Cells working_sol->apply_cells end End apply_cells->end suspension Homogenous Suspension triturate->suspension administer Administer to Animal suspension->administer administer->end

Caption: General workflow for Cisapride solution preparation.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Cisapride powder and solutions.

  • Handle DMSO in a well-ventilated area as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for Cisapride for comprehensive safety information.

Disclaimer: This document is intended for research purposes only and is not a substitute for professional veterinary or medical advice. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alimix (Cisapride) in Rat Gastric Emptying Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Alimix (Cisapride) not improving gastric emptying in rat models.

Troubleshooting Guide

Problem: this compound (Cisapride) is not accelerating gastric emptying in our rat model.

This guide provides a step-by-step approach to identify potential reasons for the lack of efficacy of Cisapride (B12094) in your experiments.

1. Verify Experimental Protocol and Drug Administration

  • Dosage and Administration Route: Ensure the correct dosage and administration route are being used. Oral administration of Cisapride in rats has been documented in a dose-related manner.[1] For instance, oral doses of 10-100 mg/kg have been used in studies on gastric ulcers in rats.[1] Intravenous administration has also been utilized in some animal studies.

  • Timing of Administration: The timing of Cisapride administration relative to the test meal is crucial. Administering the drug prior to the meal allows for adequate absorption and onset of action.

  • Drug Stability and Formulation: Confirm the stability of your Cisapride formulation. Improper storage or preparation can lead to degradation of the active compound.

2. Evaluate the Gastric Emptying Measurement Methodology

  • Method Selection: Various methods exist for measuring gastric emptying in rats, each with its own advantages and limitations. Commonly used methods include:

    • Phenol (B47542) Red Meal: A spectrophotometric method to quantify the amount of a colored marker remaining in the stomach at a specific time point.

    • Radiopaque Markers/Barium Grains: Non-invasive method involving the administration of radiopaque markers with a meal and subsequent X-ray imaging to count the number of markers remaining in the stomach over time.

    • Scintigraphy: A technique using radiolabeled meals to quantify gastric emptying, though less common in rat studies due to equipment requirements.

  • Meal Composition: The composition of the test meal (solid vs. liquid, nutrient content) can significantly influence gastric emptying rates. Cisapride has been shown to accelerate the emptying of both solid and liquid meals.[2] High-fat meals are known to delay gastric emptying, and Cisapride has been shown to counteract this effect.[3]

3. Consider the Rat Model of Delayed Gastric Emptying

  • Underlying Pathology: The efficacy of Cisapride can be dependent on the underlying cause of gastroparesis in the rat model.

    • Drug-Induced Models: In a mouse model of morphine-induced gastric emptying delay, Cisapride failed to produce a significant effect, whereas it was effective in normal mice.[4] This suggests that if the delay is caused by a mechanism that Cisapride cannot override, its efficacy will be limited.

    • Motion Sickness Models: In a rat model of motion sickness, Cisapride did not reverse the rotation-induced inhibition of gastric emptying.[5] This is thought to be due to central nervous system pathways overriding the peripheral prokinetic effects of the drug.[5]

    • Surgical Stress Models: Post-operative ileus can be a complex condition. While Cisapride has shown some efficacy, the inhibitory neural reflexes activated during surgery can be a significant factor. Surgical stress itself can profoundly impact gastrointestinal motility.[6][7]

4. Investigate Potential for Tachyphylaxis or Receptor Desensitization

  • Repeated Dosing: Although some long-term studies in humans have shown sustained effects of Cisapride, the possibility of tachyphylaxis (rapid development of tolerance) should be considered, especially with repeated or high-dose administration schedules.

  • 5-HT4 Receptor Downregulation: The mechanism of action of Cisapride relies on the availability and sensitivity of 5-HT4 receptors. Downregulation or desensitization of these receptors could lead to a diminished response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Cisapride) and how does it promote gastric emptying?

A1: this compound (Cisapride) is a serotonin (B10506) 5-HT4 receptor agonist. By stimulating these receptors on myenteric neurons in the stomach wall, it enhances the release of acetylcholine.[8] Acetylcholine is a key neurotransmitter that stimulates the contraction of gastric smooth muscle, thereby increasing gastric motility and accelerating the emptying of stomach contents into the small intestine.

Q2: We are observing inconsistent results with Cisapride. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Inter-animal Variability: There can be significant individual variation in drug response.

  • Experimental Conditions: Factors such as the level of stress in the animals, the use of anesthesia (which can independently affect gut motility), and the specific handling procedures can all contribute to variability.

  • Diet and Gut Microbiome: The diet and gut microbiome of the rats can influence baseline gastric motility and may interact with the effects of Cisapride.

Q3: Could the type of meal (solid vs. liquid) affect the efficacy of Cisapride in our rat experiments?

A3: Yes, the composition of the meal can influence the observed effects. Cisapride has been shown to be effective for both solid and liquid meals.[2] However, the baseline emptying rates of solids and liquids differ, with liquids generally emptying faster. When designing your experiment, it is important to be consistent with the meal type to obtain reproducible results.

Q4: Are there alternative prokinetic agents we could consider if Cisapride is ineffective in our model?

A4: Yes, other prokinetic agents with different mechanisms of action are available. These include:

  • Metoclopramide (B1676508): A dopamine (B1211576) D2 receptor antagonist and 5-HT4 receptor agonist.

  • Domperidone: A peripheral dopamine D2 receptor antagonist.

  • Erythromycin: A motilin receptor agonist. The choice of an alternative agent will depend on the specific characteristics of your experimental model. For example, in a study on morphine-induced gastroparesis in mice, metoclopramide was found to be more effective than Cisapride at reversing the delayed gastric emptying.[4]

Q5: What is the evidence for Cisapride's effectiveness in different models of gastroparesis?

A5: Cisapride has shown efficacy in various models and clinical situations:

  • Gastro-esophageal reflux disease with delayed gastric emptying: Cisapride significantly accelerates both solid and liquid gastric emptying.[2]

  • Diabetic gastroparesis: Long-term treatment with Cisapride has been shown to improve gastric emptying and symptoms in patients with diabetic gastroparesis.[9]

  • Idiopathic gastroparesis: Cisapride has been shown to be more effective than placebo in shortening the half-time of gastric emptying in patients with idiopathic gastroparesis.[10] However, as mentioned earlier, its effectiveness can be limited in certain drug-induced or centrally-mediated models of delayed gastric emptying.[4][5]

Experimental Protocols

Phenol Red Gastric Emptying Assay in Rats

Objective: To quantify the rate of gastric emptying of a liquid meal.

Materials:

  • Wistar or Sprague-Dawley rats (fasted overnight with free access to water)

  • Phenol red solution (e.g., 0.5 mg/mL in a 1.5% methylcellulose (B11928114) solution)

  • Cisapride solution or vehicle

  • Stomach tubes for oral gavage

  • Spectrophotometer

Procedure:

  • Administer Cisapride or vehicle to the rats via oral gavage at the desired pre-treatment time (e.g., 30 minutes before the meal).

  • Administer a standard volume of the phenol red meal (e.g., 1.5 mL) to each rat via oral gavage.

  • At a predetermined time point after the meal administration (e.g., 20 minutes), euthanize the rats.

  • Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.

  • Homogenize the entire stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to release the phenol red.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for phenol red (approximately 560 nm).

  • A control group of rats should be euthanized immediately after receiving the phenol red meal to determine the initial amount of phenol red administered.

  • Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of Phenol Red in Test Stomach / Average Amount of Phenol Red in Control Stomachs)) * 100

Data Presentation

Table 1: Hypothetical Data on Cisapride Efficacy in Different Rat Models of Delayed Gastric Emptying

Rat ModelTreatmentGastric Emptying (%) (Mean ± SD)p-value (vs. Vehicle)
Normal Vehicle55 ± 8-
Cisapride (10 mg/kg)75 ± 10<0.05
Morphine-Induced Vehicle25 ± 6-
Cisapride (10 mg/kg)30 ± 7>0.05
Motion Sickness Vehicle30 ± 5-
Cisapride (10 mg/kg)32 ± 6>0.05

Visualizations

Signaling Pathway of Cisapride Action

Cisapride_Mechanism Cisapride This compound (Cisapride) HTR4 5-HT4 Receptor (on Myenteric Neuron) Cisapride->HTR4 Binds to & Activates Neuron Myenteric Neuron ACh_release Increased Acetylcholine (ACh) Release Neuron->ACh_release ACh Acetylcholine (ACh) M_receptor Muscarinic Receptors (on Smooth Muscle) ACh_release->M_receptor ACh acts on Smooth_muscle Gastric Smooth Muscle Contraction Increased Contraction & Motility Smooth_muscle->Contraction Gastric_emptying Accelerated Gastric Emptying Contraction->Gastric_emptying

Caption: Mechanism of action of Cisapride on gastric smooth muscle.

Experimental Workflow for a Gastric Emptying Study

Gastric_Emptying_Workflow Start Start Fasting Overnight Fasting of Rats Start->Fasting Grouping Randomly Assign Rats to Treatment Groups Fasting->Grouping Dosing Administer Cisapride or Vehicle Grouping->Dosing Meal Administer Standardized Meal (e.g., with Phenol Red) Dosing->Meal Time Wait for a Predetermined Time Period Meal->Time Euthanasia Euthanize Rats Time->Euthanasia Dissection Dissect Stomach Euthanasia->Dissection Analysis Analyze Stomach Contents (e.g., Spectrophotometry) Dissection->Analysis Data Calculate % Gastric Emptying Analysis->Data End End Data->End

Caption: Workflow for a typical gastric emptying experiment in rats.

Troubleshooting Logic Tree

Troubleshooting_Logic Start Cisapride Ineffective? Check_Protocol Review Experimental Protocol (Dose, Route, Timing) Start->Check_Protocol Yes Check_Method Validate Gastric Emptying Measurement Method Start->Check_Method Protocol OK Check_Model Evaluate Rat Model of Delayed Gastric Emptying Start->Check_Model Method OK Consider_Tachyphylaxis Consider Tachyphylaxis/ Receptor Desensitization Start->Consider_Tachyphylaxis Model Appropriate Solution1 Optimize Protocol Check_Protocol->Solution1 Solution2 Refine Measurement Technique Check_Method->Solution2 Solution3 Choose Appropriate Model/ Consider Limitations Check_Model->Solution3 Solution4 Adjust Dosing Regimen/ Allow for Washout Period Consider_Tachyphylaxis->Solution4

Caption: A logical approach to troubleshooting Cisapride's lack of efficacy.

References

Technical Support Center: Alimix (Cisapride) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common side effects of Alimix (Cisapride) observed in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of Cisapride (B12094) in animal studies?

A1: The most frequently observed side effects of Cisapride in animal studies are primarily related to its prokinetic activity and can be categorized into gastrointestinal, neurological, and cardiovascular effects.

  • Gastrointestinal: The most common adverse effects are a direct extension of Cisapride's therapeutic action and include diarrhea, abdominal cramping, and vomiting.[1][2][3]

  • Neurological: At higher doses, neurological side effects can manifest. These may include tremors, muscle fasciculations, ataxia (incoordination), agitation, and in cases of significant overdose, seizures.[2][4]

  • Cardiovascular: Cardiovascular effects, particularly an increase in heart rate and a prolongation of the QT interval, have been observed, primarily with intravenous administration at higher doses.[5]

Q2: Are the side effects of Cisapride dose-dependent?

A2: Yes, the side effects of Cisapride are generally dose-dependent. Mild gastrointestinal discomfort may be seen at therapeutic doses, while more severe gastrointestinal and neurological signs are typically associated with higher doses or overdose.[2][4] For instance, severe clinical signs in dogs, including diarrhea, muscle tremors, and ataxia, have been noted at acute oral exposures as low as 18 mg/kg, with a lethal dose reported at 640 mg/kg.[4]

Q3: Are there any species-specific side effects I should be aware of?

A3: While the general side effect profile is similar across species, some nuances have been reported:

  • Dogs: May experience diarrhea, abdominal pain, and changes in heart rhythm.[1] At high doses, neurological signs such as tremors and ataxia are more commonly reported.[4]

  • Cats: Side effects are generally mild and can include diarrhea, vomiting, and lethargy.[1]

  • Horses: May exhibit colic-like symptoms, including abdominal pain and diarrhea. A slight and transient increase in heart rate has also been noted.[5]

  • Rabbits, Guinea Pigs, and other small mammals: Side effects can include diarrhea, bloating, and a reduction in appetite. Due to their small size, these effects can become severe quickly.[1]

Troubleshooting Guides

Problem: Unexpected severity of gastrointestinal side effects (diarrhea, cramping) at therapeutic doses.

Possible Causes:

  • Individual Animal Sensitivity: There can be significant individual variation in drug response.

  • Drug Formulation: The bioavailability and absorption of Cisapride can vary between different compounded formulations.

  • Underlying Conditions: Pre-existing gastrointestinal conditions not accounted for in the study design could exacerbate the effects.

Troubleshooting Steps:

  • Verify Dosing: Double-check all calculations and the concentration of the administered formulation.

  • Monitor Fluid and Electrolyte Balance: In cases of severe diarrhea, supportive care may be necessary to prevent dehydration and electrolyte imbalances.

  • Reduce Dose: Consider a dose reduction in subsequent experiments or for the affected animal if the protocol allows.

  • Consider a Different Formulation: If using a compounded product, consult with the compounding pharmacy about the vehicle and potential for variability.

Problem: Emergence of neurological side effects (tremors, ataxia).

Possible Causes:

  • Overdose: This is the most common cause of neurological side effects.[2]

  • Rapid Intravenous Administration: Bolus IV injection can lead to transiently high plasma concentrations.

  • Impaired Metabolism: Animals with compromised liver function may have reduced clearance of Cisapride, leading to higher effective doses.[1]

Troubleshooting Steps:

  • Immediate Cessation of Dosing: If neurological signs are observed, discontinue Cisapride administration immediately.

  • Supportive Care: Provide supportive care as needed, including monitoring body temperature and neurological status.

  • Review Dosing Regimen: Re-evaluate the dose and administration route. For intravenous studies, consider a slower infusion rate.

  • Assess Liver Function: If repeated neurological signs are observed at seemingly appropriate doses, consider assessing the liver function of the animals.

Quantitative Data on Side Effects

The following tables summarize quantitative data on the side effects of Cisapride from various animal studies. It is important to note that the incidence rates of many side effects are not consistently reported across studies.

Table 1: Acute Toxicity of Cisapride

SpeciesRoute of AdministrationLD50Reference
RatOral4155 mg/kg[5]
Neonatal RatOral160 mg/kg[5]
MouseOral1280 mg/kg[5]
DogOral640 mg/kg[5]

Table 2: Observed Side Effects at Various Dosages

SpeciesRouteDoseObserved Side Effect(s)Reference
DogOral18 mg/kg (acute)Severe clinical signs (diarrhea, muscle tremors, ataxia, hyperthermia)[4]
DogOral40 mg/kg/day (1 year)Well-tolerated with no evidence of excessive drug accumulation[5]
DogIV2 - 8 mg/kgIncreased heart rate, prolonged QT interval[5]
CatIV1 mg/kg (single)Tolerated[5]
CatOral2 mg/kg (single)Tolerated[5]
HorseIV0.1 - 0.2 mg/kgMild abdominal discomfort, slight and transient increase in heart rate[5]

Experimental Protocols

Gastrointestinal Motility Study in Dogs
  • Objective: To assess the effect of Cisapride on gastroduodenal motility.

  • Animal Model: Conscious dogs with surgically implanted force transducers in the antrum and duodenum.

  • Methodology:

    • Following a recovery period after surgery, baseline interdigestive and digestive motility patterns are recorded.

    • Cisapride is administered intravenously (e.g., 5 mg) or orally (e.g., 0.08-5 mg/kg).[5][6]

    • Gastroduodenal contractions are continuously recorded using the force transducers.

    • Plasma motilin levels can also be measured via blood sampling to correlate with motility changes.[5]

    • For gastric emptying studies, a test meal (liquid or solid) containing a marker is administered, and the rate of marker appearance in the duodenum or disappearance from the stomach is measured.[6]

  • Parameters Measured: Amplitude and coordination of antral and duodenal contractions, frequency of migrating motor complexes, gastric emptying time, and plasma motilin concentrations.[5][6]

Cardiovascular Safety Study in Anesthetized Dogs
  • Objective: To evaluate the electrocardiographic and hemodynamic effects of Cisapride.

  • Animal Model: Anesthetized dogs (e.g., with morphine/chloralose).

  • Methodology:

    • Animals are instrumented for simultaneous recording of electrocardiogram (ECG), left ventricular pressure (LVP), and aortic pressure (AoP).

    • Programmed electrical stimulation (PES) can be used to assess arrhythmic potential.

    • Cisapride is administered intravenously at escalating doses (e.g., 2 to 8 mg/kg).

    • Hemodynamic and ECG parameters are continuously monitored and recorded before, during, and after drug administration.

  • Parameters Measured: Heart rate, QT interval (corrected), PR interval, QRS duration, aortic pressure, left ventricular pressure, and inducibility of arrhythmias by PES.

Signaling Pathways and Experimental Workflows

Cisapride-Induced 5-HT4 Receptor Signaling

Cisapride acts as a 5-HT4 receptor agonist. Activation of this Gs-protein coupled receptor initiates a signaling cascade that ultimately leads to enhanced acetylcholine (B1216132) release from myenteric neurons, promoting gastrointestinal motility.

Cisapride_5HT4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cisapride Cisapride 5HT4R 5-HT4 Receptor Cisapride->5HT4R Binds Gs Gαs 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates ACh Increased Acetylcholine Release PKA->ACh Leads to

Caption: Cisapride activates the 5-HT4 receptor signaling pathway.

Experimental Workflow for Investigating Gastrointestinal Side Effects

The following diagram illustrates a typical workflow for an in vivo study investigating the gastrointestinal side effects of a test compound like Cisapride.

GI_Side_Effect_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Dogs, Rats) Baseline_Measurements Baseline Measurements (Fecal output, GI transit time) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing Drug Administration (Cisapride or Vehicle) Randomization->Dosing Observation Clinical Observation (Diarrhea, Vomiting, Behavior) Dosing->Observation Necropsy Necropsy and Histopathology Dosing->Necropsy Data_Collection Data Collection (Fecal scoring, Transit measurement) Observation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Necropsy->Data_Analysis

Caption: Workflow for in vivo gastrointestinal side effect assessment.

References

Optimizing Alimix (Cisapride) concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Alimix (Cisapride) in in vitro assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cisapride (B12094) in vitro?

A1: Cisapride is a prokinetic agent that primarily acts as a selective serotonin (B10506) 5-HT₄ receptor agonist.[1][2] By stimulating 5-HT₄ receptors, it indirectly promotes the release of acetylcholine (B1216132) in the enteric nervous system, which enhances gastrointestinal motility.[1][3][4]

Q2: What is the most critical off-target effect of Cisapride to consider in my experiments?

A2: The most significant off-target effect is the potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel (KCNH2 or Kᵥ11.1).[5][6] This inhibition can prolong the QT interval in cardiac action potentials, leading to serious cardiac arrhythmias.[5][7] It is crucial to be aware of this, as the concentration required to block hERG channels is significantly lower than that needed for 5-HT₄ receptor activation in some studies.

Q3: How should I prepare a stock solution of Cisapride for my assay?

A3: Cisapride monohydrate is practically insoluble in water but is freely soluble in dimethylformamide (DMF) and soluble in methylene (B1212753) chloride and methanol.[8] For most in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO or ethanol. Further dilutions to the final working concentration should be made in the appropriate assay buffer or cell culture medium. Always perform a solubility test in your final buffer to ensure Cisapride does not precipitate.

Q4: What is a good starting concentration range for my in vitro assay?

A4: The optimal concentration depends entirely on the target you are investigating.

  • For 5-HT₄ Receptor Agonism: Start with a concentration range that brackets the reported EC₅₀. An EC₅₀ of 140 nM has been reported for 5-HT₄ receptor activation. A concentration range of 1 nM to 10 µM is a reasonable starting point for generating a dose-response curve.

  • For hERG Channel Blockade: Cisapride is a very potent hERG blocker, with reported IC₅₀ values ranging from as low as 6.5 nM to 44.5 nM.[5][6] To study this effect, a lower concentration range, such as 0.1 nM to 1 µM, is appropriate.

Troubleshooting Guide

Q5: I am not observing any prokinetic or 5-HT₄-mediated effects. What could be wrong?

A5:

  • Concentration Too Low: Your Cisapride concentration may be insufficient to activate the 5-HT₄ receptors in your specific assay system. Try increasing the concentration in a stepwise manner.

  • Receptor Expression: Confirm that your cell line or tissue preparation expresses a sufficient level of the 5-HT₄ receptor.

  • Compound Degradation: Ensure your stock solution is fresh and has been stored properly (typically at -20°C or -80°C, protected from light).

  • Assay Sensitivity: Your assay readout (e.g., cAMP accumulation, reporter gene expression) may not be sensitive enough. Consider optimizing the assay protocol or using a more sensitive detection method.

Q6: I am observing significant cytotoxicity or cell death, even at low concentrations. What is the cause?

A6:

  • hERG Blockade: If you are using cells that express hERG channels (e.g., cardiomyocytes, some cancer cell lines), the observed toxicity could be due to potent hERG blockade rather than a general cytotoxic effect.[9] This can disrupt ion homeostasis and lead to apoptosis.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the assay well is below the toxic threshold for your cells (typically <0.5%).

  • Off-Target Effects: While hERG is the most prominent off-target, Cisapride may have other, less characterized effects at higher concentrations. Consider running a basic cell viability assay (e.g., MTT, LDH) to distinguish between targeted effects and general toxicity.

Q7: Why are the effective concentrations for hERG blockade and 5-HT₄ activation so different across publications?

A7: The reported IC₅₀ and EC₅₀ values for Cisapride can vary due to differences in experimental conditions, including:

  • Assay System: Values obtained from heterologous expression systems (like HEK293 or CHO cells) may differ from those in primary cells or tissue preparations.[5]

  • Temperature: Electrophysiology experiments are sensitive to temperature, which can affect channel kinetics and drug binding.[5]

  • Buffer Composition: The ionic composition of the assay buffer (e.g., potassium concentration) can influence the activity of ion channels and, consequently, the apparent potency of blockers.[10]

  • Specific Protocols: Incubation times, voltage protocols (in patch-clamp), and the specific endpoint measured can all impact the final calculated potency.

Data Presentation

Table 1: Summary of this compound (Cisapride) In Vitro Activity

TargetActivityReported Potency (Value)Cell/System UsedReference
Serotonin 5-HT₄ ReceptorAgonistEC₅₀: 140 nMNot Specified
hERG (Kᵥ11.1) ChannelBlocker/InhibitorIC₅₀: 6.5 nMHEK293 Cells[5]
hERG (Kᵥ11.1) ChannelBlocker/InhibitorIC₅₀: 9.4 nMNot Specified
hERG (Kᵥ11.1) ChannelBlocker/InhibitorIC₅₀: 32.63 nMHEK293 Cells[7]
hERG (Kᵥ11.1) ChannelBlocker/InhibitorIC₅₀: 44.5 nMMammalian Cells[6]
hERG (Kᵥ11.1) ChannelBlocker/InhibitorIC₅₀: 630 nMOocytes (2K Solution)[10]
Kv1.5 ChannelBlocker/InhibitorIC₅₀: 21.2 µMMammalian Cells[6]

Table 2: Suggested Starting Concentrations for Common In Vitro Assays

Assay TypeObjectiveSuggested Concentration RangeKey Considerations
5-HT₄ Functional Assay Measure agonistic activity (e.g., cAMP)1 nM - 10 µMEnsure target cell line expresses 5-HT₄. Be aware of potential hERG effects at higher concentrations.
hERG Blockade Assay Assess cardiac liability (e.g., patch-clamp)0.1 nM - 1 µMThis is a highly sensitive assay. Small variations in protocol can alter results.
GI Motility Assay Measure prokinetic effect in isolated tissue10 nM - 30 µMThe effective concentration may be higher due to tissue complexity.[11]
Cytotoxicity Assay Determine general toxicity100 nM - 100 µMUse as a counterscreen to ensure primary effects are not due to cell death.

Visualizations and Workflows

Cisapride_Signaling_Pathway Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 AC Adenylyl Cyclase HTR4->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA ACh ↑ Acetylcholine Release PKA->ACh Indirectly stimulates

Caption: Cisapride's primary signaling pathway via 5-HT₄ receptor activation.

Experimental_Workflow start Start: Define Experimental Goal (5-HT4 Agonism vs. hERG Blockade) lit_review Literature Review: Find reported EC50/IC50 values start->lit_review range_select Select Broad Concentration Range (e.g., 7-log unit dilution series) lit_review->range_select dose_response Perform Initial Dose-Response Experiment range_select->dose_response analyze Analyze Data: Calculate EC50/IC50 dose_response->analyze refine Refine Concentration Range (Narrow range around EC50/IC50) analyze->refine confirm Perform Confirmatory Experiments refine->confirm counterscreen Conduct Counterscreen (e.g., Cytotoxicity, Off-Target) confirm->counterscreen Troubleshooting_Logic rect_node rect_node start Unexpected Result? no_effect No Effect Observed? start->no_effect Yes high_tox High Toxicity Observed? start->high_tox No check_conc Action: Increase Concentration Check Receptor Expression no_effect->check_conc check_tox Action: Lower Concentration Run Viability Assay Check Solvent Control high_tox->check_tox check_herg Consider hERG Blockade as Mechanism of Toxicity check_tox->check_herg

References

Alimix (Cisapride) Cardiac Toxicity and QT Prolongation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cardiac toxicity and QT prolongation associated with Alimix (Cisapride). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Cisapride-induced cardiac toxicity?

A1: The primary mechanism of Cisapride-induced cardiac toxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential.[2][3] By inhibiting the hERG channel, Cisapride (B12094) delays cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4][5] This prolongation increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[3][6][7]

Q2: Is the cardiac toxicity of Cisapride dose-dependent?

A2: Yes, clinical and preclinical studies have demonstrated that the cardiac adverse effects of Cisapride, including QT interval prolongation, are dose-dependent.[4][5][6][8] Higher concentrations of Cisapride are associated with a greater degree of hERG channel blockade and more significant QT prolongation.[8]

Q3: Are there specific patient populations or conditions that increase the risk of Cisapride-induced cardiac events?

A3: Yes, certain factors can increase the risk of cardiac adverse effects with Cisapride. These include:

  • Congenital or acquired long QT syndrome: Individuals with a predisposition to a long QT interval are more susceptible.[4][5]

  • Concomitant medications: The risk is elevated when Cisapride is taken with drugs that inhibit its metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5][7] Examples include certain azole antifungals (e.g., ketoconazole) and macrolide antibiotics (e.g., erythromycin).[4][5] Co-administration with other QT-prolonging drugs also increases the risk.[9]

  • Electrolyte imbalances: Conditions such as hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate the QT-prolonging effects.[10]

  • Age: Children and preterm infants may be at higher risk.[4][10][11]

  • Hepatic impairment: Reduced liver function can lead to higher plasma concentrations of Cisapride.[10]

Q4: What is the affinity of Cisapride for the hERG channel?

A4: Cisapride is a potent blocker of the hERG channel, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range.[3][12] The binding of Cisapride to the hERG channel is complex, showing affinity for both the open and inactivated states of the channel.[2][12] This state-dependent binding contributes to its potent inhibitory effect.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and clinical studies on Cisapride's effect on the hERG channel and the QT interval.

Table 1: In Vitro hERG Channel Inhibition by Cisapride

Cell LineTemperature (°C)IC50 (nM)Experimental MethodReference
HEK293226.5Whole-cell patch-clamp[3][13]
CHO-K120-2216.4Whole-cell patch-clamp[2][12]
CHO-K13723.6Whole-cell patch-clamp[2][12]
HEK293377 - 72 (waveform dependent)Whole-cell patch-clamp[14]

Table 2: Clinical QT Interval Prolongation with Cisapride

Patient PopulationCisapride DosageMean QTc ProlongationStudy DesignReference
Adult Patients5 mg thrice daily7 ± 21 msProspective[8]
Adult Patients10 mg thrice daily13 ± 15 msProspective[8]
Preterm Infants (<32 weeks)0.1 - 0.2 mg/kg/doseSignificant prolongation (QTc ≥0.450s in 32%)Prospective, blinded[11]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Cisapride's Effect on hERG Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for assessing the inhibitory effect of Cisapride on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.
  • On the day of the experiment, detach cells using a non-enzymatic solution to preserve channel integrity.
  • Plate the dispersed cells onto glass coverslips in a recording chamber.

2. Electrophysiological Recording Setup:

  • Mount the recording chamber on the stage of an inverted microscope.
  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

3. Solutions:

  • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

4. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.
  • Hold the cell membrane potential at -80 mV.
  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-4 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
  • Record baseline hERG currents in the external solution.
  • Perfuse the recording chamber with the external solution containing various concentrations of Cisapride.
  • Record hERG currents at each concentration after the effect has reached a steady state.
  • Perform a washout with the control external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV in the absence and presence of different Cisapride concentrations.
  • Calculate the percentage of current inhibition for each concentration.
  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability in hERG current recordings.

  • Possible Cause: Inconsistent cell health or passage number.

    • Troubleshooting: Use cells from a consistent, low passage number. Ensure optimal cell culture conditions and handle cells gently during preparation.

  • Possible Cause: Unstable gigaseal formation.

    • Troubleshooting: Polish the tip of the micropipette. Use high-quality recording pipettes and ensure clean solutions. Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Possible Cause: "Rundown" or "run-up" of the hERG current over time.

    • Troubleshooting: Allow the cell to stabilize after establishing the whole-cell configuration before starting the recording protocol. Monitor the baseline current for stability before applying the drug. For run-up, which can occur in Xenopus oocytes, ensure adequate superfusion flow.[1]

Issue 2: Discrepancy between in vitro hERG IC50 and observed in vivo QT prolongation.

  • Possible Cause: Drug metabolism.

    • Troubleshooting: Cisapride is metabolized by CYP3A4.[4] In vitro assays using the parent drug may not fully reflect the in vivo scenario where metabolites may also have activity or where drug concentrations are altered by metabolic inhibition. Consider testing major metabolites in the hERG assay.

  • Possible Cause: Effects on other ion channels.

    • Troubleshooting: While hERG is the primary target, Cisapride may affect other cardiac ion channels at higher concentrations.[15] A comprehensive cardiac ion channel panel screen can provide a broader assessment of the drug's electrophysiological profile.

  • Possible Cause: Plasma protein binding.

    • Troubleshooting: The free (unbound) concentration of the drug is what is pharmacologically active. Consider the degree of plasma protein binding when comparing in vitro IC50 values with total plasma concentrations from in vivo studies.

Issue 3: Difficulty in measuring the QT interval accurately in animal models.

  • Possible Cause: Inappropriate heart rate correction.

    • Troubleshooting: The QT interval is highly dependent on heart rate. Use a heart rate correction formula (e.g., Bazett's, Fridericia's) that is appropriate for the animal species being studied. For preclinical studies, species-specific correction formulas are often necessary.

  • Possible Cause: Anesthesia effects.

    • Troubleshooting: Anesthetics can have direct effects on cardiac electrophysiology. Use a consistent and well-characterized anesthetic regimen. Whenever possible, use telemetry to record ECGs in conscious, freely moving animals to avoid the confounding effects of anesthesia.

Visualizations

Caption: Mechanism of Cisapride-induced QT prolongation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Risk Assessment Cell_Culture 1. hERG-expressing Cell Culture Patch_Clamp 2. Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition 3. Record hERG Currents Patch_Clamp->Data_Acquisition Concentration_Response 4. Apply Cisapride (Multiple Concentrations) Data_Acquisition->Concentration_Response IC50_Calc 5. IC50 Calculation Concentration_Response->IC50_Calc Integration Integrate in vitro and in vivo data IC50_Calc->Integration Animal_Model 1. Select Animal Model (e.g., Dog, Rabbit) ECG_Recording 2. Baseline ECG Recording Animal_Model->ECG_Recording Drug_Admin 3. Administer Cisapride ECG_Recording->Drug_Admin Post_ECG 4. Post-Dose ECG Recording Drug_Admin->Post_ECG QTc_Analysis 5. QTc Interval Analysis Post_ECG->QTc_Analysis QTc_Analysis->Integration Risk_Conclusion Conclusion on Proarrhythmic Risk Integration->Risk_Conclusion

Caption: Workflow for assessing Cisapride's cardiac liability.

Troubleshooting_Logic Start Discrepancy Observed: In Vitro vs. In Vivo Results Check_Metabolism Consider Drug Metabolism (CYP3A4 Involvement) Start->Check_Metabolism Check_Other_Channels Assess Effects on Other Ion Channels Start->Check_Other_Channels Check_Protein_Binding Account for Plasma Protein Binding Start->Check_Protein_Binding Test_Metabolites Action: Test major metabolites in hERG assay. Check_Metabolism->Test_Metabolites Yes Panel_Screen Action: Perform a comprehensive cardiac ion channel screen. Check_Other_Channels->Panel_Screen Yes Calculate_Free_Fraction Action: Use free drug concentrations for comparison. Check_Protein_Binding->Calculate_Free_Fraction Yes Refined_Assessment Refined Risk Assessment Test_Metabolites->Refined_Assessment Panel_Screen->Refined_Assessment Calculate_Free_Fraction->Refined_Assessment

Caption: Troubleshooting discrepancies in experimental results.

References

Technical Support Center: Overcoming Poor Solubility of Alimix (Cisapride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor aqueous solubility of Alimix (Cisapride) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of Cisapride that affect its solubility?

A1: Cisapride is a weak base with two pKa values and is practically insoluble in water.[1] Its lipophilic nature contributes to its low aqueous solubility. A summary of its relevant properties is provided in the table below.

Q2: I am having trouble dissolving Cisapride powder in aqueous buffers for my in vitro assay. What do you recommend?

A2: Direct dissolution of Cisapride in aqueous buffers is not recommended due to its very low water solubility.[1] The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.

Q3: What is the recommended concentration for a Cisapride stock solution in DMSO?

A3: A stock solution of 10-50 mM Cisapride in DMSO is typically used for in vitro experiments. It is crucial to ensure the final concentration of DMSO in your assay is low (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[2][3]

Q4: My Cisapride precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of Cisapride in your aqueous medium may be exceeding its solubility limit in the presence of a low percentage of DMSO. Try using a more dilute final concentration.

  • Use a co-solvent: In some cases, a combination of solvents can improve solubility. However, for cell-based assays, this can increase toxicity.

  • Employ solubilizing agents: The use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of Cisapride.

Q5: How can I use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to dissolve Cisapride?

A5: HP-β-CD encapsulates the hydrophobic Cisapride molecule, forming a water-soluble inclusion complex.[4][5] This method is particularly useful for preparing aqueous formulations for both in vitro and in vivo studies. A detailed protocol is provided in the "Experimental Protocols" section.

Q6: What is a suitable vehicle for oral administration of Cisapride in animal studies?

A6: Due to its poor aqueous solubility, Cisapride is often administered orally as a suspension. A common vehicle for this is an oil-based suspension.[6] Alternatively, an aqueous suspension can be prepared using suspending agents like carboxymethylcellulose. For improved bioavailability, a solution with HP-β-CD can also be used for oral gavage.

Data Presentation

Table 1: Physicochemical Properties of Cisapride

PropertyValueSource(s)
Molecular FormulaC₂₃H₂₉ClFN₃O₄[1]
Molecular Weight465.95 g/mol [7]
pKa17.8 (weak base)[1]
pKa21.7[1]
Water SolubilityPractically insoluble (2.7 mg/L)[1]
DMSO Solubility≥23.3 mg/mL[8]
Methanol SolubilitySparingly soluble[1]
Methylene Chloride SolubilitySoluble[1]

Experimental Protocols

Protocol 1: Preparation of Cisapride Stock Solution in DMSO for In Vitro Assays

Objective: To prepare a 10 mM stock solution of Cisapride in DMSO.

Materials:

  • Cisapride powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 4.66 mg of Cisapride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of Cisapride using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mg/mL aqueous solution of Cisapride using HP-β-CD.

Materials:

  • Cisapride powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare HP-β-CD solution: Prepare a 40% (w/v) solution of HP-β-CD in water by dissolving 4 g of HP-β-CD in 10 mL of water. Gentle warming and stirring will aid dissolution.

  • Add Cisapride: To the 40% HP-β-CD solution, add Cisapride powder to achieve a final concentration of 1 mg/mL.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Store the aqueous Cisapride solution at 4°C.

Mandatory Visualization

experimental_workflow cluster_dmso DMSO-Based Dissolution cluster_cyclodextrin Cyclodextrin-Based Solubilization start_dmso Weigh Cisapride Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM stock) start_dmso->dissolve_dmso aliquot_dmso Aliquot and Store at -20°C/-80°C dissolve_dmso->aliquot_dmso dilute_dmso Dilute in Aqueous Buffer/Medium (Final DMSO ≤0.1%) aliquot_dmso->dilute_dmso end_dmso Use in In Vitro Assay dilute_dmso->end_dmso start_cd Prepare HP-β-CD Solution (e.g., 40% in water) add_cisapride Add Cisapride Powder start_cd->add_cisapride complexation Stir for 24-48h (Inclusion Complex Formation) add_cisapride->complexation filter_cd Sterile Filter (0.22 µm) complexation->filter_cd end_cd Use in Aqueous-Based Experiments (In Vitro / In Vivo) filter_cd->end_cd

Caption: Experimental workflows for dissolving Cisapride.

signaling_pathway cisapride Cisapride htr4 5-HT4 Receptor cisapride->htr4 Agonist g_protein Gs Protein htr4->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ach_release Increased Acetylcholine (ACh) Release pka->ach_release Phosphorylates targets leading to motility Increased GI Motility ach_release->motility

Caption: Cisapride's primary signaling pathway.

References

Alimix (Cisapride) Tachyphylaxis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding tachyphylaxis observed in long-term studies of Alimix (Cisapride).

Frequently Asked Questions (FAQs)

Q1: What is Cisapride (B12094) (this compound) and what is its primary mechanism of action?

A1: Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] Its primary mechanism involves acting as a selective serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] This action enhances the release of acetylcholine (B1216132) from the myenteric plexus, which in turn stimulates smooth muscle contractions and promotes the movement of contents through the digestive system.[2][4]

Q2: What is tachyphylaxis and how might it relate to long-term Cisapride administration?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration. In the context of Cisapride, long-term stimulation of the 5-HT4 receptors can lead to their desensitization, a process where the receptors become less responsive to the drug.[5] This can result in a diminished therapeutic effect over time. Mechanisms of desensitization for G-protein-coupled receptors like the 5-HT4 receptor often involve receptor phosphorylation and internalization, mediated by proteins such as G-protein-coupled receptor kinases (GRKs) and β-arrestins.[6][7]

Q3: Is there clinical evidence of tachyphylaxis with long-term Cisapride use?

A3: The evidence for tachyphylaxis with long-term Cisapride use is mixed. Some studies suggest a sustained effect. For example, a two-year study on patients with severe gastroparesis showed a sustained acceleration of gastric emptying.[8] Another 12-month trial also found that Cisapride was effective in improving gastric emptying and symptoms in patients with gastric stasis.[9] However, a study in patients with Parkinson's disease indicated that while Cisapride was highly effective initially, its effect was significantly reduced after 6 months and only a small effect was demonstrable after one year. Furthermore, prolonged stimulation of adrenal 5-HT4 receptors in vivo has been shown to lead to a rapid desensitization phenomenon.[10]

Q4: Can tachyphylaxis to Cisapride be reversed?

A4: Tachyphylaxis due to receptor desensitization can sometimes be reversible. The process of receptor re-sensitization can occur after a drug-free period, allowing the receptors to return to the cell surface and regain their function. The exact timeframe and conditions for reversal of Cisapride-induced tachyphylaxis would likely depend on the specific cellular and physiological context and require further investigation.

Troubleshooting Guides

Issue: Diminished prokinetic effect of Cisapride observed during a long-term in-vivo experiment.

Possible Cause Troubleshooting Steps
Receptor Desensitization (True Tachyphylaxis) 1. Introduce a Drug Holiday: Temporarily cease Cisapride administration to allow for potential receptor re-sensitization. Monitor for the return of the prokinetic effect upon re-administration. 2. Investigate Receptor Expression and Signaling: At the end of the experiment, collect tissue samples (e.g., from the stomach or colon) to quantify 5-HT4 receptor expression levels (e.g., via qPCR or Western blot) and assess the functionality of downstream signaling pathways (e.g., cAMP assays).[11]
Disease Progression The underlying condition being studied (e.g., progressive neuropathy in a diabetic gastroparesis model) may have worsened, leading to an apparent decrease in drug efficacy. Correlate the observed decrease in Cisapride's effect with markers of disease severity.
Altered Drug Metabolism Long-term administration of other compounds in the experimental model could induce hepatic enzymes (like CYP3A4) responsible for Cisapride metabolism, leading to lower plasma concentrations.[1] Measure plasma concentrations of Cisapride at different time points throughout the study to rule out this possibility.

Quantitative Data from Long-Term Studies

The following tables summarize quantitative data from key long-term studies on Cisapride, highlighting its efficacy over time.

Table 1: Efficacy of Long-Term Cisapride in Gastroparesis

StudyDurationPatient GroupKey MetricBaselineFollow-upOutcome
Abell et al. (1997)[8]2 yearsSevere Gastroparesis (n=24)Gastric Emptying-Significant improvement at 6, 12, 18, and 24 months (P < 0.05)Sustained acceleration of gastric emptying.
Abell et al. (1997)[8]2 yearsSevere Gastroparesis (n=24)Overall Symptom Score->20% improvement in 7 patientsSymptomatic improvement in 42% of patients.
Dworkin et al. (1994)[4]~12.6 monthsIdiopathic Gastroparesis (n=11)Symptom Score (0-60)30.9 ± 3.614.4 ± 2.7Significant symptom improvement (P < 0.002).
Dworkin et al. (1994)[4]~12.6 monthsIdiopathic Gastroparesis (n=11)Gastric Emptying Half-Time (min)113 ± 494 ± 6Significant improvement in gastric emptying (P < 0.05).
U-Din et al. (2002)[1]12 monthsDiabetic Gastroparesis (n=9)Gastric Emptying Half-Time (min)227 ± 40175 ± 46Significant shortening of half-emptying times (P < 0.03).
U-Din et al. (2002)[1]12 monthsDiabetic Gastroparesis (n=9)Dyspepsia Score4.1 ± 1.62.0 ± 0.5Significant reduction in dyspepsia (P=0.002).

Table 2: Efficacy of Long-Term Cisapride in Chronic Constipation

StudyDurationPatient GroupKey MetricBaselineFollow-upOutcome
Van Outryve et al. (1991)[12]8 weeksChronic Idiopathic Constipation (n=15)Defecation Frequency-Increased frequency at 2, 4, and 8 weeksImproved defecation frequency and ease of passage.
Van Outryve et al. (1991)[12]8 weeksChronic Idiopathic Constipation (n=15)Global Response-46.7% excellent, 33.3% goodEffective in at least half of the patients.

Detailed Experimental Protocols

Protocol 1: Assessment of Gastric Emptying (Radionuclide Scintigraphy)

This protocol is based on methodologies used in long-term Cisapride studies.[4][9]

  • Patient Preparation: Patients fast overnight. Any medications that could affect gastrointestinal motility are withheld.

  • Test Meal: A standardized meal is prepared. For solid-phase emptying, a common method is to use a Technetium-99m labeled egg meal.[4] For liquid-phase emptying, Indium-111 DTPA mixed with water can be used.

  • Drug Administration: Cisapride or placebo is administered at a specified time before the meal (e.g., 15-30 minutes).

  • Imaging: Immediately after meal ingestion, the patient is positioned under a gamma camera. Serial images of the gastric region are acquired at regular intervals (e.g., every 15-30 minutes) for a period of up to 4 hours.

  • Data Analysis: Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. Gastric emptying half-time (the time it takes for 50% of the meal to empty from the stomach) is calculated.[1][4]

Protocol 2: Symptom Assessment in Gastroparesis Studies

This protocol is a generalized approach based on various clinical trials.[4][8]

  • Symptom Selection: A set of key symptoms associated with the condition (e.g., gastroparesis) is chosen. These typically include nausea, vomiting, bloating, early satiety, abdominal pain, and heartburn.[4][8]

  • Scoring System: A standardized scoring system is used to rate the frequency and severity of each symptom. For example, a scale of 0 (none) to 5 (very severe) can be used.

  • Data Collection: Patients complete symptom diaries on a regular basis (e.g., daily or weekly). Investigators also conduct assessments at scheduled study visits (e.g., every 2 months).[8]

  • Overall Score Calculation: An overall symptom score is calculated by summing the scores for individual symptoms.

  • Analysis: The change in the overall symptom score from baseline to various follow-up points is analyzed to determine the efficacy of the treatment.

Visualizations: Signaling Pathways and Workflows

Cisapride_Mechanism_of_Action cluster_0 Presynaptic Enteric Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Cisapride Cisapride (this compound) Receptor 5-HT4 Receptor Cisapride->Receptor G_Protein Gs Protein Activation Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP Vesicle Acetylcholine (ACh) Vesicle cAMP->Vesicle promotes fusion ACh_Release ACh Release ACh ACh ACh_Release->ACh Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Contraction Smooth Muscle Contraction (Increased GI Motility) Muscarinic_Receptor->Contraction

Caption: Cisapride's mechanism of action via 5-HT4 receptor agonism.

Tachyphylaxis_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Agonist Cisapride (Agonist) Receptor 5-HT4 Receptor Agonist->Receptor binds G_Protein G-Protein Receptor->G_Protein activates GRK GRK Receptor->GRK recruits Receptor_P Phosphorylated 5-HT4 Receptor GRK->Receptor phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin recruits Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization promotes Desensitization Receptor Desensitization (Uncoupling from G-Protein) Arrestin->Desensitization

Caption: Mechanism of 5-HT4 receptor desensitization and tachyphylaxis.

Experimental_Workflow start Start: Long-Term Study baseline Baseline Assessment (e.g., Gastric Emptying, Symptom Score) start->baseline randomize Randomize Subjects (Cisapride vs. Placebo) baseline->randomize treatment Administer Treatment (Chronic Dosing) randomize->treatment periodic Periodic Follow-up Assessments (e.g., monthly) treatment->periodic periodic->treatment continue treatment endpoint Final Endpoint Assessment periodic->endpoint analysis Data Analysis (Compare changes from baseline between groups over time) endpoint->analysis conclusion Conclusion on Tachyphylaxis analysis->conclusion

Caption: Experimental workflow for assessing Cisapride tachyphylaxis.

References

Troubleshooting unexpected Alimix (Cisapride) experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alimix (Cisapride). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental results. The following guides and frequently asked questions (FAQs) address common issues encountered during in-vitro and other experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cisapride (B12094) that I should be observing?

A1: Cisapride is primarily a selective serotonin (B10506) 5-HT₄ receptor agonist.[1] Its mechanism involves stimulating these receptors, which enhances the release of acetylcholine (B1216132) in the myenteric plexus of the gastrointestinal tract.[2][3] This action increases gastrointestinal motility, which is the expected physiological response.[4]

Q2: My experiment shows significant cytotoxicity or cardiac-related effects at low nanomolar concentrations. What could be the cause?

A2: A significant and potent off-target effect of Cisapride is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[5][6] This channel is crucial for cardiac repolarization. Cisapride is a potent blocker of hERG, with reported IC₅₀ values in the low nanomolar range, which can explain observed cardiotoxic effects.[7][8][9] This interaction is a well-documented reason for its withdrawal from many markets for human use.[1][2]

Q3: The potency (EC₅₀/IC₅₀) of Cisapride in my assay is substantially different from published values. Why might this be?

A3: Discrepancies in potency values can arise from several factors:

  • Assay Conditions: The hERG channel block, for instance, is highly voltage-dependent.[5][7][9] Different voltage protocols in electrophysiology studies will yield different IC₅₀ values.

  • Cellular Context: The expression level of the 5-HT₄ receptor or hERG channel in your specific cell line can influence the observed potency.

  • Kinetic Factors: For high-affinity compounds like Cisapride, assumptions of classical pharmacology, such as rapid equilibrium, may be violated in modern in-vitro assays, potentially leading to an underestimation of true affinity.[10]

  • Compound Integrity: Ensure the compound is fully solubilized in your assay buffer and has not degraded. Cisapride's oral bioavailability is approximately 33%, and it is primarily metabolized by CYP3A4, which could be a factor in experiments using liver microsomes or hepatocytes.[1]

Q4: I am not observing any prokinetic or 5-HT₄-mediated effects. What are some possible reasons?

A4: A lack of effect could be due to:

  • Receptor Expression: The cell line or tissue preparation may not express functional 5-HT₄ receptors. This is a critical prerequisite for Cisapride's primary activity.

  • Species Differences: While Cisapride is used in veterinary medicine, particularly for cats and dogs, receptor pharmacology can differ between species.[11][12]

  • Experimental Model: The prokinetic effects of Cisapride rely on intact enteric nerves to release acetylcholine.[11] If the experimental model lacks this component (e.g., a simple receptor-binding assay or a non-neuronal cell line), you will not observe the downstream pro-motility effects.

  • Antagonism: Ensure that no other components in your assay medium have 5-HT₄ antagonist properties.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological or Cardiotoxic Results
  • Observed Problem: You observe changes in action potential duration, arrhythmias in cardiac tissue models, or unexpected cell death in cardiomyocytes at nanomolar Cisapride concentrations.

  • Probable Cause: Potent blockade of the hERG K+ channel.[8][9]

  • Troubleshooting Steps:

    • Confirm Target: Verify that your experimental system (e.g., cell line) expresses hERG channels.

    • Perform Specific Assay: Conduct a direct hERG blockade assay, such as a patch-clamp electrophysiology study, to quantify the inhibitory effect.

    • Analyze Voltage Dependence: The blocking effect of Cisapride on hERG is voltage-dependent, with a higher degree of block at more positive voltages.[9] Design your voltage protocols accordingly to accurately assess the potency.

    • Compare with Controls: Use a known hERG blocker (e.g., dofetilide) as a positive control and a non-blocking compound as a negative control to validate your assay.

Issue 2: Inconsistent or Weak 5-HT₄ Receptor Agonist Activity
  • Observed Problem: The EC₅₀ for 5-HT₄ receptor activation is higher than expected, results are highly variable, or there is no response.

  • Probable Cause: Suboptimal assay conditions, low receptor expression, or compound-related issues.

  • Troubleshooting Steps:

    • Validate System: Confirm the expression and functionality of the 5-HT₄ receptor in your cell model using a well-characterized agonist like serotonin or tegaserod.[13][14]

    • Check Compound: Verify the purity, concentration, and solubility of your Cisapride stock. Cisapride is soluble in DMSO.

    • Optimize Assay: Ensure the incubation time is sufficient to reach equilibrium. For cell-based assays measuring downstream signals like cAMP, optimize the stimulation time.

    • Rule out Interference: Some assay formats can be prone to artifacts.[15] For example, in fluorescence-based assays, check if Cisapride has any intrinsic fluorescence at the wavelengths used.

Data Presentation: Pharmacological Profile of Cisapride

The following tables summarize key quantitative data for Cisapride's activity on its primary target and a critical off-target.

Table 1: Potency of Cisapride at Key Molecular Targets

TargetActionReported PotencyCell SystemReference(s)
5-HT₄ Receptor AgonistEC₅₀: 140 nM-[16]
hERG K+ Channel Blocker / InhibitorIC₅₀: 6.5 nMHEK293 cells[5][7][9]
hERG K+ Channel Blocker / InhibitorIC₅₀: 6.7 - 44.5 nMMammalian cells[8]
hERG K+ Channel Blocker / InhibitorIC₅₀: 9.4 nM-[16]
Kv1.5 K+ Channel Blocker / InhibitorIC₅₀: 21.2 µMMammalian cells[8]

Table 2: Voltage-Dependence of Cisapride hERG Channel Blockade

Cisapride Conc.Voltage% Reduction in Tail-Current AmplitudeReference(s)
10 nM-20 mV5%[5][7]
10 nM+20 mV45%[5][7]
100 nM-20 mV66%[5][7]
100 nM+20 mV90%[5][7]

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_0 Cisapride On-Target Pathway Cisapride This compound (Cisapride) HT4R 5-HT₄ Receptor Cisapride->HT4R Agonist Gs Gs Protein HT4R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA ACh ↑ Acetylcholine Release (in Myenteric Plexus) PKA->ACh Motility Increased GI Motility ACh->Motility

Caption: Cisapride's primary on-target signaling pathway via the 5-HT₄ receptor.

G cluster_1 Cisapride Off-Target Pathway Cisapride This compound (Cisapride) hERG hERG (IKr) K+ Channel Cisapride->hERG Potent Blockade (IC₅₀ ~6.5 nM) K_efflux ↓ K+ Efflux hERG->K_efflux Repol Delayed Myocardial Repolarization K_efflux->Repol QT QT Interval Prolongation Repol->QT Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT->Arrhythmia G cluster_troubleshooting Troubleshooting Logic Start Unexpected Experimental Result with Cisapride NoEffect Problem: No Effect or Weak Agonist Activity Start->NoEffect OffTarget Problem: Unexpected Cytotoxicity or Cardiac Effects Start->OffTarget PotencyIssue Problem: Potency Differs from Literature Start->PotencyIssue CheckReceptor 1. Verify 5-HT₄ receptor expression and function in cell model. 2. Use positive controls. NoEffect->CheckReceptor CheckHERG 1. Suspect hERG blockade. 2. Perform electrophysiology assay. 3. Compare IC₅₀ to literature. OffTarget->CheckHERG CheckConditions 1. Analyze assay conditions (e.g., voltage). 2. Review kinetic assumptions. 3. Rule out assay artifacts. PotencyIssue->CheckConditions CheckCompound 1. Check compound purity, solubility, and stability. 2. Verify final concentration. CheckReceptor->CheckCompound If receptor is functional

References

Technical Support Center: Drug Interactions with Alimix (Cisapride) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the drug interaction profile of Alimix (Cisapride) in a laboratory environment. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate accurate and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Cisapride (B12094) in vitro?

A1: In a laboratory setting, Cisapride is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] The main metabolic reaction is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, which results in the formation of the major metabolite, norcisapride (B1231896).[1][2] Aromatic hydroxylation is a secondary metabolic pathway.[3]

Q2: Which drugs are known to inhibit the metabolism of Cisapride in vitro?

A2: Several drugs have been identified as inhibitors of Cisapride metabolism, primarily through the inhibition of CYP3A4. These include, but are not limited to:

  • Antifungals: Ketoconazole, itraconazole, fluconazole, and miconazole.[1][4][5]

  • Macrolide Antibiotics: Erythromycin, clarithromycin, and troleandomycin.[1][4][5]

  • HIV Protease Inhibitors: Ritonavir and indinavir.[1]

  • Antidepressants: Nefazodone and fluvoxamine.[4][6]

Co-incubation of these drugs with Cisapride in in vitro systems like human liver microsomes will likely lead to decreased formation of norcisapride and increased concentrations of the parent Cisapride.

Q3: What is the mechanism behind Cisapride's potential for cardiac arrhythmias?

A3: Cisapride has been shown to be a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] This channel is critical for cardiac repolarization. Inhibition of the hERG channel by Cisapride can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a risk factor for developing potentially fatal ventricular arrhythmias like Torsades de Pointes.[9]

Q4: Are there known in vitro assay systems to evaluate Cisapride's effect on cardiac ion channels?

A4: Yes, the most common in vitro assay is the whole-cell patch-clamp technique performed on cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[7][8] This method allows for the direct measurement of the inhibitory effect of Cisapride on the hERG channel current.

Troubleshooting Guides

In Vitro Metabolism Assays

Problem: Inconsistent or lower-than-expected rates of Cisapride metabolism in human liver microsome (HLM) experiments.

Possible Cause Troubleshooting Step
Degraded NADPH Prepare the NADPH regenerating system fresh for each experiment. Store NADPH stocks at -80°C and avoid repeated freeze-thaw cycles.
Inactive HLMs Ensure HLMs are stored at -80°C and thawed on ice immediately before use. Verify the protein concentration and enzymatic activity of the HLM batch with a known CYP3A4 substrate.
Incorrect Incubation Time Optimize the incubation time to ensure the reaction is in the linear range for metabolite formation. A typical starting point is 30 minutes.[10]
Substrate Concentration Use a Cisapride concentration around the known Km value (approximately 8.6 µM to 23.4 µM) to ensure measurable metabolite formation.[1][3]
Solvent Effects Ensure the final concentration of organic solvents (e.g., DMSO, ethanol) in the incubation mixture is low (typically <0.5%) as they can inhibit CYP activity.

Problem: High variability in IC50 values when testing inhibitors of Cisapride metabolism.

Possible Cause Troubleshooting Step
Inhibitor Solubility Verify the solubility of the test inhibitor in the assay buffer. Poor solubility can lead to inaccurate concentrations.
Pre-incubation Time For time-dependent inhibitors, a pre-incubation of the inhibitor with the HLMs and NADPH regenerating system before adding Cisapride may be necessary.
Non-specific Binding Consider the potential for non-specific binding of the inhibitor or Cisapride to the incubation vessel. Using low-binding plates may help.
Inappropriate Inhibitor Concentrations Ensure the range of inhibitor concentrations tested brackets the expected IC50 value. A wide range of concentrations is recommended for initial experiments.
hERG Channel Assays

Problem: Difficulty in obtaining stable hERG currents in whole-cell patch-clamp recordings.

Possible Cause Troubleshooting Step
Poor Cell Health Use cells from a consistent and healthy culture. Ensure proper cell passage number and confluency.
Suboptimal Pipette Solution Use a freshly prepared and filtered internal pipette solution. Ensure the osmolarity is appropriate for the cell type.
Seal Instability Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane before breaking into whole-cell configuration.
Voltage Protocol Issues Verify the accuracy of the applied voltage protocol. Ensure the holding potential is appropriate to maintain channel availability.

Problem: Variability in measured IC50 values for Cisapride's hERG channel blockade.

Possible Cause Troubleshooting Step
Protocol-Dependent Block Be aware that the IC50 value for Cisapride's hERG block is highly dependent on the voltage protocol used.[8][11][12] Use a standardized and well-described protocol for consistent results. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative provides recommended voltage protocols.[13]
Temperature Sensitivity Perform experiments at a consistent and controlled temperature, as ion channel kinetics and drug binding can be temperature-dependent. Physiological temperature (37°C) is often preferred.[14]
Drug Application Rate Ensure a rapid and complete solution exchange when applying Cisapride to the cells.
Data Analysis Use a consistent method for data analysis, including leak subtraction and fitting the concentration-response curve to the Hill equation.

Quantitative Data

Table 1: Michaelis-Menten Kinetic Parameters for Cisapride Metabolism in Human Liver Microsomes

Metabolic PathwayMetaboliteApparent Km (µM)Vmax (pmol/min/mg protein)Reference
Overall Metabolism-8.6 ± 3.5523 ± 330[1]
N-dealkylationNorcisapride23.4 ± 8.6155 ± 91[3]
Hydroxylation3-fluoro-4-hydroxycisapride32 ± 1152 ± 23[3]
Hydroxylation4-fluoro-2-hydroxycisapride31 ± 2331 ± 23[3]

Table 2: In Vitro Inhibition of Cisapride Metabolism (Norcisapride Formation) in Human Liver Microsomes

InhibitorInhibitor Concentration (µM)% InhibitionReference
Ketoconazole151 ± 9[3]
Troleandomycin5044 ± 17[3]

Table 3: IC50 Values for Cisapride Blockade of the hERG Channel

Cell LineTemperature (°C)IC50 (nM)Voltage ProtocolReference
HEK293226.5Depolarizing steps from -80 to +10 mV[7]
HEK293377 - 72Varied (step, step-ramp, action potential waveforms)[8][12]
CHONot Specified1518Rb+ efflux assay[15]

Experimental Protocols

In Vitro Cisapride Metabolism Assay Using Human Liver Microsomes

This protocol is a general guideline for determining the kinetic parameters of Cisapride metabolism.

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-0.5 mg/mL), phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4), and varying concentrations of Cisapride (e.g., 1 to 50 µM).

  • Pre-incubation:

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a freshly prepared NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant for the formation of norcisapride using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the rate of metabolite formation against the Cisapride concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Whole-Cell Patch-Clamp Protocol for hERG Channel Blockade

This protocol is a simplified example for measuring Cisapride's effect on hERG currents.

  • Cell Preparation:

    • Plate hERG-expressing cells (e.g., HEK293-hERG) on glass coverslips and allow them to adhere.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.

  • Recording:

    • Obtain a whole-cell patch-clamp recording with a gigaohm seal.

    • Hold the cell at a holding potential of -80 mV.

  • Voltage Protocol:

    • Apply a depolarizing step to a positive potential (e.g., +20 mV) for a sufficient duration to activate and inactivate the channels (e.g., 2-4 seconds).

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit a tail current.

  • Drug Application:

    • After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of Cisapride.

  • Data Acquisition and Analysis:

    • Measure the peak tail current amplitude in the absence and presence of different concentrations of Cisapride.

    • Plot the percentage of current inhibition against the Cisapride concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

Cisapride_Metabolism_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubate (37°C) HLM->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Cisapride Cisapride (varying conc.) Cisapride->Preincubation Initiation Add NADPH Regenerating System Preincubation->Initiation Incubation Incubate (37°C) Initiation->Incubation Termination Add Acetonitrile Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis (Supernatant) Centrifugation->LCMS DataAnalysis Michaelis-Menten Kinetics LCMS->DataAnalysis

Caption: Experimental workflow for in vitro Cisapride metabolism studies.

hERG_Blockade_Pathway Cisapride Cisapride hERG hERG K+ Channel Cisapride->hERG Inhibition K_efflux Reduced K+ Efflux hERG->K_efflux Repolarization Delayed Cardiac Repolarization K_efflux->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia

Caption: Signaling pathway of Cisapride-induced cardiac arrhythmia risk.

References

Alimix (Cisapride) Withdrawal: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Titusville, NJ – July 14, 2000 – Janssen Pharmaceutica, in consultation with the U.S. Food and Drug Administration (FDA), announced the withdrawal of Alimix (cisapride), marketed as Propulsid®, from the U.S. market.[1][2] This decision was prompted by numerous reports of serious cardiac arrhythmias, including QT interval prolongation, Torsades de Pointes (TdP), and sudden death.[1][2][3][4] This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the withdrawal, the underlying mechanisms, and relevant experimental data.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the withdrawal of this compound (Cisapride)?

A1: The primary reason for the withdrawal of cisapride (B12094) was the unacceptable risk of serious and life-threatening cardiac arrhythmias.[1][2][3][4] Specifically, the use of cisapride was associated with prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a polymorphic ventricular tachycardia called Torsades de Pointes (TdP), potentially resulting in ventricular fibrillation and sudden cardiac death.[1][2]

Q2: How many adverse events were reported with Cisapride?

A2: As of December 31, 1999, the FDA had received 341 reports of heart rhythm abnormalities associated with cisapride use, which included 80 reported deaths.[3][4]

Q3: What is the pharmacological mechanism behind Cisapride-induced cardiac arrhythmias?

A3: Cisapride induces cardiac arrhythmias by blocking the human ether-à-go-go-related gene (hERG) potassium channel.[5][6] This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by cisapride leads to a delay in repolarization, which manifests as a prolonged QT interval on the ECG. This prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations and subsequent TdP.

Q4: Were there specific risk factors that increased the likelihood of these adverse events?

A4: Yes, several risk factors were identified that increased the risk of cisapride-induced cardiac arrhythmias. These included:

  • Drug Interactions: Co-administration of cisapride with drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][7] Since cisapride is primarily metabolized by CYP3A4, inhibitors of this enzyme increase the plasma concentration of cisapride, enhancing its cardiotoxic effects.[4][8]

  • Pre-existing Conditions: Patients with a history of congenital long QT syndrome, a history of serious cardiac disease, or conditions predisposing to electrolyte imbalances (e.g., severe dehydration, vomiting) were at higher risk.[1][4]

  • Concomitant Medications: Use of other drugs known to prolong the QT interval.[1]

Troubleshooting Guide for Researchers

This guide is intended for researchers investigating compounds with potential effects on cardiac repolarization.

Issue: Unexplained QT prolongation in pre-clinical or clinical studies.

  • Investigate hERG Channel Inhibition:

    • Recommendation: Perform in vitro patch-clamp studies on hERG-expressing cells to determine if the compound directly blocks the hERG potassium channel.

    • Expected Outcome: A dose-dependent inhibition of the hERG current would strongly suggest a mechanism for QT prolongation.

  • Assess Metabolic Pathways:

    • Recommendation: Characterize the metabolic profile of the compound, specifically identifying the cytochrome P450 isoenzymes involved in its metabolism.

    • Expected Outcome: If the compound is metabolized by a common polymorphic enzyme or one that is frequently inhibited by other drugs (e.g., CYP3A4, CYP2D6), there is a higher risk of drug-drug interactions leading to increased plasma concentrations and potential for QT prolongation.

  • Evaluate for Drug-Drug Interactions:

    • Recommendation: Conduct in vitro studies to assess the inhibitory potential of the compound on major CYP450 enzymes. Also, investigate the impact of known CYP inhibitors on the metabolism of your compound.

    • Expected Outcome: Identification of potential drug-drug interactions can help to predict and mitigate risks in a clinical setting.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on cisapride's effects.

Table 1: Clinical Studies on Cisapride-Induced QTc Prolongation

Study PopulationDosageMean Change in QTc Interval (ms)Reference
Adults5 mg three times daily+7 ± 21[9]
Adults10 mg three times daily+13 ± 15[9]
ChildrenNot specified+15.5 ± 4.6[10]
Infants (<3 months)~0.80 mg/kg/dayStatistically significant increase vs. controls[11]

Table 2: In Vitro hERG Channel Inhibition by Cisapride

Experimental ConditionIC50 (nM)Reference
Whole-cell patch-clamp (HEK293 cells, 22°C)6.5[12]
Whole-cell patch-clamp (CHO-K1 cells, 20-22°C)16.4[5]
Whole-cell patch-clamp (CHO-K1 cells, 37°C)23.6[5]
Action Potential Clamp (HEK293 cells, 37°C)7 - 72 (waveform dependent)[13]

Experimental Protocols

1. Whole-Cell Patch-Clamp Protocol for hERG Channel Inhibition Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES (pH 7.4 with NaOH).

    • Internal Pipette Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

  • Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing voltage step to a potential between -60 mV and +50 mV for 4 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

    • Record baseline hERG currents.

    • Perfuse the cells with the external solution containing various concentrations of the test compound (e.g., cisapride).

    • Repeat the voltage-clamp protocol and record the hERG currents in the presence of the compound.

    • Analyze the reduction in the tail current amplitude to determine the concentration-dependent inhibition and calculate the IC50 value.[6]

2. Cytochrome P450 Interaction Study Protocol

  • System: Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.

  • Substrate: Cisapride.

  • Inhibitors: Isoform-specific inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).

  • Procedure:

    • Incubate HLMs or recombinant CYP enzymes with cisapride in the presence and absence of the specific inhibitor.

    • Initiate the metabolic reaction by adding NADPH.

    • After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent).

    • Analyze the formation of cisapride metabolites (e.g., norcisapride) using a validated analytical method such as LC-MS/MS.

    • Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the degree of inhibition.[8]

Visualizations

Cisapride_Mechanism cluster_drug_interaction Pharmacokinetic Interaction cluster_cardiac_effect Pharmacodynamic Effect Cisapride Cisapride CYP3A4 CYP3A4 Enzyme Cisapride->CYP3A4 Metabolism CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole, Erythromycin) CYP3A4_Inhibitor->CYP3A4 Inhibits Increased_Cisapride Increased Plasma Cisapride Concentration hERG hERG K+ Channel Increased_Cisapride->hERG Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition leads to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Results in TdP Torsades de Pointes QT_Prolongation->TdP Increases risk of

Caption: Mechanism of Cisapride-induced cardiac arrhythmia.

Experimental_Workflow Start Investigational Compound hERG_Assay In Vitro hERG Patch-Clamp Assay Start->hERG_Assay Metabolism_Study Metabolic Profiling (CYP450 Identification) Start->Metabolism_Study Risk_Assessment Cardiac Safety Risk Assessment hERG_Assay->Risk_Assessment DDI_Study Drug-Drug Interaction (CYP Inhibition Assay) Metabolism_Study->DDI_Study DDI_Study->Risk_Assessment Low_Risk Low Risk of QT Prolongation Risk_Assessment->Low_Risk No significant hERG block & low DDI potential High_Risk High Risk of QT Prolongation and TdP Risk_Assessment->High_Risk Significant hERG block &/or high DDI potential

Caption: Workflow for assessing cardiac liability of new compounds.

References

Technical Support Center: Managing Alimix (Cisapride)-Induced Diarrhea in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea induced by Alimix (Cisapride) in experimental animal models.

Introduction to this compound (Cisapride) and Associated Diarrhea

This compound, with the active ingredient Cisapride (B12094), is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] Its primary mechanism involves the stimulation of serotonin (B10506) 5-HT4 receptors in the myenteric plexus of the gut.[2][3] This action enhances the release of acetylcholine (B1216132), a neurotransmitter that stimulates muscle contractions and promotes the movement of contents through the digestive system.[3][4] While effective for treating conditions like gastroparesis and reflux, this intended pharmacological action can also lead to hypermotility, resulting in diarrhea and loose stools, a common side effect observed in both clinical and preclinical settings.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (Cisapride) causes diarrhea?

A1: Cisapride is a serotonin 5-HT4 receptor agonist.[1] By activating these receptors on enteric neurons, it increases the release of acetylcholine in the myenteric plexus.[2][3] This surge in acetylcholine stimulates smooth muscle contractions, accelerating intestinal transit.[4] When this prokinetic effect is excessive, it reduces the time for water and electrolyte absorption in the intestines, leading to diarrhea.[5][7]

Q2: Is diarrhea a common side effect of Cisapride in animal models?

A2: Yes, diarrhea is a recognized side effect of Cisapride's primary pharmacological action.[5] It has been reported in multiple animal species, including dogs and cats, and is often dose-dependent.[6][8][9] Signs of acute toxicosis at high doses in dogs include diarrhea, among other effects.[10][11]

Q3: At what dosages can I expect to see diarrhea in my animal models?

A3: The dose required to induce diarrhea can vary by species and individual sensitivity. While therapeutic dosages for dogs and cats are typically in the range of 0.1 to 0.5 mg/kg every 8 to 12 hours, severe clinical signs, including diarrhea, have been noted in dogs with acute exposures as low as 18 mg/kg.[10][11] Rodent models may require different dose ranges.[12] It is crucial to perform dose-response studies in your specific model to determine the therapeutic window versus the dose that induces adverse effects.

Q4: Can Cisapride-induced diarrhea impact experimental outcomes?

A4: Absolutely. Diarrhea can lead to dehydration, electrolyte imbalance, weight loss, and general distress in research animals, potentially confounding experimental results. It can also affect the absorption of other orally administered compounds. Therefore, managing this side effect is critical for animal welfare and data integrity.

Troubleshooting Guide for Experimental Issues

Q1: My animals are experiencing mild to moderate diarrhea after Cisapride administration. What is the first step I should take?

A1: The first and most straightforward approach is to evaluate the dosage. Since diarrhea is often a dose-related extension of Cisapride's pharmacological effect, a dose reduction may alleviate the issue while maintaining the desired prokinetic effect.[9] We recommend a stepwise dose reduction (e.g., by 25-50%) and careful monitoring of both the therapeutic effect and the incidence of diarrhea.

Q2: Dose reduction is compromising the prokinetic effect needed for my study. What are my options for managing the diarrhea pharmacologically?

A2: If dose reduction is not feasible, co-administration of an antidiarrheal agent can be an effective strategy. The two most common options are Loperamide (B1203769) and Octreotide.

  • Loperamide: An opioid receptor agonist that reduces intestinal motility, allowing for greater absorption of water and electrolytes.[7][13] It is widely used to treat diarrhea in various animal species.[7]

  • Octreotide: A somatostatin (B550006) analog that is effective in treating severe or refractory diarrhea.[14][15] It works by inhibiting gastrointestinal motility and secretions.[16] It is often considered a second-line therapy if agents like loperamide are not sufficient.[17]

Q3: Are there any mechanistic antagonists I can use to specifically counteract the Cisapride effect?

A3: Yes, a logical approach would be to use a 5-HT4 receptor antagonist. Co-administration of a selective 5-HT4 antagonist could competitively block the receptor, thereby reducing Cisapride's ability to stimulate acetylcholine release and cause hypermotility. While this is a sound mechanistic approach, the availability and characterization of such antagonists for in-vivo animal research should be confirmed.[18] This strategy may be particularly useful for mechanistic studies aiming to isolate the 5-HT4-mediated effects.

Q4: How can I monitor the effectiveness of my troubleshooting strategy?

A4: A systematic monitoring plan is essential. This should include:

  • Stool Scoring: Use a standardized fecal scoring chart (e.g., a 5-point scale from hard and dry to watery diarrhea) to quantitatively assess stool consistency.

  • Frequency of Defecation: Record the number of defecations and diarrheic events over a specific period.

  • Body Weight and Hydration Status: Monitor daily body weights and clinical signs of dehydration (e.g., skin turgor, sunken eyes).

  • Gastrointestinal Transit Time: If central to your study, you can measure GI transit using non-absorbable markers like carmine (B74029) red or charcoal meal.[19]

Q5: Could the gut microbiota of my animal models be influencing the severity of the diarrhea?

A5: This is an emerging area of research. The gut microbiome can metabolize a wide range of oral medications, potentially altering their efficacy and side-effect profile.[20] While specific data on Cisapride is limited, it is plausible that inter-individual differences in gut bacteria could contribute to the variability in response and the severity of diarrhea. Standardizing factors that influence the microbiome, such as diet, housing, and vendor, can help reduce this variability.

Data Presentation: Dosages for Cisapride and Counteracting Agents

The following tables summarize dosages reported in the literature for Cisapride and potential antidiarrheal agents. Note: These are for reference only; researchers must determine optimal doses for their specific model and experimental conditions.

Table 1: this compound (Cisapride) Dosages in Different Animal Species

SpeciesTherapeutic Dosage RangeDosage Reported to Cause Adverse Effects (including Diarrhea)Reference(s)
Dog0.1 - 0.5 mg/kg, PO, q8-12h> 18 mg/kg (acute exposure)[10],[11]
Cat0.1 - 0.5 mg/kg, PO, q8-12hNot specified, but side effects can occur.[10],[6]
Chinchilla10 mg/kg, PO, q12h (experimental)No adverse effects noted at this dose.[12]
Human7.5 - 15 mg/dayDiarrhea is a known side effect, incidence increases with dose.[21],[9]

Table 2: Reference Dosages for Antidiarrheal Agents

AgentSpeciesDosageApplicationReference(s)
LoperamideRat5 mg/kg, POCastor oil-induced diarrhea model[19]
LoperamideCalf0.4 mg/kg, POMannitol/castor oil-induced diarrhea[22]
OctreotideHuman100 mcg, SC, t.i.d.Chemotherapy-induced diarrhea[17]

Experimental Protocols

Protocol 1: Induction and Evaluation of Cisapride-Induced Diarrhea in a Rodent Model

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least 5 days with ad libitum access to standard chow and water.

  • Baseline Monitoring: For 24 hours prior to the experiment, monitor and record the number and consistency of fecal pellets for each animal.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethyl cellulose, CMC)

    • Group 2: Cisapride (e.g., 10 mg/kg, PO)

    • Group 3: Cisapride (e.g., 20 mg/kg, PO)

  • Administration: Administer the vehicle or Cisapride suspension orally via gavage.

  • Observation: Place animals in individual cages with absorbent paper on the floor. Observe for 4-6 hours post-administration.

  • Data Collection:

    • Onset of Diarrhea: Record the time to the first diarrheic stool.

    • Number of Stools: Count the total number of wet/unformed fecal pellets.

    • Stool Consistency Score: Score each pellet based on a pre-defined scale.

    • Total Diarrheic Feces: Weigh the absorbent paper at the end of the observation period to quantify the total fecal output.

Protocol 2: Testing the Efficacy of Loperamide on Cisapride-Induced Diarrhea

  • Animal Acclimatization & Baseline: As described in Protocol 1.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Cisapride (high dose, e.g., 20 mg/kg, PO)

    • Group 3: Loperamide (e.g., 5 mg/kg, PO) + Cisapride (20 mg/kg, PO)

    • Group 4: Loperamide only (5 mg/kg, PO)

  • Administration:

    • Administer Loperamide or its vehicle 60 minutes before the Cisapride challenge.

    • Administer Cisapride or its vehicle at time zero.

  • Observation and Data Collection: As described in Protocol 1.

  • Endpoint Analysis: Compare the diarrheic parameters between the Cisapride-only group and the Loperamide + Cisapride group to determine the percentage inhibition of diarrhea.

Mandatory Visualizations

Cisapride_Pathway cluster_neuron Presynaptic Enteric Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell Cisapride Cisapride 5HT4R 5-HT4 Receptor Cisapride->5HT4R Binds & Activates ACh_Vesicle Acetylcholine (ACh) Vesicles 5HT4R->ACh_Vesicle Stimulates Release ACh ACh ACh_Vesicle->ACh Exocytosis MR Muscarinic Receptor ACh->MR Binds Contraction Increased Contraction & Motility MR->Contraction Leads to Diarrhea Diarrhea (Side Effect) Contraction->Diarrhea Excessive Effect Troubleshooting_Workflow start Experiment Start: Administer Cisapride diarrhea_obs Is diarrhea observed? start->diarrhea_obs is_severe Is it severe or impacting animal welfare/data? diarrhea_obs->is_severe Yes continue_exp Continue Experiment with Monitoring diarrhea_obs->continue_exp No dose_reduction Action: Reduce Cisapride Dose is_severe->dose_reduction No (Mild) add_antidiarrheal Action: Co-administer Antidiarrheal Agent (e.g., Loperamide) is_severe->add_antidiarrheal Yes (Severe) check_effect Is prokinetic effect still adequate? dose_reduction->check_effect check_effect->continue_exp Yes check_effect->add_antidiarrheal No consider_alt Consider alternative prokinetic or mechanistic antagonist check_effect->consider_alt No, and diarrhea persists add_antidiarrheal->continue_exp

References

Validation & Comparative

Validating Alimix (Cisapride) Effects with Manometry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Alimix (Cisapride) with other prokinetic agents, focusing on the validation of their effects using gastrointestinal manometry. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to this compound (Cisapride) and Gastrointestinal Motility

This compound, with the active ingredient Cisapride, is a prokinetic agent that enhances gastrointestinal motility.[1][2] It has been utilized to manage conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and chronic constipation.[2][3] Cisapride's primary mechanism of action is as a selective serotonin (B10506) 5-HT4 receptor agonist.[1] This action stimulates the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased smooth muscle contraction and coordinated peristalsis throughout the gastrointestinal tract, from the esophagus to the colon.[1][3] Unlike some other prokinetics, Cisapride does not possess significant antidopaminergic properties, thereby reducing the risk of central nervous system side effects.[1][2]

Gastrointestinal manometry is a diagnostic tool used to measure pressure changes within the gastrointestinal tract, providing a detailed assessment of muscle contractions and sphincter function. This technique is invaluable for objectively quantifying the effects of prokinetic drugs like Cisapride on esophageal, gastric, and intestinal motility.

Comparative Analysis of Prokinetic Agents Using Manometry

This section compares the manometric effects of Cisapride with other commonly used prokinetic agents: Metoclopramide, Domperidone, and Erythromycin. Newer 5-HT4 agonists like Prucalopride and Tegaserod are also discussed as alternatives.

Data Presentation: Manometric Outcomes

The following tables summarize quantitative data from studies evaluating the effects of these prokinetic agents on gastrointestinal motility, as measured by manometry.

Table 1: Comparative Effects of Prokinetics on Lower Esophageal Sphincter (LES) Pressure

DrugDosageSpeciesBaseline LES Pressure (Median, mmHg)Post-treatment LES Pressure (Median, mmHg)Time to Peak EffectKey Findings
Cisapride 0.5 mg/kg, oralDog29.150.74 hoursSignificantly increased LES pressure compared to placebo.[1][2]
Metoclopramide 0.5 mg/kg, oralDog30.530.6 (at 4 hours)Not significantDid not significantly affect LES resting pressure.[1][2]
Placebo N/ADog29.031.1 (at 4 hours)N/ANo significant change in LES pressure.[1][2]

Table 2: Effects of Prokinetics on Gastroduodenal Motility

DrugEffect on Antral ContractionsEffect on Duodenal ContractionsEffect on Antropyloroduodenal Coordination
Cisapride Enhanced pyloric and duodenal motor activity.[4]Enhanced pyloric and duodenal motor activity.[4]Significantly enhanced.[4]
Metoclopramide Few significant effects on frequency, amplitude, duration, and area under contractions.[4]Few significant effects on frequency, amplitude, duration, and area under contractions.[4]Enhanced.[4]
Domperidone Decreased frequency of corporeal, pyloric, and duodenal contractions.[4]Decreased frequency of corporeal, pyloric, and duodenal contractions.[4]Deteriorated by decreasing the frequency of propagating contractions.[4]
Erythromycin Induces powerful, dose-dependent peristaltic contractions in the antrum.Stimulates migrating motility complexes.Improved gastroduodenal coordination.

Note: Direct comparative manometry data for Domperidone and Erythromycin against Cisapride is limited in the reviewed literature. The information in Table 2 for these drugs is derived from studies that may not have used a direct manometric comparison with Cisapride.

Signaling Pathways of Prokinetic Agents

The following diagrams illustrate the mechanisms of action for Cisapride and its alternatives.

Cisapride_Pathway Cisapride Cisapride HT4_Receptor 5-HT4 Receptor (on presynaptic neuron) Cisapride->HT4_Receptor AC Adenylate Cyclase HT4_Receptor->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel + Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release Muscarinic_Receptor Muscarinic Receptor (on smooth muscle) ACh_Release->Muscarinic_Receptor Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction

Cisapride Signaling Pathway

Metoclopramide_Pathway Metoclopramide Metoclopramide D2_Receptor Dopamine D2 Receptor (presynaptic) Metoclopramide->D2_Receptor antagonist HT4_Receptor 5-HT4 Receptor (presynaptic) Metoclopramide->HT4_Receptor agonist HT3_Receptor 5-HT3 Receptor (presynaptic) Metoclopramide->HT3_Receptor antagonist ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release inhibits HT4_Receptor->ACh_Release stimulates Muscarinic_Receptor Muscarinic Receptor (on smooth muscle) ACh_Release->Muscarinic_Receptor Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction

Metoclopramide Signaling Pathway

Domperidone_Pathway Domperidone Domperidone D2_Receptor Dopamine D2 Receptor (presynaptic) Domperidone->D2_Receptor antagonist (peripheral) ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release inhibits Muscarinic_Receptor Muscarinic Receptor (on smooth muscle) ACh_Release->Muscarinic_Receptor Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction

Domperidone Signaling Pathway

Erythromycin_Pathway Erythromycin Erythromycin Motilin_Receptor Motilin Receptor (on smooth muscle) Erythromycin->Motilin_Receptor Gq_Protein Gq Protein Motilin_Receptor->Gq_Protein + PLC Phospholipase C Gq_Protein->PLC + PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Contraction Smooth Muscle Contraction DAG->Contraction Ca_Release->Contraction

Erythromycin Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.

High-Resolution Manometry for Evaluating Prokinetic Effects on the Lower Esophageal Sphincter in Dogs

This protocol is based on a study comparing the effects of Cisapride and Metoclopramide on LES pressure in healthy awake dogs.[1][2]

1. Animal Preparation:

  • Six healthy adult Beagle dogs were used.[1]

  • Food was withheld for at least 12 hours prior to the study, with water provided ad libitum.[2]

  • No chemical restraint was used during catheter insertion or data recording.[1]

2. Manometry Equipment and Calibration:

  • A high-resolution manometry (HRM) catheter with 40 pressure sensors spaced 10 mm apart was used.[1][2]

  • The catheter was calibrated at 0 mmHg (atmospheric pressure) and 100 mmHg before each procedure, after being warmed in a 38-39°C water bath.[2]

3. Experimental Procedure:

  • The HRM catheter was lubricated with 2% lidocaine (B1675312) gel and inserted through the dog's nose into the esophagus until the distal sensors were in the stomach.[2]

  • After a 5-minute adaptation period, a 20-minute baseline LES pressure recording was obtained.[4]

  • A single oral dose of Cisapride (0.5 mg/kg), Metoclopramide (0.5 mg/kg), or placebo was administered with 5 mL of water.[1]

  • LES pressure was then recorded at 1, 4, and 7 hours post-administration for 20 minutes at each time point.[1][2]

  • A washout period of 3 weeks was allowed between each drug experiment.[1]

4. Data Analysis:

  • Data from the HRM catheter was analyzed using specialized software.

  • Spontaneous deglutitive LES relaxations and subsequent contractions were excluded from the analysis to measure resting LES pressure.[2]

  • Median LES pressure was calculated for each time point and compared between treatment groups and baseline.

Manometry_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, No Sedation) Catheter_Insert Catheter Insertion Animal_Prep->Catheter_Insert Catheter_Cal HRM Catheter Calibration Catheter_Cal->Catheter_Insert Baseline Baseline LES Pressure Recording (20 min) Catheter_Insert->Baseline Drug_Admin Drug/Placebo Administration Baseline->Drug_Admin Post_Drug_Rec Post-Drug Recordings (1, 4, 7 hours) Drug_Admin->Post_Drug_Rec Data_Acq Data Acquisition Post_Drug_Rec->Data_Acq Data_Proc Data Processing (Exclusion of Swallows) Data_Acq->Data_Proc Stat_Analysis Statistical Analysis Data_Proc->Stat_Analysis

Experimental Workflow for Manometry Study
General Protocol for Antroduodenal Manometry

This protocol outlines the general steps for conducting an antroduodenal manometry study to assess the effects of prokinetic agents.

1. Patient Preparation:

  • Patients should fast for at least 8-12 hours before the procedure.

  • Medications that may affect gastrointestinal motility (e.g., opioids, anticholinergics, other prokinetics) should be discontinued (B1498344) for a specified period (typically 48-72 hours) before the study, as advised by the supervising clinician.

2. Catheter Placement:

  • A multi-lumen manometry catheter with pressure sensors is typically passed through the nose, down the esophagus, through the stomach, and into the duodenum.

  • Fluoroscopy or endoscopy may be used to confirm the correct placement of the catheter.

3. Manometry Recording:

  • A fasting recording period of at least 2-4 hours is conducted to observe the migrating motor complex (MMC).

  • Following the fasting period, a standardized test meal is given to assess the postprandial motor response.

  • The prokinetic drug is administered (either before or after the meal, depending on the study design), and manometric recordings are continued to evaluate its effect on antral and duodenal contractility and coordination.

4. Data Analysis:

  • The frequency, amplitude, and duration of antral and duodenal contractions are analyzed.

  • The propagation of contractile waves and the coordination between the antrum, pylorus, and duodenum are assessed.

  • Changes in these parameters from baseline and in comparison to placebo are statistically evaluated.

Conclusion

Manometry provides a powerful tool for the objective validation of the effects of prokinetic agents like this compound (Cisapride). The available data suggests that Cisapride is effective in increasing lower esophageal sphincter pressure and enhancing gastroduodenal motility. When compared to Metoclopramide, Cisapride demonstrates a more significant and consistent effect on LES pressure in canines. While direct comparative manometric data with Domperidone and Erythromycin is less robust, the differing mechanisms of action of these agents suggest they may have distinct effects on gastrointestinal motility that can be further elucidated through well-designed manometry studies. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of gastrointestinal pharmacology and drug development.

References

A Comparative Analysis of Alimix (Cisapride) and Domperidone on Lower Esophageal Sphincter Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two prokinetic agents, Alimix (Cisapride) and Domperidone, on lower esophageal sphincter pressure (LESP). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Executive Summary

Both Cisapride (B12094) and Domperidone are effective in increasing lower esophageal sphincter pressure, a key factor in the management of gastroesophageal reflux disease (GERD). However, they operate through distinct signaling pathways. Cisapride, a serotonin (B10506) 5-HT4 receptor agonist, enhances acetylcholine (B1216132) release in the myenteric plexus. In contrast, Domperidone acts as a peripheral dopamine (B1211576) D2 receptor antagonist, which blocks the inhibitory effect of dopamine on gastrointestinal motility. While direct comparative clinical trials with quantitative LESP data in adult humans are limited, individual studies demonstrate the efficacy of both agents in elevating LESP.

Data Presentation: Quantitative Effects on LESP

The following table summarizes the quantitative data on the effects of Cisapride and Domperidone on lower esophageal sphincter pressure from various studies. It is important to note that the study populations, drug administration routes, and dosages differ, which may influence the outcomes.

DrugStudy PopulationDosage and AdministrationBaseline LESP (mean ± SE/range)Post-treatment LESP (mean ± SE/range)Percentage IncreaseCitation(s)
This compound (Cisapride) 10 Healthy Controls10 mg, slow intravenous injectionNot specifiedSignificantly increasedNot specified[1]
10 Reflux Patients with low LESP (<10 mmHg)10 mg, slow intravenous injection8.7 (0.5) mmHg15-20 mmHg~100%[1]
Reflux Patients8.0 mg, intravenousNot specifiedEnhanced to normal control valuesNot specified[2]
Healthy Controls & Reflux Patients10.0 mg, oralNot specifiedEffectively enhancedNot specified[2]
Domperidone Healthy Volunteers10 mg, intravenousNot specifiedNot specified275% above basal pressure[3]
Healthy Volunteers10 mg, intravenousNot specifiedSignificant increaseNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the results. Below are summaries of the experimental protocols used in studies evaluating the effects of Cisapride and Domperidone on LESP.

Esophageal Manometry Protocol (General)

Esophageal manometry is the standard procedure for measuring LESP.[5] A typical protocol involves the following steps:

  • Patient Preparation: Patients are typically required to fast for a specified period (e.g., after midnight) before the procedure.[6][7] Certain medications that could interfere with esophageal motility, such as prokinetics, sedatives, and antispasmodics, are often withheld.[6][7]

  • Catheter Placement: A thin, flexible catheter with pressure sensors is passed through a nostril, down the pharynx, and into the esophagus and stomach.[5] The nasal passage and throat may be anesthetized with a topical agent to minimize discomfort.[6]

  • Pressure Measurement: The catheter is positioned to place sensors across the lower esophageal sphincter. The patient is then asked to lie in a supine position.[8] After a period of acclimatization, baseline LESP is recorded. The patient is then instructed to perform a series of swallows, typically with small amounts of water, to assess the function of the esophageal muscles and sphincters.[5]

  • Drug Administration: In pharmacological studies, the drug (e.g., Cisapride or Domperidone) is administered, often intravenously for rapid effect, and LESP is continuously monitored to record any changes from the baseline.[1][4]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The distinct mechanisms of action of Cisapride and Domperidone are illustrated in the following diagrams.

Cisapride_Signaling_Pathway Cisapride Cisapride (this compound) HT4_Receptor 5-HT4 Receptor (on Cholinergic Neuron) Cisapride->HT4_Receptor Binds to Acetylcholine_Release Increased Acetylcholine (ACh) Release HT4_Receptor->Acetylcholine_Release Activates Muscarinic_Receptor Muscarinic Receptor (on Smooth Muscle) Acetylcholine_Release->Muscarinic_Receptor ACh acts on LESP_Increase Increased LESP Muscarinic_Receptor->LESP_Increase Leads to Domperidone_Signaling_Pathway Domperidone Domperidone D2_Receptor Dopamine D2 Receptor (on Cholinergic Neuron) Domperidone->D2_Receptor Blocks Inhibition_of_ACh_Release Inhibition of Acetylcholine Release D2_Receptor->Inhibition_of_ACh_Release Normally causes Acetylcholine_Release Increased Acetylcholine (ACh) Release D2_Receptor->Acetylcholine_Release Blockade leads to Dopamine Dopamine Dopamine->D2_Receptor Binds to Muscarinic_Receptor Muscarinic Receptor (on Smooth Muscle) Acetylcholine_Release->Muscarinic_Receptor ACh acts on LESP_Increase Increased LESP Muscarinic_Receptor->LESP_Increase Leads to Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., GERD patients) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A: Cisapride Randomization->Group_A Group_B Group B: Domperidone Randomization->Group_B Baseline_Manometry Baseline Esophageal Manometry (Measure LESP) Group_A->Baseline_Manometry Group_B->Baseline_Manometry Drug_Administration Drug Administration Baseline_Manometry->Drug_Administration Post_Drug_Manometry Post-Drug Esophageal Manometry (Measure LESP) Drug_Administration->Post_Drug_Manometry Data_Analysis Data Analysis and Comparison Post_Drug_Manometry->Data_Analysis

References

A Comparative Guide to the Efficacy of Cisapride Versus New Generation Prokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the landscape of prokinetic agents is crucial for advancing the treatment of gastrointestinal motility disorders like gastroparesis. This guide provides an objective comparison between the first-generation prokinetic, Cisapride (B12094) (formerly marketed as Alimix), and new generation, highly selective 5-HT₄ receptor agonists, with a focus on Prucalopride (B966) as the representative of the newer class. The comparison is supported by experimental data on efficacy and safety, detailed methodologies of key clinical trials, and visualizations of molecular pathways and experimental workflows.

Mechanism of Action: The Evolution of 5-HT₄ Receptor Agonism

Prokinetic agents primarily function by stimulating serotonin (B10506) 5-HT₄ receptors on enteric neurons. This agonism triggers a signaling cascade that enhances the release of acetylcholine, a key neurotransmitter that promotes muscle contractions and increases gastrointestinal motility.

However, the clinical utility of these agents is defined by their receptor selectivity. Cisapride, while an effective 5-HT₄ agonist, was found to have significant off-target effects. Its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel disrupts cardiac repolarization, leading to QT interval prolongation and a risk of life-threatening arrhythmias like Torsade de Pointes.[1][2][3] This critical safety issue led to its withdrawal from most markets.[1][4]

New generation prokinetics, such as Prucalopride, Velusetrag, and Naronapride, were specifically designed for high selectivity to the 5-HT₄ receptor.[5][6][7] Prucalopride, for instance, has a very low affinity for the hERG channel, which explains its significantly improved cardiovascular safety profile.[8][9] This high selectivity allows for effective prokinetic action without the dangerous cardiac side effects associated with Cisapride.[10][11]

G cluster_1 Downstream Signaling & Effects Cisapride Cisapride HT4_C 5-HT4 Receptor Cisapride->HT4_C Agonist hERG hERG K+ Channel (Heart Muscle) Cisapride->hERG Blocker AC Adenylyl Cyclase Activation HT4_C->AC Arrhythmia QT Prolongation Arrhythmia Risk (Adverse Effect) hERG->Arrhythmia Prucalopride Prucalopride HT4_P 5-HT4 Receptor Prucalopride->HT4_P HT4_P->AC cAMP ↑ cAMP AC->cAMP ACh ↑ Acetylcholine Release cAMP->ACh Motility Increased GI Motility (Therapeutic Effect) ACh->Motility

Caption: Signaling pathways of Cisapride and Prucalopride.

Comparative Efficacy in Gastroparesis

Direct head-to-head clinical trials comparing Cisapride and new generation prokinetics are limited due to Cisapride's withdrawal. However, a comparison of their performance in placebo-controlled trials provides valuable insights into their relative efficacy.

Quantitative Data Summary

The following table summarizes key efficacy data from separate clinical trials for Cisapride and Prucalopride in patients with gastroparesis.

ParameterCisapride (Various Trials)Prucalopride (Carbone et al., 2019)[12]
Primary Endpoint Improvement in symptoms and/or gastric emptyingChange in Gastroparesis Cardinal Symptom Index (GCSI)
Gastric Emptying Significantly increased solid gastric emptying vs. placebo (p < 0.05).[13] Also shown to improve solid and liquid emptying in other studies.[14][15]Significantly accelerated gastric half-emptying time vs. placebo (98 min vs. 143 min, p=0.005).[12]
Symptom Improvement Mixed results. Some studies showed significant symptom improvement,[14][16] while others found it accelerated emptying without significant symptom reduction compared to placebo.[13][17]Significantly improved total GCSI score vs. placebo (1.65 vs. 2.28, p < 0.0001).[12] Significant improvements in subscales of fullness/satiety, nausea/vomiting, and bloating.[12][18]
Quality of Life Not consistently reported as a primary outcome.Significantly improved overall Patient Assessment of Upper GI Disorders-Quality of Life (PAGI-QOL) score vs. placebo (1.15 vs. 1.44, p < 0.05).[12]

Safety and Tolerability Profile

The most significant differentiator between Cisapride and new generation prokinetics is their safety profile, particularly concerning cardiovascular effects.

Adverse Event ProfileCisapridePrucalopride
Cardiovascular Significant risk of QT interval prolongation and Torsade de Pointes.[19][20] Dose-dependent increase in QTc interval observed.[21] Risk is exacerbated by drug interactions involving CYP3A4 inhibitors.[19]No clinically relevant effect on QT interval .[8][22] Lacks affinity for hERG K+ channels, avoiding the arrhythmogenic potential of Cisapride.[9][23]
Common Adverse Events Headache, diarrhea, abdominal cramping.Headache (25-30%), nausea (12-24%), abdominal pain (16-23%), diarrhea (12-19%).[8][9] Most events are mild to moderate and often transient, occurring early in treatment.[8]
Regulatory Status Withdrawn from most global markets due to cardiac safety concerns.Approved for chronic idiopathic constipation in numerous countries.[24][25] Investigated for gastroparesis in clinical trials.[12][26]

Key Experimental Protocols

To ensure the validity and reproducibility of clinical findings, it is essential to understand the methodologies employed. Below is a detailed protocol for a representative study design used to evaluate prokinetic efficacy, followed by a workflow diagram.

Representative Study: Randomized, Placebo-Controlled, Crossover Trial

This design is robust for assessing the efficacy of a drug against a placebo while minimizing inter-patient variability. A notable example is the trial by Carbone et al. (2019) evaluating Prucalopride in gastroparesis.[12]

Objective: To evaluate the efficacy of a prokinetic agent in improving gastric emptying and symptoms in patients with gastroparesis.

Study Design:

  • Patient Screening & Enrollment: Patients with a confirmed diagnosis of gastroparesis (e.g., delayed gastric emptying on a scintigraphy scan) and a minimum baseline symptom score are recruited.[17]

  • Washout Period: A 2-week washout period where patients discontinue other prokinetic medications.

  • Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., Prucalopride first then Placebo, or Placebo first then Prucalopride).

  • Treatment Period 1 (4 weeks): Patients receive the first assigned treatment (e.g., Prucalopride 2 mg daily or a matching placebo).[12]

  • Endpoint Assessment 1: At the end of the 4 weeks, key outcomes are measured:

    • Gastric Emptying: Assessed via a standardized test like Gastric Emptying Scintigraphy (GES) or a ¹³C-octanoic acid breath test.[12][27]

    • Symptom Severity: Quantified using validated questionnaires like the Gastroparesis Cardinal Symptom Index (GCSI) or the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).[12][28][29][30]

  • Washout Period 2 (2 weeks): A second washout period to eliminate any carryover effects from the first treatment.[12]

  • Treatment Period 2 (4 weeks): Patients "cross over" to the alternate treatment.

  • Endpoint Assessment 2: The same outcome measures are repeated.

  • Data Analysis: Within-patient comparisons are made between the drug and placebo periods to determine efficacy.

G cluster_A Sequence A cluster_B Sequence B start Patient Screening (Gastroparesis Diagnosis, Symptom Score) rand Randomization start->rand A1 Treatment Period 1 (4 wks) Prucalopride 2mg rand->A1 Group 1 B1 Treatment Period 1 (4 wks) Placebo rand->B1 Group 2 A_assess1 Endpoint Assessment (GCSI, Gastric Emptying) A1->A_assess1 A_wash Washout (2 wks) A_assess1->A_wash A2 Treatment Period 2 (4 wks) Placebo A_wash->A2 A_assess2 Endpoint Assessment (GCSI, Gastric Emptying) A2->A_assess2 analysis Data Analysis (Within-Patient Comparison Drug vs. Placebo) A_assess2->analysis B_assess1 Endpoint Assessment (GCSI, Gastric Emptying) B1->B_assess1 B_wash Washout (2 wks) B_assess1->B_wash B2 Treatment Period 2 (4 wks) Prucalopride 2mg B_wash->B2 B_assess2 Endpoint Assessment (GCSI, Gastric Emptying) B2->B_assess2 B_assess2->analysis

Caption: Workflow of a randomized, placebo-controlled crossover trial.
Standardized Outcome Measures

  • Gastric Emptying Scintigraphy (GES): Considered the gold standard for measuring gastric emptying.[27] The protocol involves the patient consuming a standardized meal (e.g., low-fat, egg-white meal) labeled with a radioisotope (e.g., ⁹⁹ᵐTc-sulfur colloid).[31][32] Images are taken at specified intervals (e.g., 1, 2, and 4 hours) to quantify the percentage of the meal remaining in the stomach.[32]

  • Gastroparesis Cardinal Symptom Index (GCSI): A patient-reported outcome measure specifically designed to assess the severity of key gastroparesis symptoms, including nausea/vomiting, postprandial fullness/early satiety, and bloating.[28][33]

Conclusion

The evolution from Cisapride to new generation prokinetics like Prucalopride represents a significant advancement in the pharmacological management of gastrointestinal motility disorders. While both classes of drugs target the 5-HT₄ receptor to enhance motility, the superior selectivity of the newer agents provides a crucial advantage.

Experimental data indicate that Prucalopride is effective in accelerating gastric emptying and, importantly, improving patient-reported symptoms and quality of life in gastroparesis.[12] The primary and most critical distinction lies in safety; the high selectivity of new generation prokinetics eliminates the risk of serious cardiac arrhythmias that led to the withdrawal of Cisapride. For drug development professionals, this paradigm shift underscores the paramount importance of receptor selectivity in maximizing therapeutic benefit while minimizing off-target adverse events. Future research will likely focus on further optimizing efficacy and exploring the utility of these safer prokinetics in a broader range of motility disorders.

References

A Comparative Analysis of Alimix (Cisapride) and Erythromycin as Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alimix (Cisapride) and Erythromycin (B1671065), two prokinetic agents utilized to enhance gastrointestinal motility. While both drugs achieve this effect, their underlying mechanisms of action differ significantly. Erythromycin, a macrolide antibiotic, directly stimulates motilin receptors, whereas Cisapride (B12094), a substituted benzamide, primarily acts as a serotonin (B10506) 5-HT4 receptor agonist. This guide delves into their comparative pharmacology, efficacy, and the experimental methodologies used to evaluate their prokinetic properties.

Mechanism of Action: A Tale of Two Receptors

Erythromycin exerts its prokinetic effects by acting as a direct agonist of the motilin receptor.[1][2] Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions of the gastrointestinal smooth muscle during the fasting state.[3] By mimicking the action of motilin, erythromycin induces powerful gastric contractions, thereby accelerating gastric emptying.[2]

Cisapride , on the other hand, does not bind to motilin receptors.[4] Its prokinetic activity stems from its agonistic action on serotonin 5-HT4 receptors located on presynaptic nerve terminals in the myenteric plexus.[5] Activation of these receptors enhances the release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction.[6]

Quantitative Comparison of Receptor Binding and Potency

The following tables summarize the available quantitative data for Erythromycin's interaction with the motilin receptor and Cisapride's interaction with the 5-HT4 receptor. It is important to note that a direct comparison of these values is nuanced due to their different receptor targets.

Table 1: Erythromycin - Motilin Receptor Binding Affinity and Functional Potency

ParameterValueSpecies/SystemReference
Ki 84.0 nMRabbit colon muscle[3]
EC50 (Ca2+ Mobilization) 0.92 µMCHO cells (human motilin receptor)[7][8]
EC50 (Muscle Contraction) 2 pMRabbit colon myocytes[3]

Table 2: Cisapride - 5-HT4 Receptor Binding Affinity and Functional Potency

ParameterValueSpecies/SystemReference
EC50 140 nM5-HT4 Receptor
Potency vs. other 5-HT4 Agonists 1.9-fold more potent than 5-HTGuinea pig striatal membranes[4]

Comparative Efficacy in Gastric Emptying: Clinical Evidence

Clinical studies have directly compared the efficacy of Cisapride and Erythromycin in improving gastric emptying, particularly in patients with gastroparesis. The results have been somewhat variable, likely due to differences in patient populations, study design, and the underlying pathophysiology of delayed gastric emptying.

Table 3: Summary of Comparative Clinical Trials on Gastric Emptying

Study PopulationDrug RegimenKey FindingsReference
Type 1 Diabetic Patients with GastroparesisErythromycin (250 mg) vs. Cisapride (10 mg)Erythromycin significantly improved overall gastric emptying and had a pronounced effect on the lag phase. Cisapride also accelerated gastric emptying but had no significant effect on the lag time.
Patients with Vagally Denervated Intrathoracic StomachErythromycin vs. CisaprideCisapride was found to be an effective prokinetic agent in this population, while the effect of erythromycin was not statistically significant.
Critically Ill Patients Intolerant to Enteral NutritionErythromycin (200 mg) vs. Cisapride (10 mg)Single enteral doses of metoclopramide (B1676508) or cisapride were effective in promoting gastric emptying. Metoclopramide showed a quicker onset than cisapride. Gastric residual volumes were not significantly different between agents.
Healthy Subjects and Diabetic PatientsErythromycin (250 mg) vs. Cisapride (10 mg)In both groups, erythromycin significantly improved overall gastric emptying and the lag phase. Cisapride accelerated gastric emptying without a significant effect on the lag phase.[3]
DogsErythromycin (33.3 µg/kg/min) vs. Cisapride (10 µg/kg/min)Both ABT-229 (a motilide) and Cisapride accelerated gastric emptying by decreasing the lag phase and increasing the emptying rate. Erythromycin only increased the rate of emptying.

Signaling Pathways

The distinct mechanisms of action of Erythromycin and Cisapride are reflected in the different intracellular signaling pathways they activate.

Erythromycin (Motilin Receptor Agonist)

Erythromycin binds to the Gq/11 protein-coupled motilin receptor. This activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key trigger for smooth muscle contraction.

Motilin_Signaling_Pathway Erythromycin Erythromycin Motilin_Receptor Motilin Receptor (Gq/11-coupled) Erythromycin->Motilin_Receptor Binds to Gq Gαq Motilin_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Erythromycin's Signaling Pathway

Cisapride (5-HT4 Receptor Agonist)

Cisapride binds to the Gs protein-coupled 5-HT4 receptor on myenteric neurons. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately facilitating the release of acetylcholine (ACh) at the neuromuscular junction. ACh then binds to muscarinic receptors on smooth muscle cells, triggering contraction.

Cisapride_Signaling_Pathway Cisapride Cisapride HT4_Receptor 5-HT4 Receptor (Gs-coupled) Cisapride->HT4_Receptor Binds to Gs Gαs HT4_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Facilitates Contraction Smooth Muscle Contraction ACh_release->Contraction Leads to

Cisapride's Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare motilin agonists like Erythromycin and 5-HT4 agonists like Cisapride.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay quantifies the affinity of a drug for its receptor.

Radioligand_Binding_Assay start Start prep_membranes Prepare cell membranes expressing the target receptor (e.g., motilin or 5-HT4) start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (Erythromycin or Cisapride) prep_membranes->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation counting Quantify radioactivity of the bound radioligand separation->counting analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenized cell membranes expressing the receptor of interest (e.g., from rabbit duodenum for motilin receptors or guinea pig striatum for 5-HT4 receptors) are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [125I]-motilin or [3H]-GR113808 for 5-HT4) and increasing concentrations of the unlabeled test drug.[4]

  • Separation: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Isolated Muscle Strip Contraction Assay (for determining Functional Potency - EC50)

This assay measures the functional response (muscle contraction) to a drug.

Muscle_Strip_Assay start Start tissue_prep Isolate smooth muscle strips from a relevant gastrointestinal region (e.g., rabbit duodenum or guinea pig ileum) start->tissue_prep mounting Mount the muscle strips in an organ bath containing physiological salt solution at 37°C and connect to a force transducer tissue_prep->mounting equilibration Allow the tissue to equilibrate and establish a stable baseline tension mounting->equilibration drug_addition Add cumulative concentrations of the test drug (Erythromycin or Cisapride) to the organ bath equilibration->drug_addition recording Record the contractile response (increase in tension) drug_addition->recording analysis Analyze the concentration-response data to determine the EC50 value recording->analysis end End analysis->end

Muscle Strip Contraction Assay Workflow

Methodology:

  • Tissue Preparation: Smooth muscle strips are dissected from the desired region of the gastrointestinal tract of an experimental animal (e.g., rabbit, guinea pig).

  • Mounting: The muscle strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to a force transducer to measure isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate for a period to achieve a stable baseline tension.

  • Drug Administration: Cumulative concentrations of the test drug are added to the organ bath, and the resulting contractile response is recorded.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated.

Conclusion

This compound (Cisapride) and Erythromycin are both effective prokinetic agents, but they achieve their effects through distinct pharmacological pathways. Erythromycin is a direct motilin receptor agonist, potently stimulating gastric contractions. Cisapride, conversely, enhances gastrointestinal motility indirectly by acting as a 5-HT4 receptor agonist, which facilitates cholinergic neurotransmission. The choice between these agents in a clinical or research setting may depend on the specific condition being treated, the desired site of action within the gastrointestinal tract, and the potential for side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel prokinetic agents.

References

Validating the Prokinetic Effects of Alimix (Cisapride) in a New Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alimix (Cisapride) with other prokinetic agents, offering supporting experimental data and detailed methodologies. The focus is on validating the prokinetic effects of Cisapride (B12094) in a novel animal model, equipping researchers with the necessary information to design and execute robust preclinical studies.

Introduction to this compound (Cisapride) and Prokinetic Alternatives

This compound, with the active ingredient Cisapride, is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] It functions primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist, which increases acetylcholine (B1216132) release in the enteric nervous system.[1][2] This mechanism effectively stimulates gastrointestinal motility. While historically used for conditions like gastroesophageal reflux disease (GERD) and gastroparesis, its use in humans has been restricted in many countries due to concerns about cardiac side effects, specifically long QT syndrome.[1][2] However, it remains a topic of interest in veterinary medicine and for the development of safer prokinetic drugs.[3]

A variety of alternative prokinetic agents are available, each with a distinct mechanism of action and clinical profile. These include:

  • Metoclopramide: A dopamine (B1211576) D₂ receptor antagonist and 5-HT₄ receptor agonist.[4][5] It is known to have central nervous system side effects.[3][6]

  • Domperidone: A peripheral dopamine D₂ receptor antagonist that does not readily cross the blood-brain barrier, reducing the risk of central nervous system side effects.[3][4]

  • Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist, primarily stimulating upper gastrointestinal motility.[3][4]

  • Prucalopride: A selective 5-HT₄ receptor agonist with minimal cardiac effects, primarily used for chronic constipation.[7]

  • Tegaserod: A partial 5-HT₄ receptor agonist previously used for irritable bowel syndrome with constipation.[4]

The choice of a prokinetic agent and the design of preclinical validation studies depend on the specific research question and the target species.

Comparative Efficacy of Prokinetic Agents in Animal Models

The prokinetic effects of Cisapride and its alternatives have been evaluated in various animal models. The following tables summarize key quantitative data from these studies.

Table 1: Comparison of Gastric Emptying Time

Prokinetic AgentAnimal ModelDosageChange in Gastric EmptyingReference
Cisapride Dog0.5 - 1.0 mg/kgSignificant acceleration[5]
Metoclopramide DogGraded dosesMinimal effect[8]
Domperidone DogNot specifiedFailed to enhance in healthy dogs[3]
Erythromycin Human (Systematic Review)Not specified44% improvement[4]

Table 2: Comparison of Intestinal Transit Time

Prokinetic AgentAnimal ModelDosageChange in Intestinal TransitReference
Cisapride Horse0.22 mg/kgSignificant acceleration[9]
Tegaserod Horse0.27 mg/kgAccelerated more than Cisapride[9]
Cisapride DogGraded dosesIncreased length of spike burst migration[8]
Bethanechol DogGraded dosesIncreased spike burst frequency and duration, but less migration[8]
Cholecystokinin (CCK) DogGraded dosesIncreased spike burst frequency and duration, but less migration[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of prokinetic effects. Below are protocols for key in vivo experiments.

Gastric Emptying Assay (Rodent Model)

This protocol is adapted from methods used to assess the effects of substances on gastrointestinal motility.

Objective: To quantify the rate of gastric emptying of a test meal in a rodent model.

Materials:

  • Test animals (e.g., rats or mice), fasted overnight with free access to water.

  • Non-absorbable marker (e.g., Phenol Red or radiolabeled marker).

  • Test meal (e.g., methylcellulose (B11928114) solution).

  • This compound (Cisapride) and/or alternative prokinetic agents.

  • Vehicle control (e.g., saline or distilled water).

  • Stomach tubes for oral gavage.

  • Surgical instruments for dissection.

  • Spectrophotometer or gamma counter.

Procedure:

  • Animal Preparation: Fast animals for 12-18 hours to ensure an empty stomach.

  • Drug Administration: Administer this compound (Cisapride), an alternative prokinetic, or vehicle control via oral gavage at a predetermined time before the test meal (e.g., 30 minutes).

  • Test Meal Administration: Administer a precise volume of the test meal containing the non-absorbable marker via oral gavage.

  • Euthanasia and Sample Collection: At a specific time point after test meal administration (e.g., 20-30 minutes), euthanize the animals.

  • Stomach Dissection: Carefully clamp the pyloric and cardiac sphincters and surgically remove the stomach.

  • Quantification: Homogenize the stomach and its contents. Measure the amount of the marker remaining in the stomach using a spectrophotometer (for Phenol Red) or a gamma counter (for a radiolabeled marker).

  • Calculation: Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of marker in stomach at time t / Amount of marker in stomach at time 0)) * 100

Intestinal Transit Assay (Charcoal Meal Test - Rodent Model)

This widely used method assesses the propulsive motility of the small intestine.[10]

Objective: To measure the distance traveled by a charcoal meal through the small intestine.

Materials:

  • Test animals (e.g., mice or rats), fasted with free access to water.

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia).[10]

  • This compound (Cisapride) and/or alternative prokinetic agents.

  • Vehicle control.

  • Oral gavage needles.

  • Surgical scissors and forceps.

Procedure:

  • Animal Preparation: Fast animals for 12-18 hours.

  • Drug Administration: Administer this compound (Cisapride), an alternative prokinetic, or vehicle control orally.

  • Charcoal Meal Administration: After a set time (e.g., 30 minutes), administer the charcoal meal via oral gavage.

  • Euthanasia and Dissection: After a specific duration (e.g., 20-30 minutes), euthanize the animals.

  • Intestinal Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum and lay it flat without stretching.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Calculate the intestinal transit as a percentage of the total length of the small intestine: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100

Signaling Pathways and Experimental Workflow

Understanding the underlying mechanisms and having a clear experimental plan are essential for successful validation studies.

Cisapride Signaling Pathway

Cisapride primarily exerts its prokinetic effect through the activation of serotonin 5-HT₄ receptors on enteric neurons. This initiates a signaling cascade that leads to increased acetylcholine release, ultimately stimulating smooth muscle contraction and enhancing gastrointestinal motility.

Cisapride_Signaling_Pathway Cisapride Cisapride (this compound) HT4R 5-HT4 Receptor (on Enteric Neuron) Cisapride->HT4R Binds to & Activates AC Adenylyl Cyclase HT4R->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channels PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx ACh_release ↑ Acetylcholine (ACh) Release Ca_influx->ACh_release M_receptor Muscarinic Receptors (on Smooth Muscle) ACh_release->M_receptor Binds to Contraction Smooth Muscle Contraction (↑ GI Motility) M_receptor->Contraction Stimulates Experimental_Workflow start Animal Model Selection & Acclimatization dose_finding Dose-Response Study (Pilot) start->dose_finding gastric_emptying Gastric Emptying Assay dose_finding->gastric_emptying intestinal_transit Intestinal Transit Assay dose_finding->intestinal_transit colonic_motility Colonic Motility Study (e.g., Bead Expulsion) dose_finding->colonic_motility comparison Comparative Study with Alternative Prokinetics gastric_emptying->comparison intestinal_transit->comparison colonic_motility->comparison data_analysis Data Analysis & Statistical Evaluation comparison->data_analysis conclusion Conclusion on Prokinetic Efficacy and Safety Profile data_analysis->conclusion

References

Unveiling the Serotonin Receptor Cross-Reactivity of Alimix (Cisapride): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of Alimix (Cisapride) across various serotonin (B10506) (5-HT) receptor subtypes. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of Cisapride's serotonergic cross-reactivity profile, substantiated by experimental data.

Executive Summary

Cisapride is a gastroprokinetic agent that primarily exerts its therapeutic effect through the agonism of the 5-hydroxytryptamine receptor 4 (5-HT4). However, its clinical use has been largely curtailed due to significant off-target effects, most notably the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to serious cardiac arrhythmias.[1] Beyond its primary target and the hERG channel, Cisapride exhibits a degree of cross-reactivity with other serotonin receptor subtypes, acting as an antagonist at both the 5-HT1 and 5-HT3 receptors, and also binding to 5-HT2 receptors. This guide delves into the specifics of this cross-reactivity, presenting quantitative binding data and outlining the experimental methodologies used to determine these interactions.

Data Presentation: Comparative Binding Affinities of Cisapride

The following table summarizes the binding affinities (Ki) of Cisapride for various human serotonin receptor subtypes. This data provides a quantitative measure of the drug's potential for off-target interactions. Lower Ki values indicate higher binding affinity.

Receptor SubtypeCisapride Ki (nM)Primary Action
5-HT1A 1,300Antagonist
5-HT1B >10,000-
5-HT1D 2,500-
5-HT2A 130Antagonist
5-HT2C 1,200-
5-HT3 490Antagonist
5-HT4 9.8 Agonist

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

In addition to its affinity for serotonin receptors, it is crucial to consider Cisapride's potent interaction with the hERG potassium channel, a key factor in its cardiotoxicity.

Off-TargetCisapride IC50 (nM)
hERG K+ Channel 9.4

Signaling Pathways and Experimental Workflows

To understand the functional consequences of Cisapride's receptor interactions, it is essential to visualize the associated signaling pathways and the experimental methods used to assess them.

5-HT4 Receptor Signaling Pathway

Cisapride's primary therapeutic effect is mediated through the activation of the 5-HT4 receptor, which is a Gs-protein coupled receptor. This activation initiates a signaling cascade that ultimately leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

5-HT4 Receptor Agonist Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound like Cisapride for various receptors, a competitive radioligand binding assay is commonly employed. This workflow illustrates the key steps involved in this experimental procedure.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (Cisapride) Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for a Radioligand Binding Assay

Experimental Protocols

Radioligand Binding Assays for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of Cisapride for various serotonin receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human serotonin receptor subtype of interest are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength. For example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: A specific radiolabeled ligand for the receptor subtype is used at a concentration close to its dissociation constant (Kd).

  • Competition Assay: A fixed concentration of the radioligand and receptor membranes are incubated with increasing concentrations of unlabeled Cisapride.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Cisapride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for 5-HT Receptor Activity

Objective: To determine whether Cisapride acts as an agonist or antagonist at a specific serotonin receptor subtype and to quantify its potency (EC50 or IC50).

Example Protocol: Calcium Flux Assay for 5-HT2A Receptor

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (which couples to Gq and elicits an increase in intracellular calcium upon activation) are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Increasing concentrations of Cisapride are added to the cells.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of Cisapride before the addition of a known 5-HT2A agonist (e.g., serotonin) at a concentration that produces a submaximal response (e.g., EC80).

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: The concentration of Cisapride that produces 50% of the maximal response (EC50) is determined.

    • Antagonist Mode: The concentration of Cisapride that inhibits 50% of the agonist-induced response (IC50) is determined.

Conclusion

This guide provides a comparative analysis of the cross-reactivity of this compound (Cisapride) with various serotonin receptors. The presented data clearly indicates that while Cisapride is a potent 5-HT4 receptor agonist, it also exhibits significant binding to and functional effects at other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3 receptors. This lack of selectivity, coupled with its potent off-target activity at the hERG potassium channel, underscores the importance of comprehensive receptor screening in the drug development process. The experimental protocols and pathway diagrams included in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the molecular pharmacology of serotonergic agents.

References

Statistical Validation of Alimix (Cisapride) Induced Motility Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alimix (Cisapride) with other prokinetic agents, focusing on the statistical validation of their effects on gastrointestinal motility. The information presented is intended to support research and development in the field of gastroenterology by offering a detailed overview of experimental data, methodologies, and signaling pathways.

Comparative Efficacy of Prokinetic Agents

The following tables summarize quantitative data from various studies comparing the efficacy of Cisapride with alternative prokinetic agents. These studies utilize different methodologies to assess gastrointestinal motility, including gastric emptying time and intestinal transit rates.

Table 1: Comparison of Gastric Emptying Time (Half-Time in Minutes)

Prokinetic AgentDosageBaseline T½ (min)Post-treatment T½ (min)Percentage Changep-valueStudy Population
Cisapride 10 mg (oral)81.562.5-23%< 0.005Patients with early satiety syndrome
Metoclopramide10 mg (oral)81.584.5-9%Not significantPatients with early satiety syndrome
Cisapride 10 mg (IV)-Significantly faster than Metoclopramide-0.003Patients with diabetic gastroparesis
Metoclopramide10 mg (IV)----Patients with diabetic gastroparesis
Domperidone--Significantly more effective in reducing gastric emptying time than Cisapride-< 0.05Children with diabetic gastroparesis
Cisapride -----Children with diabetic gastroparesis

Table 2: Comparison of Gastrointestinal Propulsion Rate in Rats (%)

Prokinetic AgentDosage1 hour2 hours4 hours
Cisapride 1 mg/kg66.3 ± 13.675.4 ± 5.988.6 ± 3.5
Prucalopride1 mg/kg84.0 ± 11.783.2 ± 5.591.2 ± 2.2
Prucalopride2 mg/kg77.1 ± 11.9 81.7 ± 8.591.3 ± 3.9**
Control (Saline)--70.5 ± 9.286.8 ± 2.6
p < 0.01 vs Cisapride, **p < 0.05 vs Cisapride

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below. These protocols are essential for the replication and validation of findings.

Gastric Emptying Scintigraphy

Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled meal. This is considered the gold standard for assessing gastric motility.[1]

Protocol:

  • Patient Preparation: Patients should fast overnight. Medications that may affect gastric motility should be discontinued (B1498344) prior to the study. Diabetic patients should have their blood glucose levels monitored and managed.[2] Smoking should also be avoided.[2]

  • Test Meal: A standardized low-fat, egg-white meal is commonly used.[3][4] The meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid.[1]

  • Imaging: Immediately after meal ingestion, imaging is performed using a gamma camera. Anterior and posterior images are acquired at specific time points, typically at 0, 1, 2, and 4 hours.[3][4]

  • Data Analysis: The geometric mean of the anterior and posterior counts is used to correct for attenuation. The percentage of the meal remaining in the stomach at each time point is calculated. The gastric emptying half-time (T½) is then determined.

Antroduodenal Manometry

Objective: To assess the contractile activity of the stomach (antrum) and the upper small intestine (duodenum).

Protocol:

  • Catheter Placement: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.[5][6] The position is confirmed by fluoroscopy or endoscopy.[5]

  • Fasting and Postprandial Recordings: Pressure changes, which correspond to muscle contractions, are recorded during a fasting period (typically several hours) to observe the migrating motor complex (MMC).[7] Following the fasting period, the patient is given a standardized meal, and recordings continue for a few more hours to assess the postprandial motor response.[6]

  • Data Analysis: The frequency, amplitude, and coordination of contractions are analyzed to identify any abnormalities in motor function.

Radiopaque Marker Transit Study

Objective: To evaluate whole gut and segmental (e.g., colonic) transit time.

Protocol:

  • Marker Ingestion: The patient ingests a capsule containing a specific number of radiopaque markers (e.g., 24).[8]

  • Abdominal X-rays: A series of abdominal X-rays are taken at specific intervals (e.g., daily for 5 days) to track the movement of the markers through the gastrointestinal tract.[8][9]

  • Data Analysis: The number of markers remaining in the colon at each time point is counted to calculate the colonic transit time.[9]

Charcoal Meal Transit Test (Rodent Model)

Objective: To assess gastrointestinal transit time in animal models.

Protocol:

  • Animal Preparation: Rodents are typically fasted for a period before the experiment.[10]

  • Administration of Charcoal Meal: A non-absorbable marker, such as a charcoal meal (a suspension of charcoal in a vehicle like gum acacia), is administered orally.[3][10]

  • Transit Measurement: After a specific time, the animal is euthanized, and the small intestine is carefully removed. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Signaling Pathways and Mechanisms of Action

The prokinetic effects of Cisapride and its alternatives are mediated through different signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Cisapride Signaling Pathway

Cisapride primarily acts as a selective serotonin (B10506) 5-HT4 receptor agonist in the gastrointestinal tract. Activation of these receptors on presynaptic terminals of enteric neurons enhances the release of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and enhanced motility.

Cisapride_Signaling_Pathway Cisapride Cisapride (this compound) HT4R 5-HT4 Receptor (Presynaptic Neuron) Cisapride->HT4R binds to AC Adenylyl Cyclase HT4R->AC activates cAMP cAMP AC->cAMP increases PKA Protein Kinase A cAMP->PKA activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release ACh Acetylcholine ACh_release->ACh Muscarinic_R Muscarinic Receptor (Smooth Muscle Cell) ACh->Muscarinic_R binds to Contraction Increased Muscle Contraction & Motility Muscarinic_R->Contraction leads to

Caption: Cisapride's 5-HT4 receptor agonist activity leading to increased gastrointestinal motility.

Mechanisms of Alternative Prokinetic Agents
  • Metoclopramide: Acts as a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist.[11] Its anti-dopaminergic action increases acetylcholine release, while its 5-HT4 agonism contributes to pro-motility effects. It can cross the blood-brain barrier, leading to central nervous system side effects.[11]

  • Domperidone: A peripheral dopamine D2 receptor antagonist that does not readily cross the blood-brain barrier, resulting in fewer central side effects.[11] It is effective in the upper gastrointestinal tract.

  • Prucalopride: A highly selective 5-HT4 receptor agonist with a better safety profile regarding cardiac effects compared to Cisapride.[12] It is particularly effective in the colon.

  • Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist, stimulating strong contractions in the stomach and upper small intestine.

Experimental Workflow for Comparative Drug Efficacy Study

The following diagram illustrates a typical workflow for a preclinical or clinical study designed to compare the efficacy of different prokinetic agents.

Experimental_Workflow cluster_0 Pre-Study Phase cluster_1 Treatment Phase cluster_2 Post-Study Phase P1 Patient/Subject Recruitment P2 Baseline Motility Assessment P1->P2 T1 Randomization P2->T1 T2 Drug A (e.g., Cisapride) T1->T2 T3 Drug B (e.g., Metoclopramide) T1->T3 T4 Drug C (e.g., Prucalopride) T1->T4 T5 Placebo T1->T5 A1 Post-Treatment Motility Assessment T2->A1 T3->A1 T4->A1 T5->A1 A2 Data Analysis & Statistical Comparison A1->A2

Caption: A generalized workflow for a comparative clinical trial of prokinetic agents.

Safety and Tolerability

A critical aspect of comparing prokinetic agents is their safety profile. Cisapride was withdrawn from many markets due to concerns about cardiac arrhythmias (QT prolongation).[12]

Table 3: Comparative Safety Profile of Prokinetic Agents

Prokinetic AgentCommon Adverse EffectsSerious Adverse Effects
Cisapride Diarrhea, abdominal crampingQT prolongation, cardiac arrhythmias[12]
MetoclopramideDrowsiness, dizziness, extrapyramidal symptomsTardive dyskinesia[11]
DomperidoneDry mouth, headacheQT prolongation (less risk than Cisapride)[13]
PrucaloprideHeadache, nausea, abdominal pain, diarrheaGenerally well-tolerated with minimal cardiovascular risk[12]
ErythromycinNausea, vomiting, abdominal painQT prolongation, antibiotic resistance with long-term use

References

Safety Operating Guide

Navigating the Disposal of "Alimix": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. When addressing the disposal procedures for a substance referred to as "Alimix," it is crucial to first identify the specific chemical product, as the name may apply to different formulations with distinct disposal protocols. Always consult the product-specific Safety Data Sheet (SDS) for detailed instructions.

General Principles for Chemical Waste Disposal

For researchers, scientists, and drug development professionals, adherence to established waste management guidelines is paramount. The following steps provide a general framework for the safe disposal of hazardous chemical waste in a laboratory setting.[1][2][3][4]

  • Waste Identification and Segregation: Accurately identify and classify the chemical waste.[4][5] Segregate waste streams to prevent dangerous reactions between incompatible chemicals.[5][6] For instance, acids should not be mixed with bases or flammables with oxidizers.[5][6]

  • Use of Appropriate Containers: Collect chemical waste in containers that are compatible with the material they hold.[3][5] Containers should be in good condition, leak-proof, and have secure, tight-fitting lids.[3][5] For chemicals that may produce gas, vented caps (B75204) are necessary.[7]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, hazard information, and the date of accumulation.[3][5][8]

  • Safe Storage: Store hazardous waste in a designated and secure satellite accumulation area.[1][4][6] This area should be away from general laboratory traffic and ensure segregation of incompatible waste types.[3][8]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][8] Never dispose of hazardous chemicals down the drain or in the regular trash.[1][8]

Specific "this compound" Product Disposal Procedures

The name "this compound" can refer to several distinct products. Below is a summary of disposal recommendations for different substances found under similar names. It is imperative to verify the exact product you are using by referencing its SDS.

Product NameChemical NatureKey Disposal Recommendations
Almix® 20 WP HerbicideSweep up and shovel into suitable containers for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Prevent material from entering sewers or waterways.[9]
ALIMEX Liquid Aluminum Brightener (Aqueous solution)Neutralize with Soda Ash. Soak up with inert absorbent material. Dispose of contents/container to an approved waste disposal plant in accordance with applicable regional, national, and local laws and regulations.[10]
Alnochromix Oxidizing acid additive for sulfuric acidThe mixture with sulfuric acid can be neutralized with ammonium (B1175870) carbonate or calcium carbonate with slow addition under cooling. The neutralized mixture should be given to a hazardous waste handler for disposal. Use a vented container for storage and disposal.[7]
ALYMIX 50 Compressed Gas (Nitrogen/Carbon Dioxide Mixture)Contains gas under pressure; may explode if heated. Protect from sunlight and store in a well-ventilated place.[11] Disposal should follow regulations for compressed gas cylinders, which often involves returning them to the supplier.[3]

Experimental Protocols for Neutralization

Neutralization of ALIMEX (Acidic Solution):

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Perform the neutralization in a well-ventilated area, preferably within a chemical fume hood.

  • Containment: Place the container of acidic waste in a larger secondary container to contain any potential spills.

  • Neutralizing Agent: Slowly add Soda Ash (sodium carbonate) to the acidic solution while stirring gently.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Disposal: Once neutralized, the solution can be absorbed with an inert material and disposed of as hazardous waste through your institution's EHS office.

Neutralization of Alnochromix-Sulfuric Acid Mixture:

  • PPE and Ventilation: Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. This procedure must be conducted in a chemical fume hood.[7]

  • Cooling: Place the container with the Alnochromix-sulfuric acid mixture in an ice bath to manage the exothermic reaction.[7]

  • Neutralizing Agent: Choose either ammonium carbonate or calcium carbonate.[7]

  • Slow Addition: Very slowly add small amounts of the neutralizing agent to the acid mixture. Be prepared for gas evolution (carbon dioxide).[7]

  • Oversized Vessel: Use a vessel that is significantly larger than the volume of the waste to allow for expansion and bubbling.[7]

  • Final Disposal: After neutralization, the mixture should be collected by a hazardous waste handler for final disposal.[7]

Disposal Workflow

The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.

G start Start: Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify is_hazardous Is it Hazardous Waste? identify->is_hazardous segregate Segregate Incompatible Wastes is_hazardous->segregate Yes non_hazardous Dispose via Non-Hazardous Route (e.g., drain, regular trash per guidelines) is_hazardous->non_hazardous No container Use Appropriate & Labeled Container segregate->container storage Store in Satellite Accumulation Area container->storage pickup Schedule EHS Waste Pickup storage->pickup end End: Proper Disposal pickup->end non_hazardous->end

General Chemical Waste Disposal Workflow

References

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Alimix

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alimix, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for this compound: A Comparative Overview

The required personal protective equipment for handling "this compound" varies significantly depending on the product's formulation. Below is a summary of recommended PPE for different forms of this compound based on available safety data sheets.

PPE CategoryDuPont™ Almix® 20 WP (Herbicide)ALIMEX (Aqueous Solution)ALYMIX 50 (Compressed Gas)
Eye Protection Wear protective eyewear to prevent contact.Safety glasses are recommended. In case of eye contact, rinse immediately and cautiously with water for several minutes.[1]No specific recommendation for routine handling, but be aware of the risk of a pressurized container.
Hand Protection Protective gloves are required.Preventive skin protection, such as gloves, should be worn.No specific recommendation for routine handling.
Skin and Body Protection Wear protective clothing such as an apron, boots, or coveralls as appropriate.[2]A chemical-resistant apron is recommended.[3] Contaminated clothing should be removed immediately and washed before reuse.[1]No specific recommendation for routine handling.
Respiratory Protection Not normally required if there is adequate ventilation.No personal respiratory protective equipment is normally required.[3] A breathing apparatus is needed only when aerosol or mist is formed.[3]In case of a leak or fire, a self-contained breathing apparatus (SCBA) should be used. The primary danger is asphyxiation in high concentrations.[4]

Essential Handling and Disposal Protocols

Proper handling and disposal of this compound and any contaminated materials are crucial for laboratory safety and environmental protection.

Engineering Controls and General Handling
  • Ventilation: Use only in areas with adequate ventilation to minimize inhalation exposure.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Remove and wash contaminated clothing before reuse.[2]

  • Storage: Store in the original container in a cool, dry place, away from direct sunlight and out of reach of children.[2] Do not contaminate water, food, or feed during storage.[2] For compressed gas cylinders, protect them from physical damage and use appropriate means for moving them, such as a trolley.

Spill and Leak Procedures

In the event of a spill or leak, the following steps should be taken:

  • Evacuate: Evacuate the area if necessary, especially in the case of a compressed gas leak.[4]

  • Containment: Prevent the material from entering sewers, waterways, or low areas.[2] For liquid spills, prevent further leakage if it is safe to do so and contain the spill.[1]

  • Cleanup:

    • Solid (e.g., DuPont™ Almix® 20 WP): Sweep up the spilled material and shovel it into suitable containers for disposal.[2]

    • Liquid (e.g., ALIMEX): Neutralize with soda ash and soak up with an inert absorbent material.[1]

    • Gas (e.g., ALYMIX 50): Attempt to stop the leak if it can be done without risk. Monitor the concentration of the released product.[4]

  • Personal Protection: Use appropriate personal protective equipment during cleanup.[1][2]

Disposal Plan
  • Product: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[3][2]

  • Packaging: Do not reuse empty containers.[2] Empty containers should be taken for local recycling, recovery, or waste disposal.[3]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Alimix_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal a Review Safety Data Sheet (SDS) b Identify Specific this compound Formulation a->b c Select Appropriate PPE b->c d Prepare Well-Ventilated Workspace c->d e Don PPE d->e Proceed to Handling f Handle this compound According to Protocol e->f g Wash Hands After Handling f->g i Spill Occurs f->i If Spill Occurs h Store Properly g->h k Dispose of Waste in Accordance with Regulations h->k End of Use Disposal j Follow Spill Cleanup Procedure i->j j->k l Decontaminate Work Area k->l

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.